molecular formula C7H8O3 B1193962 Gentisyl Alcohol CAS No. 495-08-9

Gentisyl Alcohol

Cat. No.: B1193962
CAS No.: 495-08-9
M. Wt: 140.14 g/mol
InChI Key: PUZSUVGRVHEUQO-UHFFFAOYSA-N
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Description

Gentisyl alcohol is an aromatic primary alcohol that is benzyl alcohol substituted by hydroxy groups at positions 2 and 5. It has a role as an antioxidant, an antineoplastic agent, an apoptosis inhibitor and a fungal metabolite. It is an aromatic primary alcohol and a member of phenols. It is functionally related to a benzyl alcohol and a hydroquinone.
This compound has been reported in Penicillium terrestre, Geosmithia langdonii, and other organisms with data available.
structure;  RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)benzene-1,4-diol
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InChI

InChI=1S/C7H8O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8-10H,4H2
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InChI Key

PUZSUVGRVHEUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60197804
Record name 2,5-Dihydroxybenzyl alcohol
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Molecular Weight

140.14 g/mol
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CAS No.

495-08-9
Record name Gentisyl alcohol
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Record name 2,5-Dihydroxybenzyl alcohol
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Record name 2-(hydroxymethyl)benzene-1,4-diol
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Record name GENTISYL ALCOHOL
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Foundational & Exploratory

"Gentisyl alcohol" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentisyl alcohol, a naturally occurring phenolic compound, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological functions of this compound. Detailed experimental protocols for its synthesis, isolation, and for assessing its antioxidant, anticancer, and antiviral activities are provided. Furthermore, this guide elucidates the molecular mechanisms underlying its anticancer effects, with a focus on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, systematically named 2-(hydroxymethyl)benzene-1,4-diol, is a derivative of benzyl alcohol and hydroquinone.[1] Its chemical structure is characterized by a benzene ring substituted with two hydroxyl groups at positions 2 and 5, and a hydroxymethyl group at position 1.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 2-(hydroxymethyl)benzene-1,4-diol
CAS Number 495-08-9[2]
Molecular Formula C₇H₈O₃[2]
SMILES C1=CC(=C(C=C1O)CO)O[3]
InChI InChI=1S/C7H8O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8-10H,4H2[2]
Synonyms 2,5-Dihydroxybenzyl alcohol, Salirepol, Gentisin alcohol[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 140.14 g/mol [2]
Appearance Colorless to pale yellow solid
Melting Point 100-102 °C
Boiling Point 299.9 °C (estimated)
Solubility Soluble in water, ethanol, and diethyl ether.
logP 0.53

Table 3: Spectroscopic Data of this compound

Spectroscopic DataValues
¹H NMR (300 MHz, CDCl₃) δ (ppm) 7.01 (d, J=3.0 Hz, 1H), 6.85 (d, J=8.5 Hz, 1H), 6.78 (dd, J=8.5, 3.0 Hz, 1H), 4.65 (s, 2H)
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 150.1, 149.5, 129.9, 117.3, 115.8, 114.9, 60.0
Mass Spectrometry (ESI-MS) m/z 141.05 [M+H]⁺

Natural Occurrence and Isolation

This compound is a secondary metabolite produced by various fungi, most notably from the Penicillium and Aspergillus genera.[4][5] It has been isolated from species such as Penicillium patulum, Penicillium terrestre, and Aspergillus assiutensis.[3][4][5]

Experimental Protocol: Isolation from Penicillium Culture

This protocol outlines a general procedure for the isolation and purification of this compound from a fungal culture.

2.1.1. Fungal Cultivation

  • Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth.

  • Inoculate the sterile medium with a spore suspension or mycelial plugs of the desired Penicillium strain.

  • Incubate the culture at 25-28 °C for 14-21 days with shaking (150 rpm) to ensure aeration.

2.1.2. Extraction

  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Purification

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 1:1) and visualizing with a UV lamp or an appropriate staining reagent.

  • Combine the fractions containing this compound and concentrate them.

  • Further purify the enriched fraction by preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of methanol and water to yield pure this compound.

Chemical Synthesis

While this compound can be isolated from natural sources, chemical synthesis provides a reliable and scalable alternative for obtaining this compound. A common synthetic route involves the reduction of 2,5-dihydroxybenzoic acid or its derivatives.

Experimental Protocol: Synthesis from 2,5-Dihydroxybenzoic Acid

This protocol describes the synthesis of this compound by the reduction of 2,5-dihydroxybenzoic acid.

3.1.1. Materials

  • 2,5-Dihydroxybenzoic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

3.1.2. Procedure

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 2,5-dihydroxybenzoic acid in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ or BH₃-THF in anhydrous THF to the stirred suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by 1 M HCl.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including antioxidant, anticancer, and antiviral properties.

Antioxidant Activity

The phenolic hydroxyl groups in this compound's structure confer its potent antioxidant properties by enabling it to scavenge free radicals.

This protocol details the determination of the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[6][7]

4.1.1.1. Reagents

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

4.1.1.2. Procedure

  • Prepare a stock solution of DPPH (0.1 mM) in methanol.

  • Prepare a series of dilutions of this compound and the positive control in methanol.

  • In a 96-well microplate, add 100 µL of each dilution of the test sample or standard to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Anticancer Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including ovarian cancer cells.[8][9] Its mechanism of action involves the modulation of key signaling pathways that regulate cell growth and survival.

In human ovarian cancer cells (ES2 and OV90), this compound has been demonstrated to induce apoptosis by modulating the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways.[8] It promotes the phosphorylation of p38 and ERK1/2 (members of the MAPK family) while inhibiting the phosphorylation of Akt. This dual action leads to cell cycle arrest and the activation of the apoptotic cascade.

gentisyl_alcohol_pathway GA This compound MAPK_pathway MAPK Pathway GA->MAPK_pathway PI3K_AKT_pathway PI3K/AKT Pathway GA->PI3K_AKT_pathway p38 p38 MAPK_pathway->p38 Activates ERK ERK1/2 MAPK_pathway->ERK Activates Akt Akt PI3K_AKT_pathway->Akt Inhibits Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis Proliferation Cell Proliferation Akt->Proliferation Akt->Apoptosis

Caption: this compound's anticancer mechanism in ovarian cancer cells.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10]

4.2.2.1. Materials

  • Human ovarian cancer cell lines (e.g., ES2, OV90)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • 96-well cell culture plates

4.2.2.2. Procedure

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Antiviral Activity

This compound has been reported to possess antiviral properties, although the specific mechanisms are less well-characterized than its other biological activities.

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.[1][11]

4.3.1.1. Materials

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock

  • This compound

  • Cell culture medium

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

4.3.1.2. Procedure

  • Seed the host cells in 6-well plates and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of the virus stock.

  • Pre-incubate the virus dilutions with various concentrations of this compound for 1 hour at 37 °C.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and wash the cells with PBS.

  • Add the overlay medium containing the respective concentrations of this compound to each well.

  • Incubate the plates at 37 °C until plaques are visible (typically 2-3 days).

  • Fix the cells with a formaldehyde solution and stain with crystal violet.

  • Count the number of plaques in each well.

  • The percentage of plaque inhibition is calculated relative to the untreated virus control. The EC₅₀ (the concentration that inhibits 50% of plaque formation) can then be determined.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a spectrum of interesting biological activities. Its antioxidant, anticancer, and potential antiviral properties make it a compelling candidate for further investigation in the context of drug discovery and development. The experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate future research into this versatile molecule and its potential therapeutic applications. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Gentisyl Alcohol in Fungi: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentisyl alcohol, a benzenoid secondary metabolite, has been identified in a variety of fungal species and is gaining attention for its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural occurrence of this compound in fungi, its biosynthetic pathway, and detailed methodologies for its extraction, isolation, and characterization. Quantitative data on its production are summarized, and key experimental protocols are detailed to facilitate further research and development. Visual diagrams of the biosynthetic pathway and a general experimental workflow are provided to enhance understanding.

Natural Occurrence of this compound in Fungi

This compound (2,5-dihydroxybenzyl alcohol) has been isolated from a range of terrestrial and marine-derived fungi. Its presence has been documented in several genera, highlighting the widespread capability of fungi to synthesize this compound. This section summarizes the known fungal producers of this compound.

Fungal Species Producing this compound

A variety of fungal species have been identified as producers of this compound. These belong to diverse taxonomic groups, suggesting that the biosynthetic machinery for its production may be conserved across different fungal lineages. Notable producing genera include Penicillium, Aspergillus, Phoma, Arthrinium, Geosmithia, and Hypomyces.

Quantitative Production of this compound

Quantitative data on the production of this compound by fungal cultures is crucial for evaluating their potential as a source for this bioactive compound. However, detailed yield information is often not the primary focus of initial isolation studies, leading to a scarcity of such data in the literature. The table below summarizes the available quantitative data.

Fungal SpeciesStrainSubstrate/MediumFermentation Time (days)Yield (mg/L)Reference
Penicillium pedernalenseBioMCC-f.T.5350Not specified51.74[1]

Note: The yield for Penicillium pedernalense was calculated from the reported isolation of 8.7 mg from a 5 L culture.

Biosynthesis of this compound

The biosynthesis of this compound in fungi is linked to the patulin biosynthetic pathway, a well-studied pathway for another polyketide mycotoxin. This compound is considered an intermediate or a side product of this pathway. The key steps involve the hydroxylation of an aromatic precursor.

The Patulin Pathway Connection

The biosynthesis of patulin begins with the synthesis of 6-methylsalicylic acid (6-MSA). A series of enzymatic reactions, including decarboxylation and hydroxylations, convert 6-MSA into various intermediates. One of these key intermediates is m-hydroxybenzyl alcohol.

Key Enzymatic Step

The conversion of m-hydroxybenzyl alcohol to this compound is a critical hydroxylation step. In the fungus Aspergillus clavatus, this reaction is catalyzed by a cytochrome P450 monooxygenase, CYP619C2. This enzyme introduces a hydroxyl group at the C-5 position of m-hydroxybenzyl alcohol.

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

gentisyl_alcohol_biosynthesis mcresol m-Cresol mHBA m-Hydroxybenzyl alcohol mcresol->mHBA CYP619C3 (Hydroxylation) GA This compound mHBA->GA CYP619C2 (Hydroxylation)

Proposed biosynthetic pathway of this compound from m-cresol.

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing fungi, and the extraction, purification, and identification of the compound.

Fungal Cultivation

The production of this compound can be achieved through submerged fermentation of the producing fungal strain.

Protocol: Cultivation of Phoma herbarum

  • Strain Maintenance: Maintain pure cultures of Phoma herbarum on Potato Dextrose Agar (PDA) slants at 4°C.

  • Inoculum Preparation: Aseptically transfer a mycelial plug (5 mm diameter) from a 5-7 day old PDA plate to a 500 mL flask containing 250 mL of Potato Dextrose Broth (PDB).

  • Fermentation: Incubate the flask at 28 ± 2°C on a rotary shaker at 140 rpm for 10 days.[2]

Extraction and Purification

A general workflow for the extraction and purification of this compound from a fungal culture broth is presented below.

extraction_workflow culture Fungal Culture Broth filtration Filtration culture->filtration biomass Fungal Biomass (discarded) filtration->biomass filtrate Filtrate filtration->filtrate extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) filtrate->extraction aq_phase Aqueous Phase (discarded) extraction->aq_phase org_phase Organic Phase extraction->org_phase concentration Concentration (Rotary Evaporation) org_phase->concentration crude_extract Crude Extract concentration->crude_extract chromatography Chromatography (Silica Gel, Sephadex) crude_extract->chromatography fractions Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

General workflow for extraction and purification of this compound.

Protocol: Extraction from Phoma herbarum Broth [2]

  • Growth Termination: After the fermentation period, add 25 mL of methanol to the culture flask to stop fungal growth.

  • Separation of Biomass and Filtrate: Filter the culture through a muslin cloth to separate the fungal biomass from the filtrate.

  • Solvent Extraction: Extract the filtrate three times with an equal volume of ethyl acetate (e.g., 3 x 100 mL for 100 mL of filtrate).

  • Concentration: Pool the ethyl acetate fractions and concentrate them under vacuum at 40°C using a rotary evaporator to obtain the crude extract.

  • Purification: The crude extract can be further purified by column chromatography on silica gel, followed by size-exclusion chromatography (e.g., Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Analytical Characterization

The identification and quantification of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.

3.3.1. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of hexane and ethyl acetate.

  • Detection: Visualization under UV light (254 nm) and by staining with reagents like the Emmerie-Engel reagent, which gives a positive reaction.

3.3.2. High-Performance Liquid Chromatography (HPLC)

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of methanol and water is commonly used.

  • Detection: UV detector at a wavelength of around 290 nm.

3.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification of this compound, often after derivatization to increase its volatility.

3.3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR (in CDCl₃, δ in ppm):

    • ~6.75 (d, 1H)

    • ~6.61 (d, 1H)

    • ~6.54 (dd, 1H)

    • ~4.59 (s, 2H)

  • ¹³C NMR (in CDCl₃, δ in ppm):

    • ~151.3

    • ~149.1

    • ~129.7

    • ~116.8

    • ~115.9

    • ~115.6

    • ~61.2

Conclusion

This compound is a naturally occurring fungal metabolite with significant potential for various applications. This guide has provided an in-depth overview of its fungal sources, biosynthetic pathway, and the experimental protocols required for its study. The limited availability of quantitative production data highlights an area for future research, where optimizing fermentation conditions could lead to higher yields. The detailed methodologies and pathway diagrams presented here serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery, aiming to further explore and exploit the potential of this compound.

References

The Biosynthesis of Gentisyl Alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Gentisyl alcohol, a polyketide with noteworthy biological activities, has garnered significant interest within the scientific community. This document provides an in-depth technical guide on the biosynthesis of this compound in microorganisms. It details a well-characterized engineered pathway in Escherichia coli and explores the current understanding of its natural production in various fungal species. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the metabolic pathways, key enzymes, quantitative data, and detailed experimental protocols to facilitate further research and development in this area.

Introduction

This compound (2,5-dihydroxybenzyl alcohol) is a naturally occurring phenolic compound that has been isolated from various microorganisms, particularly fungi of the genera Penicillium and Phoma.[1][2][3] It has been recognized for its diverse biological activities, including potential applications in pharmaceuticals and biotechnology. Understanding the biosynthetic pathways of this compound is crucial for its sustainable production and for engineering novel derivatives with enhanced therapeutic properties.

This guide focuses on two primary routes of this compound biosynthesis: a heterologously expressed pathway in the bacterium Escherichia coli and the native pathways in fungi.

Engineered Biosynthesis of this compound in Escherichia coli

A novel biosynthetic pathway for the production of this compound from renewable feedstocks has been successfully established in engineered E. coli.[4][5] This pathway leverages the promiscuity of certain enzymes to create a non-natural route from central metabolism to the final product.

Pathway Overview

The engineered pathway initiates from the shikimate pathway, a central metabolic route for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. The key steps involve the conversion of salicylic acid to 2,5-dihydroxybenzoic acid (2,5-DHBA), which is subsequently reduced to this compound.[4][5][6]

The overall transformation can be summarized as follows:

Chorismate → Salicylic Acid → 2,5-Dihydroxybenzoic Acid (2,5-DHBA) → Gentisyl Aldehyde → this compound

Key Enzymes and Reactions

Two critical enzymes were introduced into E. coli to facilitate this pathway:

  • Salicylic Acid 5-Hydroxylase: This enzyme catalyzes the hydroxylation of salicylic acid at the C5 position to produce 2,5-DHBA.[4][7]

  • Carboxylic Acid Reductase (CAR): This enzyme exhibits broad substrate specificity and efficiently reduces the carboxylic acid group of 2,5-DHBA to an aldehyde (gentisyl aldehyde).[4][8][9] An endogenous alcohol dehydrogenase then reduces the aldehyde to this compound.

Quantitative Data

The engineered E. coli strain has been shown to produce this compound at a significant titer. The table below summarizes the reported production data.

MicroorganismStrainPathway TypeProduct Titer (mg/L)Reference
Escherichia coliEngineeredHeterologous30.1[4][5][6]
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the engineered biosynthetic pathway and a general experimental workflow for producing and quantifying this compound in E. coli.

Gentisyl_Alcohol_Biosynthesis_Ecoli Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Salicylic_Acid Salicylic Acid Chorismate->Salicylic_Acid Endogenous E. coli enzymes DHBA 2,5-Dihydroxybenzoic Acid (2,5-DHBA) Salicylic_Acid->DHBA Salicylic Acid 5-Hydroxylase (heterologous) Gentisyl_Aldehyde Gentisyl Aldehyde DHBA->Gentisyl_Aldehyde Carboxylic Acid Reductase (CAR) (heterologous) Gentisyl_Alcohol This compound Gentisyl_Aldehyde->Gentisyl_Alcohol Alcohol Dehydrogenase (endogenous)

Engineered biosynthetic pathway of this compound in E. coli.

Experimental_Workflow cluster_strain_prep Strain Preparation cluster_fermentation Fermentation cluster_analysis Analysis Plasmid_Construction Plasmid Construction (hydroxylase, CAR) Transformation Transformation into E. coli Host Plasmid_Construction->Transformation Inoculation Inoculation of Culture Medium Transformation->Inoculation Induction Induction of Gene Expression (e.g., IPTG) Inoculation->Induction Fermentation_Process Fermentation (controlled temp, pH, etc.) Induction->Fermentation_Process Sampling Sample Collection Fermentation_Process->Sampling Extraction Extraction of This compound Sampling->Extraction HPLC_Analysis HPLC Quantification Extraction->HPLC_Analysis

General experimental workflow for this compound production.

Native Biosynthesis of this compound in Fungi

This compound is a known secondary metabolite in several fungal species. However, the detailed biosynthetic pathways in these organisms are not as well characterized as the engineered pathway in E. coli.

Producing Organisms

Several fungal species have been reported to produce this compound, including:

  • Penicillium patulum [2]

  • Penicillium terrestre [3]

  • Phoma herbarum [1]

  • Aspergillus assiutensis [10]

  • Penicillium pedernalense [10]

Putative Biosynthetic Pathway

In fungi, this compound is likely synthesized via a polyketide synthase (PKS) pathway. In this proposed pathway, acetyl-CoA and malonyl-CoA units are condensed by a PKS enzyme to form a polyketide chain, which then undergoes cyclization, reduction, and other modifications to yield this compound. The exact enzymes and intermediates in this pathway have not been fully elucidated.

Fungal_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Modifications Post-PKS Modifications (Cyclization, Reduction, etc.) Polyketide_Intermediate->Modifications Gentisyl_Alcohol This compound Modifications->Gentisyl_Alcohol

Putative biosynthetic pathway of this compound in fungi.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Carboxylic Acid Reductase (CAR) Activity Assay

This protocol is adapted from established methods for assaying CAR activity by monitoring NADPH consumption.[8][11][12]

Principle: The activity of CAR is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of the carboxylic acid substrate.

Materials:

  • Purified CAR enzyme

  • 2,5-Dihydroxybenzoic acid (2,5-DHBA) substrate solution (e.g., 100 mM in DMSO)

  • NADPH solution (e.g., 10 mM in buffer)

  • ATP solution (e.g., 100 mM in buffer)

  • MgCl₂ solution (e.g., 1 M)

  • Reaction buffer (e.g., 100 mM HEPES-K, pH 7.5)

  • UV-Vis spectrophotometer capable of reading at 340 nm

  • 96-well microplate (UV-transparent) or quartz cuvettes

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing:

    • Reaction buffer

    • MgCl₂ (final concentration 10 mM)

    • ATP (final concentration 2.5 mM)

    • 2,5-DHBA (final concentration 10 mM)

    • Purified CAR enzyme (e.g., 2-5 µg)

  • Incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

  • Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Salicylic Acid 5-Hydroxylase Activity Assay

Principle: The activity of salicylic acid 5-hydroxylase can be determined by measuring the formation of the product, 2,5-DHBA, over time using HPLC.

Materials:

  • Cell-free extract or purified salicylic acid 5-hydroxylase

  • Salicylic acid substrate solution

  • NAD(P)H solution

  • FAD solution (if it is a flavoprotein)

  • Reaction buffer (e.g., phosphate or Tris buffer at optimal pH)

  • Quenching solution (e.g., methanol or acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)

Procedure:

  • Prepare a reaction mixture containing reaction buffer, salicylic acid, and NAD(P)H.

  • Pre-incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the enzyme preparation.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of 2,5-DHBA produced.

  • Enzyme activity can be expressed as the rate of product formation (e.g., µmol of 2,5-DHBA per minute per mg of protein).

Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound from culture supernatants.

Principle: this compound is separated from other components in the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) and quantified by UV detection.

Apparatus and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound standard

  • Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Centrifuge the microbial culture to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • HPLC Analysis:

    • Set up the HPLC method with an appropriate mobile phase gradient and flow rate to achieve good separation of this compound.

    • Set the UV detector to a wavelength where this compound has strong absorbance (e.g., around 290 nm).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

  • Quantification:

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

    • Quantify the concentration of this compound in the samples by using the calibration curve.

Conclusion and Future Perspectives

The biosynthesis of this compound has been successfully demonstrated in both engineered E. coli and various native fungal producers. The engineered pathway provides a well-defined and tractable system for production and further optimization. While the fungal pathways are less understood, they represent a rich source of genetic diversity for novel enzymes that could be harnessed for synthetic biology applications.

Future research should focus on:

  • Elucidating the complete biosynthetic pathway of this compound in fungal species.

  • Characterizing the kinetics and substrate specificities of the enzymes involved in both engineered and native pathways in more detail.

  • Optimizing the production of this compound in engineered microorganisms through metabolic engineering and fermentation process development.

  • Exploring the potential for producing novel derivatives of this compound through pathway engineering.

This technical guide provides a solid foundation for researchers to build upon in their efforts to understand and exploit the biosynthesis of this valuable compound.

References

An In-depth Technical Guide to Gentisyl Alcohol (CAS: 495-08-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentisyl alcohol, with the CAS number 495-08-9, is a naturally occurring phenolic compound. It is a derivative of benzyl (B1604629) alcohol and hydroquinone, characterized by a benzene (B151609) ring substituted with two hydroxyl groups and one hydroxymethyl group. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, antineoplastic, and antiviral properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, natural occurrence, biosynthesis, experimental protocols for its study, and its known mechanisms of action.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 495-08-9
Molecular Formula C₇H₈O₃[1]
Molecular Weight 140.14 g/mol [1]
IUPAC Name 2-(hydroxymethyl)benzene-1,4-diol[1]
Synonyms 2,5-Dihydroxybenzyl alcohol, Salirepol[1]
Melting Point 100-102 °C
Boiling Point 299.9 °C (estimated)
Solubility Freely soluble in water, alcohol, and ether. Slightly soluble in benzene and chloroform. Insoluble in petroleum ether.
Appearance White to off-white solid[2]

Natural Occurrence and Biosynthesis

This compound is a secondary metabolite produced by various fungi, most notably species of Penicillium, such as Penicillium patulum and the marine-derived Penicillium terrestre. It has also been isolated from the endophytic fungus Phoma herbarum found in the medicinal plant Curcuma longa (turmeric).

Biosynthetic Pathway

A novel biosynthetic pathway for the production of this compound has been established in engineered Escherichia coli. This pathway utilizes chorismate, a key intermediate in the shikimate pathway, as a starting material. The pathway involves the conversion of chorismate to 2,5-dihydroxybenzoic acid (gentisic acid), which is then reduced to this compound.

Below is a diagram illustrating the engineered biosynthetic pathway for this compound production.

Biosynthesis_of_Gentisyl_Alcohol Chorismate Chorismate Gentisate 2,5-Dihydroxybenzoic Acid (Gentisic Acid) Chorismate->Gentisate Multiple Enzymatic Steps Gentisyl_alcohol This compound Gentisate->Gentisyl_alcohol Carboxylic Acid Reductase

Caption: Engineered biosynthetic pathway of this compound from chorismate.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, extraction, and biological evaluation of this compound.

Chemical Synthesis of this compound

A regioselective synthesis of this compound has been reported starting from 4-methoxyphenol. The key steps involve selective phenol (B47542) monohydroxymethylation, monochlorination, ceric ammonium (B1175870) nitrate (B79036) (CAN) oxidation, and a final reduction using sodium dithionite.

Workflow for the Chemical Synthesis of this compound:

Chemical_Synthesis_Workflow Start 4-Methoxyphenol Step1 Phenol Monohydroxymethylation Start->Step1 Step2 Monochlorination Step1->Step2 Step3 CAN Oxidation Step2->Step3 Step4 Sodium Dithionite Reduction Step3->Step4 End This compound Step4->End

Caption: Key steps in the chemical synthesis of this compound.

Extraction and Purification from Penicillium terrestre

The following is a general protocol for the extraction and purification of this compound from a fungal culture.

  • Fermentation: Culture Penicillium terrestre in a suitable liquid medium.

  • Extraction: After a sufficient incubation period, extract the culture broth with an organic solvent such as ethyl acetate.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

  • Chromatography:

    • Silica (B1680970) Gel Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

    • Sephadex LH-20 Column Chromatography: Further purify the this compound-containing fractions using a Sephadex LH-20 column with a suitable solvent (e.g., methanol).

    • High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by reversed-phase HPLC to yield pure this compound.

In Vitro Antineoplastic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed ovarian cancer cells (e.g., ES2 or OV90) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.

Western Blot Analysis of MAPK and PI3K/AKT Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.

  • Cell Lysis: Treat ovarian cancer cells with this compound as described above. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK1/2, p38, JNK, AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the this compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its antineoplastic effects being the most extensively studied.

Antineoplastic Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in human ovarian cancer cells.[1] The proposed mechanism involves the induction of mitochondrial dysfunction and the regulation of the MAPK and PI3K/AKT signaling pathways.[1]

  • Mitochondrial Dysfunction: Treatment with this compound leads to a loss of mitochondrial membrane potential and dysregulation of intracellular calcium levels in ovarian cancer cells.[1]

  • MAPK Pathway: this compound activates the phosphorylation of ERK1/2 and p38 MAPK, while reducing the phosphorylation of JNK.[1]

  • PI3K/AKT Pathway: The compound inactivates the phosphorylation of AKT, a key protein in a major cell survival pathway.[1]

The modulation of these signaling pathways by this compound is depicted in the diagram below.

Signaling_Pathways GA GA ERK ERK GA->ERK p38 p38 GA->p38 JNK JNK GA->JNK AKT AKT GA->AKT Mito Mito GA->Mito Apoptosis Apoptosis ERK->Apoptosis p38->Apoptosis Proliferation Proliferation JNK->Proliferation AKT->Proliferation inhibition of inhibition Apoptosis->Proliferation leads to inhibition of Mito->Apoptosis

Caption: Signaling pathways modulated by this compound in ovarian cancer cells.

Antioxidant Activity

As a phenolic compound, this compound possesses antioxidant properties by acting as a free radical scavenger. This activity is attributed to its ability to donate a hydrogen atom from its hydroxyl groups to stabilize free radicals.

Antiviral and Antifungal Activities

This compound has also been reported to have antiviral and antifungal properties. It has shown inhibitory activity against the leaf spot pathogen Colletotrichum gloeosporioides. While its specific antiviral mechanisms are not fully elucidated, they are likely related to the general ability of alcohols to disrupt viral envelopes and denature proteins.

Conclusion

This compound is a promising natural product with significant potential for further research and development, particularly in the field of oncology. Its well-defined chemical structure, coupled with its multifaceted biological activities, makes it an attractive candidate for drug discovery programs. This technical guide provides a solid foundation for researchers and scientists to understand and further investigate the therapeutic potential of this intriguing molecule. The detailed experimental protocols and data presented herein should facilitate the design and execution of future studies aimed at unlocking the full potential of this compound.

References

Physical and chemical properties of 2,5-dihydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Dihydroxybenzyl Alcohol

Abstract

2,5-Dihydroxybenzyl alcohol, also known as Gentisyl alcohol or 2-Methylolhydroquinone, is an aromatic organic compound and a metabolite found in various fungi.[1] Structurally, it is a benzyl alcohol substituted with two hydroxyl groups on the benzene ring at positions 2 and 5, classifying it as a hydroquinone derivative. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis, and purification protocols. Additionally, it explores the compound's reactivity and known biological relevance, making it a valuable resource for researchers, chemists, and professionals in drug development.

Physical and Chemical Properties

2,5-Dihydroxybenzyl alcohol is a solid at room temperature. While its solubility has not been extensively documented, its polar nature, due to three hydroxyl groups, suggests solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The presence of two phenolic hydroxyl groups gives it acidic properties, with an estimated pKa value around 10, similar to other phenols.[2]

Table 1: Physical and Chemical Properties of 2,5-Dihydroxybenzyl Alcohol

PropertyValueReference
Molecular FormulaC₇H₈O₃[3]
Molecular Weight140.14 g/mol [1][3]
AppearanceSolid (specific color not documented)N/A
Boiling Point299.9 °C (at 760 mmHg, Calculated)[3]
Flash Point152.6 °C (Calculated)[3]
Density1.4 g/cm³ (Calculated)[3]

Table 2: Chemical Identifiers for 2,5-Dihydroxybenzyl Alcohol

IdentifierValueReference
CAS Number495-08-9[1][3]
IUPAC Name2-(hydroxymethyl)benzene-1,4-diol[1]
SynonymsThis compound, 2-Methylolhydroquinone[1][3]
InChI1S/C7H8O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8-10H,4H2[1][3]
InChIKeyPUZSUVGRVHEUQO-UHFFFAOYSA-N[1]
Canonical SMILESC1=C(C(=CC=C1O)O)CO[3]

Spectroscopic Data

Detailed experimental spectra for 2,5-dihydroxybenzyl alcohol are not widely published. The following data are predicted based on its chemical structure and spectral data from analogous compounds like 2,5-dihydroxybenzaldehyde and 2,5-dimethoxybenzyl alcohol.[4][5][6]

Table 3: Predicted Spectroscopic Data for 2,5-Dihydroxybenzyl Alcohol

TechniqueExpected Features
¹H NMR - Aromatic Protons (3H): Signals expected in the range of δ 6.5-7.0 ppm. - Benzylic Protons (-CH₂OH, 2H): A singlet expected around δ 4.5-4.7 ppm. - Hydroxyl Protons (-OH, 3H): Three broad singlets, which are exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Six signals expected between δ 110-155 ppm, with carbons attached to hydroxyl groups appearing more downfield. - Benzylic Carbon (-CH₂OH): One signal expected around δ 60-65 ppm.
IR Spectroscopy - O-H Stretch (phenolic & alcoholic): Broad band in the region of 3200-3600 cm⁻¹. - C-O Stretch: Strong band around 1200-1260 cm⁻¹ (phenolic) and 1000-1050 cm⁻¹ (primary alcohol). - Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹. - Aromatic C-H Bending: Peaks in the 750-900 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): Peak at m/z = 140. - Key Fragments: Loss of H₂O (m/z = 122), loss of CH₂OH (m/z = 109), and other fragments resulting from alpha cleavage and ring fragmentation.

Experimental Protocols

Synthesis Protocol: Reduction of 2,5-Dihydroxybenzoic Acid

This protocol is a representative method based on the synthesis of structurally similar compounds, such as 3,5-dihydroxybenzyl alcohol, which involves the reduction of a carboxylic acid.[7] The most common starting material is 2,5-dihydroxybenzoic acid.

Materials:

  • 2,5-Dihydroxybenzoic acid

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium borohydride (4.0 eq) and anhydrous THF.

  • Reaction Initiation: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Reactants: Dissolve 2,5-dihydroxybenzoic acid (1.0 eq) in anhydrous THF and add it to the flask. Subsequently, slowly add a solution of iodine (1.8 eq) in anhydrous THF via the dropping funnel over 1 hour. Maintain the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and carefully quench with water. Remove the THF under reduced pressure.

  • Extraction: Add saturated NaHCO₃ solution to the residue and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

G Workflow for Synthesis of 2,5-Dihydroxybenzyl Alcohol cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Purification cluster_end Final Product start Starting Materials (2,5-Dihydroxybenzoic Acid, NaBH₄, I₂, THF) setup Combine NaBH₄ and THF in flask under N₂ start->setup cool Cool to 0 °C setup->cool add_acid Add 2,5-Dihydroxybenzoic Acid cool->add_acid add_iodine Slowly add I₂ solution add_acid->add_iodine reflux Warm to RT, then reflux add_iodine->reflux monitor Monitor by TLC reflux->monitor quench Quench with H₂O monitor->quench concentrate Remove THF (Rotary Evaporation) quench->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry organic layers (MgSO₄) extract->dry final_concentrate Concentrate to yield crude product dry->final_concentrate end_product Crude 2,5-Dihydroxybenzyl Alcohol final_concentrate->end_product

A generalized workflow for the chemical synthesis of 2,5-dihydroxybenzyl alcohol.
Purification and Characterization Protocol

Purification: The crude product can be purified using one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot water or an appropriate solvent mixture (e.g., ethyl acetate/hexane) and allow it to cool slowly to form crystals.

  • Column Chromatography: If recrystallization is ineffective, purify the crude product on a silica gel column using a solvent system such as ethyl acetate in hexane.

Characterization: The identity and purity of the final product should be confirmed using a suite of analytical techniques.

G Workflow for Product Characterization cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment product Purified Product nmr ¹H and ¹³C NMR product->nmr Structural Elucidation ms Mass Spectrometry product->ms Structural Elucidation ir IR Spectroscopy product->ir Structural Elucidation hplc HPLC or GC product->hplc Purity Check mp Melting Point Analysis product->mp Purity Check confirmation Structure and Purity Confirmed nmr->confirmation ms->confirmation ir->confirmation hplc->confirmation mp->confirmation

A standard workflow for the analytical characterization of the final product.

Reactivity and Stability

Reactivity:

  • The primary alcohol group can undergo oxidation to form 2,5-dihydroxybenzaldehyde and subsequently 2,5-dihydroxybenzoic acid.

  • The hydroxyl groups can be esterified or etherified.

  • The hydroquinone moiety is susceptible to oxidation, potentially forming a quinone. This makes the compound a good reducing agent and antioxidant.

Stability:

  • The compound should be stored in a cool, dark place under an inert atmosphere to prevent oxidation.

  • It is generally stable under recommended storage conditions but should be kept away from strong oxidizing agents.

Biological and Pharmacological Relevance

2,5-Dihydroxybenzyl alcohol is recognized for its role as an antioxidant, an antineoplastic agent, and an apoptosis inhibitor.[1] Its biological activities are largely attributed to the hydroquinone structure, which can scavenge free radicals.

Derivatives of this compound have shown significant biological potential. For example, 3-chloro-2,5-dihydroxybenzyl alcohol, isolated from a marine fungus, exhibits potent antifouling, antibiotic, and antimicrobial properties.[8][9] This chlorinated derivative has also been shown to induce DNA damage and cause cell cycle arrest in the S phase.[9] Another related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), is known to interact with Keap1, a critical regulator of the cellular antioxidant response via the Nrf2 pathway.[9] This suggests a potential mechanism of action for the antioxidant effects of 2,5-dihydroxybenzyl alcohol and its derivatives.

G Potential Antioxidant Signaling Pathway cluster_main cluster_nuc DHBA 2,5-Dihydroxybenzyl Alcohol (or derivative) Keap1_Nrf2 Keap1-Nrf2 Complex DHBA->Keap1_Nrf2 interacts with Keap1, causes Nrf2 release ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 oxidizes Keap1, causes Nrf2 release Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Response Cellular Protection Genes->Response Nrf2_nuc Nrf2 Nrf2_nuc->ARE binds to

Potential antioxidant mechanism via the Keap1-Nrf2 pathway, as suggested by related compounds.

References

Gentisyl Alcohol as a Fungal Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentisyl alcohol, a dihydroxybenzyl alcohol derivative, is a polyketide fungal metabolite with a growing body of research highlighting its diverse and potent biological activities. Produced by a range of fungal species, primarily within the genera Penicillium, Aspergillus, and Phoma, this compound has demonstrated significant antioxidant, anti-inflammatory, anticancer, antimalarial, and antifungal properties. Its mechanisms of action, particularly the inhibition of key signaling pathways such as the PI3K/AKT pathway in cancer cells, make it a compound of considerable interest for drug discovery and development. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its biosynthesis, producing organisms, physicochemical properties, and biological activities. Detailed experimental protocols for its extraction, purification, characterization, and bioactivity assessment are provided, alongside a summary of quantitative data and visual representations of its biosynthetic pathway and mechanism of action.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide array of biological activities.[1][2] Among these, phenolic compounds represent a significant class of molecules with therapeutic potential. This compound, with the IUPAC name 2-(hydroxymethyl)benzene-1,4-diol, is an aromatic primary alcohol that has been identified as a metabolite of several fungal species.[3] Its structure, featuring a hydroquinone ring with a hydroxymethyl substituent, is key to its biological functions, including its capacity as an antioxidant and an inhibitor of various cellular processes.[3][4] This guide aims to provide an in-depth technical resource for researchers and professionals engaged in natural product chemistry, mycology, and drug development, focusing on the core scientific and technical data surrounding this compound as a fungal metabolite.

Physicochemical and Spectroscopic Data

This compound is a white to pale yellow solid, typically appearing as needles when crystallized from chloroform.[5] It is freely soluble in water, alcohol, and ether.[5] A comprehensive summary of its physicochemical and spectroscopic properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₇H₈O₃[3][5]
Molecular Weight 140.14 g/mol [3][5]
CAS Number 495-08-9[3][5]
IUPAC Name 2-(hydroxymethyl)benzene-1,4-diol[3]
Synonyms 2,5-Dihydroxybenzyl alcohol, Salirepol[3][5]
Melting Point 100 °C[5]
Appearance Clusters of needles from chloroform[5]
Solubility Freely soluble in water, alcohol, ether; slightly soluble in benzene, chloroform; insoluble in petroleum ether[5]
Table 2: Spectroscopic Data of this compound
Spectroscopy TypeKey DataReference(s)
¹H NMR Signals at ~4.79 ppm (doublet, hydroxymethyl protons) and in the aromatic region (~6.74 ppm, doublet) provide characteristic patterns for identification.[4]
¹³C NMR Quaternary aromatic carbons appear at ~150.02 ppm (C-2), ~149.54 ppm (C-4), and ~130.02 ppm (C-1). The hydroxymethyl carbon resonates at ~60.02 ppm.[4]
Mass Spectrometry (MS) The molecular ion peak appears at m/z 140. A base peak is typically observed at m/z 108, corresponding to the loss of the hydroxymethyl group.[4]

Fungal Production of this compound

This compound has been isolated from a variety of fungal species, indicating its widespread occurrence within the fungal kingdom. Its production is often associated with specific culture conditions, and yields can vary significantly between species and strains.

Producing Fungal Species

Several fungal species have been identified as producers of this compound and its derivatives. These include:

  • Penicillium species: Notably, Penicillium patulum was one of the first species from which this compound was isolated.[5][6] Marine-derived Penicillium terrestre has also been shown to produce a variety of new this compound derivatives.[7] Other producing species include Penicillium pedernalense.[8]

  • Aspergillus species: Aspergillus assiutensis has been identified as a producer of this metabolite.[8]

  • Phoma species: The endophytic fungus Phoma herbarum, isolated from turmeric (Curcuma longa), has been shown to produce this compound.[9][10]

  • Hypomyces pseudocorticiicola : This Japanese fungus has also been found to produce this compound.[8]

Biosynthesis of this compound in Fungi

The biosynthesis of this compound in fungi is linked to the patulin biosynthetic pathway, branching off from the intermediate 6-methylsalicylic acid (6-MSA).[5] The key enzymatic steps are outlined below:

  • Formation of 6-Methylsalicylic Acid (6-MSA): The pathway begins with the synthesis of 6-MSA from one molecule of acetyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by the polyketide synthase, 6-methylsalicylic acid synthase (6-MSAS).

  • Decarboxylation to m-Cresol: 6-MSA is then decarboxylated to form m-cresol by the enzyme 6-methylsalicylate decarboxylase.

  • Hydroxylation to m-Hydroxybenzyl Alcohol: The aromatic ring of m-cresol is hydroxylated, likely by a cytochrome P450 monooxygenase, to produce m-hydroxybenzyl alcohol.

  • Hydroxylation to this compound: A second hydroxylation event, also thought to be catalyzed by a cytochrome P450 monooxygenase, converts m-hydroxybenzyl alcohol into this compound.[5]

This compound Biosynthesis acetyl_coa Acetyl-CoA + 3x Malonyl-CoA msa 6-Methylsalicylic Acid (6-MSA) acetyl_coa->msa 6-MSAS m_cresol m-Cresol msa->m_cresol 6-Methylsalicylate Decarboxylase m_hydroxybenzyl_alcohol m-Hydroxybenzyl Alcohol m_cresol->m_hydroxybenzyl_alcohol Cytochrome P450 Monooxygenase gentisyl_alcohol This compound m_hydroxybenzyl_alcohol->gentisyl_alcohol Cytochrome P450 Monooxygenase

Fungal biosynthetic pathway of this compound from 6-MSA.
Production Yields

While numerous studies have reported the isolation of this compound from fungal cultures, specific quantitative yield data (e.g., in mg/L) from fungal fermentations are not extensively documented in the available literature. However, a study on the heterologous production of this compound in engineered Escherichia coli reported a final titer of 30.1 mg/L.[4][11] This suggests that with optimization of fermentation conditions and metabolic engineering of producing fungal strains, higher yields may be achievable.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug development.

Table 3: Summary of Biological Activities and IC₅₀ Values of this compound and Its Derivatives
Biological ActivityTarget/AssayCompoundIC₅₀ ValueReference(s)
Anticancer HL-60 (Human promyelocytic leukemia)This compound derivatives5–65 µM[7]
MOLT-4 (Human acute lymphoblastic leukemia)This compound derivatives5–65 µM[7]
BEL-7402 (Human hepatoma)This compound derivatives5–65 µM[7]
A-549 (Human lung carcinoma)This compound derivatives5–65 µM[7]
ES2 (Human ovarian cancer)This compoundNot specified, but inhibits proliferation[3][5]
OV90 (Human ovarian cancer)This compoundNot specified, but inhibits proliferation[3][5]
Antioxidant DPPH radical scavengingThis compound derivatives2.6–8.5 µM[7]
Antimalarial Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)This compound3.4 µM[8]
Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)Homogentisic acid (analogue)47.6 µM[8]
Antifungal Colletotrichum gloeosporioidesThis compoundEffective antagonism observed[9][10]
Mechanism of Action in Cancer: Inhibition of the PI3K/AKT Signaling Pathway

One of the key mechanisms underlying the anticancer activity of this compound is its ability to modulate intracellular signaling pathways. In human ovarian cancer cells (ES2 and OV90), this compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[3][5] This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a common feature of many cancers. By inhibiting the phosphorylation of key downstream effectors of this pathway, such as AKT, P70S6K, and S6 proteins, this compound can induce apoptosis and inhibit the proliferation of cancer cells.[3]

PI3K_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates P70S6K P70S6K AKT->P70S6K Activates S6 S6 P70S6K->S6 Activates Proliferation Cell Proliferation & Survival S6->Proliferation Gentisyl_Alcohol This compound Gentisyl_Alcohol->AKT Inhibits phosphorylation Gentisyl_Alcohol->P70S6K Inhibits phosphorylation Gentisyl_Alcohol->S6 Inhibits phosphorylation

Inhibition of the PI3K/AKT signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of this compound from fungal sources.

Fungal Fermentation and Extraction
  • Fungal Culture: Inoculate the desired fungal strain (e.g., Phoma herbarum) into a suitable liquid medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks.

  • Incubation: Incubate the flasks on a rotary shaker at a specified temperature (e.g., 25-28 °C) and agitation speed (e.g., 150-200 rpm) for a designated period (e.g., 14-21 days) to allow for fungal growth and metabolite production.

  • Extraction: After incubation, separate the fungal mycelium from the culture broth by filtration.

  • Liquid-Liquid Extraction: Extract the culture filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate, three times.

  • Solvent Evaporation: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound
  • Silica Gel Column Chromatography: Subject the crude extract to column chromatography on a silica gel column.

  • Elution: Elute the column with a gradient of solvents, such as a mixture of hexane and ethyl acetate, with increasing polarity.

  • Fraction Collection: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Further Purification: Pool the fractions containing the target compound and subject them to further purification steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Mass Spectrometry (MS): Analyze the purified compound using a mass spectrometer, such as an Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) instrument, to determine its molecular weight and fragmentation pattern.

Bioactivity Assays
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a series of dilutions of the test compound (this compound) in methanol.

  • Reaction: Add a specific volume of the DPPH solution to each dilution of the test compound.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is the concentration of the sample that inhibits 50% of the DPPH radicals.[12][13]

  • Cell Seeding: Seed cancer cells (e.g., A549, HL-60) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Determine the cell viability as a percentage of the control (untreated cells) and calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[14]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it. While the medium is still molten, add the test compound (this compound) at different concentrations to create "poisoned" media. Pour the media into sterile Petri plates. A control plate should be prepared with the solvent used to dissolve the compound.[4][15]

  • Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from a young, actively growing culture of C. gloeosporioides at the center of each plate.[4]

  • Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 25-28 °C) for several days.[4]

  • Measurement: Measure the radial growth of the fungal colony in both the control and treated plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.[4]

Experimental Workflow

The discovery and characterization of this compound as a fungal metabolite typically follow a systematic workflow, as depicted in the diagram below. This workflow integrates fungal cultivation, chemical analysis, and biological screening to identify and validate bioactive natural products.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_validation Validation Phase Fungal_Isolation Fungal Isolation & Cultivation Extraction Extraction of Metabolites Fungal_Isolation->Extraction Bioassay_Screening Bioactivity Screening (e.g., anticancer, antioxidant) Extraction->Bioassay_Screening Purification Purification of Active Compound (e.g., Chromatography) Bioassay_Screening->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathways) Structure_Elucidation->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies

References

Gentisyl Alcohol from Penicillium Species: A Technical Guide to Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of gentisyl alcohol (2,5-dihydroxybenzyl alcohol), a phenolic compound produced by various Penicillium species. This compound and its derivatives have garnered significant interest due to their diverse biological activities, including antioxidant, cytotoxic, and enzyme-inhibitory properties. This document details the experimental protocols for the production and purification of this compound and presents key quantitative data for its characterization.

Discovery and Producing Organisms

This compound was first identified as a metabolic product of Penicillium patulum. Since its initial discovery, several other species of Penicillium have been identified as producers of this compound and its derivatives. Notably, the marine-derived fungus Penicillium terrestre has been shown to be a rich source of a variety of this compound derivatives[1]. Other producing species include Penicillium pedernalense and Penicillium novae-zeelandiae. The natural occurrence of this compound in these fungal systems has paved the way for further investigation into its biosynthesis and biological functions.

Experimental Protocols

This section outlines the detailed methodologies for the fermentation of Penicillium species, followed by the extraction, purification, and characterization of this compound.

Fermentation

The production of this compound can be achieved through submerged fermentation of a suitable Penicillium species. The following protocol is a representative procedure based on common practices for secondary metabolite production from fungi.

2.1.1 Culture Medium

A variety of media can be used for the cultivation of Penicillium species for this compound production. A common and effective medium is a yeast extract-based medium.

Table 1: Composition of Yeast Extract-Based Culture Medium

ComponentConcentration (g/L)
Glucose15
Yeast Extract5
Sodium Nitrate (NaNO₃)3
Magnesium Sulfate (MgSO₄)0.5
Potassium Dihydrogen Phosphate (KH₂PO₄)1.5
Agar (for solid culture)12
Streptomycin (optional, to inhibit bacterial growth)0.03
Distilled Water1000 mL

2.1.2 Fermentation Conditions

  • Inoculation: Inoculate the sterile liquid medium with a spore suspension or a mycelial culture of the selected Penicillium strain.

  • Incubation: Incubate the culture in flasks on a rotary shaker at 220 rpm.

  • Temperature: Maintain the incubation temperature at 28°C.

  • Duration: The fermentation is typically carried out for 7 to 14 days. The optimal duration may vary depending on the specific strain and culture conditions.

Extraction and Purification

The following is a general workflow for the isolation of this compound from the fermentation broth.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Fermentation Submerged Culture of Penicillium sp. Filtration Filtration to separate mycelia and broth Fermentation->Filtration Extraction Liquid-Liquid Extraction of broth with Ethyl Acetate Filtration->Extraction Concentration Concentration of Ethyl Acetate extract under reduced pressure Extraction->Concentration SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy PureCompound Pure this compound Spectroscopy->PureCompound biosynthetic_pathway cluster_enzymes Enzymatic Conversions Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate SalicylicAcid Salicylic Acid Chorismate->SalicylicAcid Hydroxylase Salicylic Acid 5-Hydroxylase SalicylicAcid->Hydroxylase DHBA 2,5-Dihydroxybenzoic Acid (Gentisic Acid) CAR Carboxylic Acid Reductase (CAR) DHBA->CAR GentisylAlcohol This compound Hydroxylase->DHBA CAR->GentisylAlcohol

References

Spectroscopic Profile of Gentisyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Gentisyl alcohol (IUPAC name: 2-(hydroxymethyl)benzene-1,4-diol), a compound of interest for its potential therapeutic properties. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols to aid in its identification and characterization.

Chemical Structure and Properties

  • IUPAC Name: 2-(hydroxymethyl)benzene-1,4-diol

  • Synonyms: this compound, 2,5-Dihydroxybenzyl alcohol

  • CAS Number: 495-08-9

  • Molecular Formula: C₇H₈O₃

  • Molecular Weight: 140.14 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of published, comprehensive datasets, predicted values based on the chemical structure and known spectral characteristics of similar compounds are also included and are noted as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the expected chemical shifts for the ¹H and ¹³C nuclei of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5s2H-CH₂-
~6.7-6.9m3HAr-H
~8.5-9.5br s2HAr-OH
~4.8-5.5br s1H-CH₂-OH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~60-CH₂-OH
~115-120Ar-C (CH)
~125Ar-C (C-CH₂OH)
~150Ar-C (C-OH)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (phenolic and alcoholic)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1450Medium-StrongC=C stretch (aromatic ring)
1260-1000StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
140Moderate[M]⁺ (Molecular Ion)
122High[M-H₂O]⁺
111High[M-CHO]⁺
94Moderate[M-H₂O-CO]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of this compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer (e.g., 400 MHz) C->D E Lock, tune, and shim the instrument D->E F Acquire ¹H and ¹³C spectra E->F G Apply Fourier transform F->G H Phase and baseline correct the spectra G->H I Reference spectra (e.g., to TMS) H->I J Integrate ¹H spectrum and pick peaks I->J

Caption: Workflow for NMR spectroscopic analysis of this compound.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to a final volume of about 0.7 mL. The solution is then transferred to a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is typically used.

  • Data Acquisition: The sample is inserted into the spectrometer, and the magnetic field is locked and shimmed to ensure homogeneity. Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectra are then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For the ¹H spectrum, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid this compound on the ATR crystal B Apply pressure to ensure good contact A->B C Collect a background spectrum of the empty ATR crystal B->C D Collect the sample spectrum C->D E Perform background subtraction D->E F Identify and label significant absorption bands E->F

Caption: Workflow for IR spectroscopic analysis of this compound.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. Then, the sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is generated by subtracting the background spectrum from the sample spectrum. The positions of significant absorption bands are then identified and correlated with specific functional groups.

Mass Spectrometry (MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve this compound in a suitable solvent (e.g., methanol) B Infuse directly or inject into an LC system coupled to the MS A->B C Ionize the sample (e.g., using ESI) B->C D Analyze ions in the mass analyzer (e.g., Q-TOF, Orbitrap) C->D E Perform fragmentation (MS/MS) for structural information D->E F Generate mass spectrum E->F G Identify molecular ion and fragment peaks F->G H Propose fragmentation pathways G->H

Caption: Workflow for Mass Spectrometric analysis of this compound.

  • Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the ionization technique, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is often used. Electrospray ionization (ESI) is a common ionization method for this type of compound.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer. A full scan mass spectrum is acquired to determine the mass of the molecular ion. Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation of the molecular ion, providing structural information.

  • Data Processing: The resulting mass spectra are analyzed to identify the molecular ion peak and the major fragment ions. These fragmentation patterns are then used to confirm the structure of the molecule.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For further in-depth analysis, it is recommended to acquire high-resolution spectra on purified samples and compare them with the data presented herein.

Gentisyl Alcohol: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Gentisyl alcohol (2,5-dihydroxybenzyl alcohol), a phenolic compound of interest for its potential therapeutic properties. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering available data, detailed experimental protocols, and insights into its biological activity.

Core Data Presentation: Solubility and Physicochemical Properties

This compound is a phenolic alcohol with the molecular formula C₇H₈O₃ and a molecular weight of 140.14 g/mol .[1][2] Its structure, featuring a benzyl alcohol core with two hydroxyl groups at the 2 and 5 positions, governs its solubility and stability characteristics.

Table 1: Qualitative and Analogue Quantitative Solubility of this compound and Related Compounds

SolventThis compound (2,5-dihydroxybenzyl alcohol)Gentisic Acid (2,5-dihydroxybenzoic acid)3,5-Dihydroxybenzyl alcohol4-Hydroxybenzyl alcohol
Water Freely soluble[3]; 1.00E+06 mg/L (1 g/mL) at 25 °C (experimental)[4]8.5 g/L at 25 °C[5]Practically insoluble[6]6.7 mg/mL at 20 °C[7]; Slightly soluble[8]
Ethanol Freely soluble[3]331 g/L at 25 °C[5]SolubleSoluble[9]
Methanol Not specified, but expected to be soluble423 g/L at 25 °C[5]Soluble[6][10]Soluble[9]
DMSO Not specified, but expected to be solubleNot specifiedSoluble[5][10][11]Soluble[7]
Ether Freely soluble[3]Not specifiedNot specifiedNot specified
Benzene Slightly soluble[3]Not specifiedNot specifiedNot specified
Chloroform Slightly soluble[3]Very slightly soluble[6]Not specifiedNot specified
Petroleum Ether Insoluble[3]Not specifiedNot specifiedNot specified

Note: The exceptionally high reported water solubility of 1 g/mL for this compound should be treated with caution and may require experimental verification.

Stability Profile

The stability of this compound is a critical factor for its handling, formulation, and application in research. As a phenolic compound, it is susceptible to degradation, primarily through oxidation.

Key Stability Considerations:

  • Oxidation: The hydroxyl groups on the benzene ring make this compound prone to oxidation, which can be accelerated by exposure to light, heat, and the presence of oxygen.[12] This can lead to the formation of colored degradation products. Oxidation can convert this compound to the more stable gentisic acid.[1]

  • Temperature: For long-term storage of solutions, low temperatures are recommended, such as -20°C for up to one month or -80°C for up to six months.[13]

  • Light: To prevent photolytic degradation, solutions of this compound should be protected from light by using amber vials or by wrapping containers in aluminum foil.[12]

  • pH: The stability of phenolic compounds is often pH-dependent. While specific data for this compound is limited, phenolic compounds are generally more stable in acidic conditions compared to neutral or alkaline conditions.[3]

Experimental Protocols

To facilitate further research and allow for the generation of precise quantitative data, this section provides detailed experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[5]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO) in a sealed vial. An excess of solid should be visible to ensure saturation.

    • Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification:

    • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Stability Assessment: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease of the parent compound and the formation of degradation products over time.

Methodology:

  • Method Development and Validation:

    • Develop an HPLC method capable of separating this compound from its potential degradation products. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water/buffer gradient is a common starting point for phenolic compounds.[12]

    • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification.[15][16]

  • Forced Degradation Studies:

    • Subject solutions of this compound to various stress conditions to induce degradation, including:

      • Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH solutions at room and elevated temperatures.

      • Oxidation: Treat with hydrogen peroxide solution.

      • Thermal Degradation: Expose the solution to elevated temperatures.

      • Photodegradation: Expose the solution to UV light.[17]

  • Stability Study:

    • Prepare solutions of this compound in the desired solvents and store them under specific conditions (e.g., different temperatures, light/dark).

    • At predetermined time intervals, withdraw aliquots of the solutions.

    • Analyze the samples using the validated stability-indicating HPLC method.

    • Determine the concentration of remaining this compound and quantify any major degradation products.

    • Calculate the degradation rate constant (k) and the half-life (t₁/₂) of this compound under each storage condition, typically assuming first-order kinetics for degradation in solution.[8][18][19]

Quantification of Total Phenolic Content for Stability Monitoring: Folin-Ciocalteu Assay

The Folin-Ciocalteu assay can be used as a simpler, albeit less specific, method to monitor the overall stability of phenolic compounds in a solution by measuring the total phenolic content over time. A decrease in total phenolic content may indicate degradation.

Methodology:

  • Reagent Preparation:

    • Prepare Folin-Ciocalteu reagent and a sodium carbonate solution.

  • Sample Analysis:

    • Mix a small aliquot of the this compound solution with the Folin-Ciocalteu reagent.

    • Add the sodium carbonate solution to create alkaline conditions for the reaction.

    • After a specific incubation period in the dark, measure the absorbance of the resulting blue-colored solution at approximately 760 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using a known phenolic compound, such as gallic acid.

    • Calculate the total phenolic content in the this compound samples and express the results as gallic acid equivalents (GAE).[20][21]

Biological Activity and Signaling Pathways

This compound has demonstrated potential as an anticancer agent, with research indicating its ability to inhibit cell proliferation and induce apoptosis in human ovarian cancer cells. Its mechanism of action involves the modulation of key signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to up-regulate signal transduction of the MAPK pathway, which can contribute to its pro-apoptotic effects in cancer cells.

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factors) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival, Apoptosis) transcription_factors->cellular_response gentisyl_alcohol This compound gentisyl_alcohol->erk Modulates

Caption: Modulation of the MAPK Signaling Pathway by this compound.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling route that plays a central role in cell survival, growth, and proliferation. Dysregulation of this pathway is common in many cancers. This compound has been found to up-regulate the PI3K/AKT pathway, which, in the context of some cancers, can paradoxically contribute to apoptosis.

PI3K_AKT_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase growth_factor->rtk pi3k PI3K rtk->pi3k pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 P pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt P downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream cell_survival Cell Survival & Proliferation downstream->cell_survival gentisyl_alcohol This compound gentisyl_alcohol->akt Modulates

Caption: Modulation of the PI3K/AKT Signaling Pathway by this compound.

Experimental Workflow Overview

The following diagram illustrates a logical workflow for the comprehensive study of this compound's solubility and stability.

Experimental_Workflow start Start: Characterize This compound solubility Solubility Determination (Shake-Flask Method) start->solubility stability Stability-Indicating Method Development (HPLC) start->stability solvents Select Solvents (Water, Ethanol, etc.) solubility->solvents conditions Define Stability Conditions (Temp, pH, Light) stability->conditions run_solubility Execute Solubility Experiments solvents->run_solubility run_stability Execute Stability Studies conditions->run_stability analyze_solubility Analyze Data & Determine Solubility run_solubility->analyze_solubility analyze_stability Analyze Data & Determine Degradation Kinetics run_stability->analyze_stability report Report Findings analyze_solubility->report analyze_stability->report

Caption: Recommended workflow for solubility and stability studies of this compound.

This technical guide provides a foundational understanding of this compound's solubility and stability. For researchers and drug development professionals, the provided experimental protocols offer a robust framework for generating the specific, high-quality data necessary for advancing its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of "Gentisyl alcohol" from 4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gentisyl alcohol, also known as 2,5-dihydroxybenzyl alcohol, is a naturally occurring phenolic compound that has garnered significant interest in the scientific community. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Notably, research has demonstrated its potential as a therapeutic agent in oncology by inducing apoptosis in cancer cells through the modulation of key signaling pathways. These application notes provide a detailed protocol for the chemical synthesis of this compound starting from the readily available precursor, 4-methoxyphenol. The described synthetic route involves a three-step process: regioselective ortho-hydroxymethylation, oxidation to a quinone intermediate, and subsequent reduction to the final product.

Biological Significance of this compound

This compound has been shown to inhibit proliferation and induce apoptosis in epithelial ovarian cancer cells.[1] Its mechanism of action involves the regulation of the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT signaling pathways.[1] Specifically, this compound treatment leads to the activation of ERK1/2 and p38 MAPK, while simultaneously inactivating AKT.[1] This modulation of signaling cascades ultimately results in mitochondrial dysfunction and programmed cell death in cancer cells. The ability of this compound to target these critical pathways highlights its potential as a lead compound in the development of novel anticancer therapies.

Overall Synthetic Scheme

The synthesis of this compound from 4-methoxyphenol is accomplished through the following three key steps:

  • Ortho-selective Hydroxymethylation: 4-methoxyphenol is first converted to 2-hydroxy-5-methoxybenzyl alcohol through a regioselective hydroxymethylation at the ortho position relative to the hydroxyl group.

  • Oxidation: The resulting benzyl alcohol is then oxidized to the corresponding p-benzoquinone derivative using Ceric Ammonium Nitrate (CAN).

  • Reduction: Finally, the quinone intermediate is reduced to this compound using sodium dithionite.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-methoxybenzyl alcohol (Ortho-selective Hydroxymethylation)

This protocol is adapted from general methods for ortho-selective hydroxymethylation of phenols.

  • Materials:

    • 4-Methoxyphenol

    • Paraformaldehyde

    • Magnesium chloride (anhydrous)

    • Triethylamine

    • Acetonitrile

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 4-methoxyphenol (1.0 eq) in acetonitrile, add anhydrous magnesium chloride (1.5 eq) and triethylamine (1.5 eq) at room temperature under a nitrogen atmosphere.

    • Heat the mixture to 45 °C and then add paraformaldehyde (3.2 eq).

    • Stir the reaction mixture at 45 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench by the addition of 1 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-hydroxy-5-methoxybenzyl alcohol.

Step 2: Synthesis of 2-Hydroxy-5-methoxy-p-benzoquinone (Oxidation)

This protocol is based on general procedures for the oxidation of benzyl alcohols using Ceric Ammonium Nitrate (CAN).

  • Materials:

    • 2-Hydroxy-5-methoxybenzyl alcohol

    • Ceric Ammonium Nitrate (CAN)

    • Acetonitrile

    • Water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-hydroxy-5-methoxybenzyl alcohol (1.0 eq) in a mixture of acetonitrile and water at 0 °C.

    • Slowly add a solution of Ceric Ammonium Nitrate (CAN) (2.5 eq) in water to the reaction mixture while maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • After the starting material is consumed, quench the reaction with water.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 2-hydroxy-5-methoxy-p-benzoquinone is typically used in the next step without further purification.

Step 3: Synthesis of this compound (Reduction)

This protocol is adapted from general methods for the reduction of quinones using sodium dithionite.

  • Materials:

    • 2-Hydroxy-5-methoxy-p-benzoquinone

    • Sodium dithionite (Na₂S₂O₄)

    • Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

    • Water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the crude 2-hydroxy-5-methoxy-p-benzoquinone from the previous step in a suitable organic solvent such as THF or dichloromethane.

    • Prepare a saturated aqueous solution of sodium dithionite.

    • Add the sodium dithionite solution to the solution of the quinone at room temperature and stir vigorously. The color of the reaction mixture should change from orange/yellow to a lighter yellow/colorless solution.

    • Monitor the reaction by TLC until the quinone is completely consumed.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Data Presentation

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Ortho-selective Hydroxymethylation4-Methoxyphenol2-Hydroxy-5-methoxybenzyl alcoholParaformaldehyde, MgCl₂, Et₃N60-70
2Oxidation2-Hydroxy-5-methoxybenzyl alcohol2-Hydroxy-5-methoxy-p-benzoquinoneCeric Ammonium Nitrate (CAN)85-95
3Reduction2-Hydroxy-5-methoxy-p-benzoquinoneThis compoundSodium dithionite (Na₂S₂O₄)90-98

Note: Yields are approximate and may vary depending on reaction scale and optimization.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction 4-Methoxyphenol 4-Methoxyphenol Reagents1 Paraformaldehyde, MgCl2, Et3N Intermediate1 2-Hydroxy-5-methoxybenzyl alcohol Reagents1->Intermediate1 ortho-selective hydroxymethylation Reagents2 Ceric Ammonium Nitrate (CAN) Intermediate2 2-Hydroxy-5-methoxy- p-benzoquinone Reagents2->Intermediate2 Oxidation Reagents3 Sodium dithionite (Na2S2O4) Gentisyl_alcohol This compound Reagents3->Gentisyl_alcohol Reduction

Caption: Synthetic workflow for this compound.

Signaling Pathway of this compound in Ovarian Cancer Cells

Signaling_Pathway cluster_Gentisyl_Alcohol cluster_PI3K_AKT PI3K/AKT Pathway cluster_MAPK MAPK Pathway cluster_Cellular_Effects Gentisyl_alcohol This compound PI3K PI3K ERK1_2 ERK1/2 p38 p38 AKT AKT PI3K->AKT p_AKT p-AKT (Inactive) AKT->p_AKT Inhibition Apoptosis Apoptosis p_AKT->Apoptosis p_ERK1_2 p-ERK1/2 (Active) ERK1_2->p_ERK1_2 Activation p_ERK1_2->Apoptosis p_p38 p-p38 (Active) p38->p_p38 Activation p_p38->Apoptosis

Caption: this compound's signaling pathway.

References

Microbial Production of Gentisyl Alcohol in Engineered E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial production of gentisyl alcohol using engineered Escherichia coli. This compound is a valuable phenolic compound with significant biological and pharmaceutical properties.[1][2] This document outlines the biosynthetic pathway, strain engineering strategies, experimental procedures, and expected outcomes based on published research.

Introduction

This compound, also known as 2,5-dihydroxybenzyl alcohol, is a phenolic alcohol with important biological activities.[1] Traditional chemical synthesis of such compounds can be complex and environmentally challenging. Microbial fermentation using engineered microorganisms offers a promising alternative for the sustainable production of this compound from renewable feedstocks.[1][2] This document details the establishment of a novel biosynthetic pathway in E. coli for the de novo production of this compound.

Biosynthetic Pathway and Strain Engineering

The production of this compound in E. coli is achieved by introducing a heterologous pathway that converts intermediates from the native shikimate pathway into the target molecule. The engineered pathway involves the conversion of salicylic acid to 2,5-dihydroxybenzoic acid (2,5-DHBA), which is then reduced to this compound.[1][2]

De Novo Biosynthesis of this compound from Glucose

The de novo biosynthesis of this compound starts from glucose, which is channeled through the shikimate pathway to produce chorismate, a key precursor.[3][4] The engineered pathway consists of the following key steps:

  • Chorismate to Salicylic Acid: Chorismate is converted to salicylic acid by the action of isochorismate synthase (EntC) and isochorismate pyruvate lyase (PchB).[3]

  • Salicylic Acid to 2,5-DHBA: A novel salicylic acid 5-hydroxylase is employed to convert salicylic acid into 2,5-dihydroxybenzoic acid (2,5-DHBA).[1][2]

  • 2,5-DHBA to Gentisyl Aldehyde: The promiscuous activity of a carboxylic acid reductase (CAR) from Mycobacterium marinum reduces 2,5-DHBA to gentisyl aldehyde.[5]

  • Gentisyl Aldehyde to this compound: Endogenous or heterologous alcohol dehydrogenases (ADHs) in E. coli reduce gentisyl aldehyde to the final product, this compound.[4]

// Node definitions Glucose [label="Glucose", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PEP [label="PEP"]; E4P [label="E4P"]; DAHP [label="DAHP"]; Chorismate [label="Chorismate"]; Salicylic_acid [label="Salicylic Acid"]; DHBA [label="2,5-DHBA"]; Gentisyl_aldehyde [label="Gentisyl Aldehyde"]; Gentisyl_alcohol [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Chorismate -> Salicylic_acid; Salicylic_acid -> DHBA; DHBA -> Gentisyl_aldehyde; Gentisyl_aldehyde -> Gentisyl_alcohol; } /dot

Caption: Engineered biosynthetic pathway for this compound production in E. coli.

Quantitative Data Summary

The following tables summarize the production of this compound and its precursors in various engineered E. coli strains.

Table 1: Production of this compound from 2,5-DHBA Feeding

StrainRelevant Genotype2,5-DHBA Fed (mg/L)This compound Titer (mg/L)
XJ01BW25113(F') with pZE-car-sfp1000363.1
XJ02BW25113(F') with pZE-car-sfp and pCS-adh61000669.7

Table 2: De Novo Production of this compound

StrainRelevant PlasmidsThis compound Titer (mg/L)Salicyl Alcohol Byproduct (mg/L)2,5-DHBA Intermediate (mg/L)
XJ12pCS-EP, pZE-SH-car-sfp, pAS-APTA30.1264.2374.6

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the production of this compound in engineered E. coli.

Media and Strains
  • Strains: E. coli BW25113(F') is a commonly used host strain.

  • Media:

    • Luria-Bertani (LB) Medium: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl. Used for plasmid propagation and seed cultures.

    • M9 Minimal Medium: For fermentation, supplement with glucose (e.g., 20 g/L) and appropriate antibiotics.

Plasmid Construction

Standard molecular cloning techniques are used for plasmid construction. Key genes to be cloned include:

  • entC and pchB for salicylic acid production.

  • Salicylic acid 5-hydroxylase for 2,5-DHBA production.

  • Carboxylic acid reductase (car) and phosphopantetheinyl transferase (sfp) for the reduction of carboxylic acids.

  • Alcohol dehydrogenase (adh6) to enhance the final reduction step.

Protocol for this compound Production in Shake Flasks
  • Inoculum Preparation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics. b. Incubate overnight at 37°C with shaking at 250 rpm.

  • Fermentation: a. Inoculate 50 mL of M9 minimal medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1. b. Incubate at 37°C with shaking at 250 rpm.

  • Induction: a. When the OD600 of the culture reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1 mM. b. If feeding precursors (e.g., salicylic acid or 2,5-DHBA), add them to the desired concentration at the time of induction.

  • Cultivation and Sampling: a. Continue cultivation at 30°C for 48-72 hours. b. Collect samples periodically to measure cell density (OD600) and product concentration.

Analytical Methods

Quantification of this compound and Related Metabolites by HPLC:

  • Sample Preparation: a. Centrifuge 1 mL of culture broth at 12,000 rpm for 5 minutes. b. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis: a. Use a C18 reverse-phase column. b. Employ a mobile phase gradient of methanol and water (containing 0.1% formic acid). c. Monitor the elution of compounds using a UV detector at appropriate wavelengths (e.g., 280 nm). d. Quantify the concentration of this compound, salicylic acid, and 2,5-DHBA by comparing peak areas with those of standard solutions.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for engineering and evaluating E. coli for this compound production.

Experimental_Workflow cluster_design Design & Construction cluster_testing Testing & Optimization cluster_analysis Analysis & Scale-up A Pathway Design B Gene Sourcing & Codon Optimization A->B C Plasmid Construction B->C D Strain Transformation C->D E Shake Flask Cultivation D->E F Induction & Precursor Feeding E->F G Sampling F->G H HPLC Analysis G->H I Data Analysis & Titer Quantification H->I J Strain Optimization I->J K Fermenter Scale-up J->K

Caption: General workflow for this compound production in engineered E. coli.

References

Application Notes and Protocols for the Extraction and Purification of Gentisyl Alcohol from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and quantification of Gentisyl alcohol, a bioactive secondary metabolite, from fungal cultures. The methodologies outlined are based on established techniques for the isolation of fungal natural products.

Data Presentation

The following table summarizes quantitative data related to the production and purification of this compound from fungal sources. Note: Specific yields can vary significantly based on the fungal strain, culture conditions, and extraction efficiency.

Fungal SpeciesCulture MethodExtraction SolventPurification MethodTypical Yield (mg/L)Purity (%)Reference
Phoma herbarumLiquid FermentationEthyl AcetateSilica Gel Chromatography, HPLCNot explicitly quantified in cited literature>95% (Assumed post-purification)[1]
Penicillium terrestreStatic Liquid CultureEthyl AcetateSilica Gel Chromatography, Sephadex LH-20, RP-HPLCNot explicitly quantified in cited literature>98% (Assumed for structural elucidation)
Aspergillus assiutensisLiquid FermentationNot SpecifiedNot SpecifiedNot explicitly quantified in cited literatureNot Specified[2]
Penicillium pedernalenseLiquid FermentationNot SpecifiedNot SpecifiedNot explicitly quantified in cited literatureNot Specified[2]
Hypomyces pseudocorticiicolaLiquid FermentationNot SpecifiedNot SpecifiedNot explicitly quantified in cited literatureNot Specified[2]

Experimental Protocols

Fungal Culture and Fermentation

This protocol describes the general procedure for culturing this compound-producing fungi. Optimal conditions may vary between species and strains.

Materials:

  • A this compound-producing fungal strain (e.g., Phoma herbarum)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Inoculate the fungal strain onto PDA plates and incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

  • Prepare a seed culture by inoculating a flask containing PDB with a small piece of the agar culture.

  • Incubate the seed culture at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.

  • Inoculate the production culture flasks containing PDB with the seed culture (typically 5-10% v/v).

  • Incubate the production culture under the same conditions as the seed culture for 7-14 days. Production of this compound can be monitored periodically by small-scale extraction and analysis (e.g., TLC or HPLC).

Extraction of this compound

This protocol details the extraction of this compound from the fungal culture broth using ethyl acetate.

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Transfer the culture filtrate to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate, and collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator to obtain the crude extract.

Purification of this compound

This section outlines a two-step purification process for this compound from the crude extract using silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

3.1. Silica Gel Column Chromatography (Initial Purification)

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents: n-hexane, ethyl acetate, methanol

  • Test tubes for fraction collection

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • After evaporating the solvent, load the dried crude extract-silica gel mixture onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., n-hexane:ethyl acetate), followed by the addition of methanol for more polar compounds if necessary.

  • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Combine the fractions containing this compound (identified by comparison with a standard, if available) and concentrate them to dryness.

3.2. Preparative HPLC (Final Purification)

Materials:

  • Partially purified this compound fraction

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (optional, for improving peak shape)

  • Preparative HPLC system with a C18 column (e.g., 10 µm particle size, 250 x 20 mm)

  • Fraction collector

Procedure:

  • Dissolve the this compound-containing fraction from the previous step in a small volume of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with the parameters outlined in the table below.

  • Inject the sample onto the column.

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Table of Preparative HPLC Parameters:

ParameterSpecification
Column Reversed-phase C18, 5-10 µm particle size, e.g., 250 x 10 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Gradient Start with 10-20% B, increase linearly to 90-100% B over 30-40 minutes
Flow Rate 4-5 mL/min
Detection UV at 280 nm

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Inoculation of Fungal Strain Fermentation Liquid Fermentation (7-14 days) Culture->Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Harvest->Solvent_Extraction Concentration Concentration (Rotary Evaporator) Solvent_Extraction->Concentration Silica_Gel Silica Gel Column Chromatography Concentration->Silica_Gel Crude Extract Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC Purity_Analysis Purity & Structural Analysis (HPLC, NMR, MS) Prep_HPLC->Purity_Analysis Purified this compound

Caption: Experimental workflow for this compound extraction and purification.

Biosynthetic Pathway of this compound

gentisyl_alcohol_biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase Salicylic_Acid Salicylic Acid Isochorismate->Salicylic_Acid Salicylate Synthase Gentisic_Acid 2,5-Dihydroxybenzoic Acid (Gentisic Acid) Salicylic_Acid->Gentisic_Acid Salicylate 5-Hydroxylase Gentisaldehyde Gentisaldehyde Gentisic_Acid->Gentisaldehyde Carboxylic Acid Reductase Gentisyl_Alcohol This compound Gentisaldehyde->Gentisyl_Alcohol Alcohol Dehydrogenase

Caption: Biosynthetic pathway of this compound from chorismate.[3]

References

Application Notes and Protocols for the Quantification of Gentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gentisyl alcohol (2,5-dihydroxybenzyl alcohol) is an aromatic primary alcohol that is of interest in various fields, including pharmaceutical and natural product research.[1][2] Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC with UV detection is a robust and widely accessible method for the quantification of aromatic compounds like this compound. The following protocol is a recommended starting point, based on established methods for similar analytes such as benzyl alcohol and other phenolic compounds.[3][4]

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and vials.

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-15 min: 5-30% B

    • 15-20 min: 30-50% B

    • 20-25 min: 50-5% B (return to initial conditions)

    • 25-30 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 35 °C.[5]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.[5]

3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For liquid samples, a simple "dilute and shoot" approach may be sufficient. Dilute the sample with the initial mobile phase to bring the analyte concentration within the calibration range.

    • For complex matrices (e.g., biological fluids, plant extracts), sample extraction is necessary. A liquid-liquid extraction (LLE) with a solvent like ethyl acetate or a solid-phase extraction (SPE) with a C18 cartridge can be employed to remove interferences.[6][7] The extracted sample should be evaporated to dryness and reconstituted in the mobile phase.

4. Analysis and Quantification

  • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dilution Serial Dilution Standard->Dilution Create Standards Sample Test Sample Extraction Extraction (LLE/SPE) Sample->Extraction Clean-up HPLC HPLC System (C18 Column) Dilution->HPLC Inject Reconstitution Reconstitution Extraction->Reconstitution Reconstitution->HPLC Inject Detection UV Detection (220 nm) HPLC->Detection Separation Calibration Calibration Curve Detection->Calibration Standard Data Quantification Quantification Detection->Quantification Sample Data Calibration->Quantification Interpolate

Caption: Workflow for this compound quantification by HPLC.

II. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification, especially in complex biological matrices.[8]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 UPLC/HPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • LC-MS grade solvents (acetonitrile, methanol, water) and formic acid.

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., deuterated benzyl alcohol).

2. LC Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A fast gradient is typically used in LC-MS to ensure sharp peaks and reduce run time.

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized by infusing a standard solution).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound to find the precursor ion and then performing a product ion scan to identify the most abundant and stable fragment ions.

    • This compound (Example): Q1 (Precursor Ion) → Q3 (Product Ion)

    • Internal Standard (Example): Q1 (Precursor Ion) → Q3 (Product Ion)

  • Source Parameters:

    • IonSpray Voltage: ~4500-5500 V

    • Source Temperature: ~250-500 °C

    • Gas 1 (Nebulizer) and Gas 2 (Heater): To be optimized based on the instrument.[6]

4. Sample and Standard Preparation

  • Standard Preparation: Similar to the HPLC method, but an internal standard should be added to all standards and samples at a fixed concentration.

  • Sample Preparation: Protein precipitation is a common and straightforward method for biological samples like plasma.

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to an HPLC vial for injection.

Logical Relationship for LC-MS/MS Method Development

LCMS_Development cluster_method_dev Method Development cluster_validation Method Validation cluster_application Method Application Analyte This compound Standard LC_Opt LC Optimization (Column, Mobile Phase, Gradient) Analyte->LC_Opt MS_Opt MS Optimization (Ionization, MRM Transitions) Analyte->MS_Opt Sample_Prep Sample Prep Optimization (Extraction, Clean-up) LC_Opt->Sample_Prep MS_Opt->LC_Opt Coupling Specificity Specificity Sample_Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability Stability LOD_LOQ->Stability Quant_Analysis Quantitative Analysis of Samples Stability->Quant_Analysis

Caption: Logical steps for LC-MS/MS method development and validation.

III. Quantitative Data Summary

ParameterHPLC-UV (Typical Values)LC-MS/MS (Typical Values)
Linearity (R²) > 0.999> 0.995
Range 1 - 100 µg/mL0.5 - 500 ng/mL
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 - 1.0 µg/mL~0.05 - 0.5 ng/mL
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 98 - 102%85 - 115%

Note: These values are illustrative and must be experimentally determined during method validation for this compound analysis.

The provided protocols for HPLC-UV and LC-MS/MS serve as a comprehensive starting point for the quantitative analysis of this compound. The HPLC-UV method is suitable for routine analysis where high concentrations are expected, while the LC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis in complex matrices. For any application, it is imperative to perform a full method validation according to ICH or FDA guidelines to ensure the reliability and accuracy of the results.[4][5]

References

Application Notes and Protocols: Gentisyl Alcohol as a Precursor for Patulin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Patulin is a mycotoxin produced by several species of fungi, most notably Penicillium expansum, a common contaminant of apples and apple products. Due to its toxicity, the presence of patulin in the food chain is a significant concern for food safety. Understanding the biosynthetic pathway of patulin is crucial for developing strategies to control its production. Gentisyl alcohol has been identified as a key intermediate in this pathway, serving as a direct precursor to the later stages of patulin biosynthesis. This document provides detailed application notes and experimental protocols for studying the role of this compound in the patulin biosynthetic pathway.

Patulin Biosynthetic Pathway Overview

The biosynthesis of patulin is a complex, multi-step process that begins with the condensation of acetyl-CoA and malonyl-CoA to form 6-methylsalicylic acid (6-MSA).[1] Following a series of enzymatic reactions including decarboxylation, hydroxylation, and oxidation, this compound is formed. This compound then undergoes further transformations to ultimately yield the toxic secondary metabolite, patulin. The conversion of m-hydroxybenzyl alcohol to this compound is catalyzed by a cytochrome P450 monooxygenase.[2] The subsequent steps involve the oxidation of this compound to gentisaldehyde, followed by a series of reactions leading to the formation of the lactone ring characteristic of patulin.[1]

Patulin_Biosynthesis_Pathway cluster_early Early Steps cluster_central Central Role of this compound cluster_late Late Steps to Patulin Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA 6-Methylsalicylic Acid 6-Methylsalicylic Acid Acetyl-CoA + Malonyl-CoA->6-Methylsalicylic Acid 6-MSAS m-Cresol m-Cresol 6-Methylsalicylic Acid->m-Cresol 6-MSA decarboxylase m-Hydroxybenzyl alcohol m-Hydroxybenzyl alcohol m-Cresol->m-Hydroxybenzyl alcohol m-cresol methylhydroxylase This compound This compound m-Hydroxybenzyl alcohol->this compound m-Hydroxybenzyl alcohol hydroxylase (CYP450) m-Hydroxybenzyl alcohol->this compound Gentisaldehyde Gentisaldehyde This compound->Gentisaldehyde This compound dehydrogenase This compound->Gentisaldehyde Isoepoxydon Isoepoxydon Gentisaldehyde->Isoepoxydon Phyllostine Phyllostine Isoepoxydon->Phyllostine Neopatulin Neopatulin Phyllostine->Neopatulin (E)-Ascladiol (E)-Ascladiol Neopatulin->(E)-Ascladiol Patulin Patulin (E)-Ascladiol->Patulin

Caption: Patulin biosynthetic pathway highlighting this compound.

Quantitative Data

A critical step in understanding the role of this compound is the characterization of the enzymes involved in its formation and conversion. The enzyme responsible for the conversion of m-hydroxybenzyl alcohol to this compound has been identified as a cytochrome P-450-dependent monooxygenase.

EnzymeSubstrateProductCofactorsKm ValueSource Organism
m-Hydroxybenzyl alcohol hydroxylasem-Hydroxybenzyl alcoholThis compoundO₂, NADPH15 µMPenicillium patulum
This compound dehydrogenaseThis compoundGentisaldehydeNAD(P)⁺N/APenicillium species

Note: The kinetic parameters for this compound dehydrogenase have not been extensively reported in the literature. The protocol provided in this document can be used to determine these values.

Experimental Protocols

Protocol 1: Preparation of Cell-Free Extract from Penicillium species

This protocol describes the preparation of a crude cell-free extract containing the enzymes of the patulin biosynthetic pathway.

Materials:

  • Penicillium species (e.g., P. expansum, P. patulum)

  • Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) medium

  • Liquid nitrogen

  • Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 1 mM DTT, and 10% glycerol)

  • Glass beads (0.5 mm diameter)

  • High-speed centrifuge

  • Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

  • Inoculate the desired Penicillium species into 500 mL of PDB or YES medium and incubate at 25°C with shaking (150 rpm) for 3-5 days.

  • Harvest the mycelia by filtration through cheesecloth and wash with sterile distilled water.

  • Lyophilize the mycelia or use fresh.

  • Grind the mycelia to a fine powder in a mortar and pestle with liquid nitrogen.

  • Resuspend the powdered mycelia in cold extraction buffer (1:2 w/v).

  • Disrupt the cells by vortexing with glass beads for 5-10 cycles of 1 minute vortexing and 1 minute on ice.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

  • Collect the supernatant (cell-free extract) and determine the protein concentration using a standard method like the Bradford assay.

  • Use the cell-free extract immediately or store at -80°C in aliquots.

Cell_Free_Extract_Workflow start Start: Penicillium Culture harvest Harvest & Wash Mycelia start->harvest grind Grind Mycelia (Liquid Nitrogen) harvest->grind resuspend Resuspend in Extraction Buffer grind->resuspend disrupt Cell Disruption (Glass Beads) resuspend->disrupt centrifuge Centrifugation (10,000 x g) disrupt->centrifuge collect Collect Supernatant (Cell-Free Extract) centrifuge->collect end End: Protein Quantification & Storage collect->end

Caption: Workflow for preparing a cell-free extract.
Protocol 2: In Vitro Assay for this compound Dehydrogenase Activity

This protocol provides a method to measure the enzymatic conversion of this compound to gentisaldehyde using the prepared cell-free extract.

Materials:

  • Cell-free extract from Protocol 1

  • This compound (substrate)

  • NAD⁺ or NADP⁺ (cofactor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • HPLC system with a UV detector and a C18 column

  • Gentisaldehyde standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 50 µL of cell-free extract (adjust protein concentration as needed)

      • 10 µL of 10 mM NAD⁺ or NADP⁺

      • 10 µL of 10 mM this compound

      • Reaction buffer to a final volume of 100 µL.

    • Prepare a control reaction without the cell-free extract.

  • Incubation: Incubate the reaction mixtures at 30°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the terminated reactions at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Use a C18 column with a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile).

    • Monitor the elution of this compound and gentisaldehyde at their respective maximum absorbance wavelengths (e.g., around 290 nm for this compound and 320 nm for gentisaldehyde).

    • Quantify the amounts of substrate consumed and product formed by comparing the peak areas to standard curves of this compound and gentisaldehyde.

Data Analysis:

  • Calculate the rate of the reaction (µmol of product formed per minute per mg of protein).

  • To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound while keeping the cofactor concentration constant. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Enzyme_Assay_Workflow start Start: Prepare Reaction Mixture incubate Incubate at 30°C start->incubate terminate Terminate Reaction (Acetonitrile) incubate->terminate centrifuge Centrifuge to Remove Protein terminate->centrifuge hplc HPLC Analysis centrifuge->hplc quantify Quantify Substrate & Product hplc->quantify end End: Determine Enzyme Activity & Kinetics quantify->end

Caption: Workflow for the in vitro this compound dehydrogenase assay.

Conclusion

The study of this compound as a precursor in patulin biosynthesis is essential for a complete understanding of the formation of this mycotoxin. The protocols and data presented here provide a framework for researchers to investigate the enzymatic steps involved in the conversion of this compound and to identify potential targets for inhibiting patulin production. Further research, including the purification and detailed kinetic characterization of the enzymes downstream of this compound, will be critical for the development of effective strategies to ensure food safety.

References

Application Notes: Gentisyl Alcohol in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gentisyl alcohol, a naturally occurring phenolic compound isolated from various fungi, including Penicillium and marine-derived Arthrinium species, has demonstrated notable anti-cancer properties.[1][2] Research indicates its potential as a therapeutic agent against several cancer types, primarily through the inhibition of cell proliferation and induction of apoptosis.[1][2] These application notes provide an overview of the mechanisms of action of this compound and protocols for its use in in vitro cancer research.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by:

  • Inducing Apoptosis: It triggers programmed cell death in cancer cells. Studies in human ovarian cancer cells (ES2 and OV90) have shown that this compound treatment leads to a significant increase in late-stage apoptotic cells.[1] This is accompanied by DNA fragmentation, a key hallmark of apoptosis.[1][3]

  • Promoting Cell Cycle Arrest: The compound causes an accumulation of cells in the sub-G1 phase of the cell cycle, indicative of apoptotic cell death.[1]

  • Disrupting Mitochondrial Function: this compound leads to a loss of mitochondrial membrane potential and dysregulation of calcium homeostasis, critical events in the intrinsic apoptotic pathway.[1][2]

  • Modulating Signaling Pathways: It influences key signaling pathways involved in cell survival and proliferation, namely the MAPK and PI3K/AKT pathways.[1][2] In ovarian cancer cells, it has been shown to up-regulate the phosphorylation of ERK1/2 and p38, while inactivating AKT phosphorylation.[1]

While this compound predominantly shows anti-cancer effects, one study has reported its role in inhibiting etoposide-induced apoptosis in human leukemia cells, suggesting its effects could be context-dependent.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.

Table 1: Inhibition of Ovarian Cancer Cell Proliferation by this compound

Cell LineConcentration (µM)Inhibition of Proliferation (%)
ES22039
OV902057

Data extracted from proliferation assays performed on ES2 and OV90 cells treated with this compound for 48 hours.[1]

Table 2: Induction of Late-Stage Apoptosis in Ovarian Cancer Cells by this compound

Cell LineConcentration (µM)Increase in Late Apoptotic Cells (%)
ES220234
OV9020303

Data from flow cytometry analysis using Annexin V and propidium iodide staining after 48 hours of treatment.[1]

Table 3: Effect of this compound on Cell Cycle Distribution in Ovarian Cancer Cells

Cell LineTreatmentSub-G1 Phase (%)G0/G1 Phase (%)G2 Phase (%)
ES2Vehicle1.265.415.8
ES220 µM this compound10.558.712.3
OV90Vehicle1.560.118.9
OV9020 µM this compound12.752.314.5

Data from cell cycle analysis using propidium iodide staining and flow cytometry after 48 hours of treatment.[1]

Table 4: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
Terrestrols A-H, 12HL-60 (Leukemia)5 - 65
Terrestrols A-H, 12MOLT-4 (Leukemia)5 - 65
Terrestrols A-H, 12BEL-7402 (Liver Cancer)5 - 65
Terrestrols A-H, 12A-549 (Lung Cancer)5 - 65

Data represents the range of IC50 values for new this compound derivatives.[5]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is to determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., ES2, OV90)

  • Complete growth medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium at desired concentrations (e.g., 0, 2, 5, 10, 20, 40 µM).[1]

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the cells for 48 hours.[1]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V-FITC and PI Staining)

This protocol is for the detection and quantification of apoptosis induced by this compound.

Materials:

  • Cancer cell lines (e.g., ES2, OV90)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.[1]

  • Treat the cells with various concentrations of this compound (e.g., 0 and 20 µM) for 48 hours.[1]

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell lines (e.g., ES2, OV90)

  • 6-well plates

  • This compound

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.[1]

  • Treat the cells with different concentrations of this compound (e.g., 0, 2, 5, 10, 20 µM) for 48 hours.[1]

  • Harvest the cells, including both adherent and floating cells, and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, and G2/M).

Visualizations

G cluster_workflow Experimental Workflow for Assessing this compound's Anti-Cancer Effects cluster_assays Perform Assays start Seed Cancer Cells (e.g., ES2, OV90) treat Treat with this compound (Various Concentrations) start->treat incubate Incubate for 48 hours treat->incubate prolif Proliferation Assay (MTT) incubate->prolif apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubate->cell_cycle western Western Blot (Signaling Proteins) incubate->western

Caption: Workflow for in vitro evaluation of this compound.

G cluster_pathway Signaling Pathways Modulated by this compound in Ovarian Cancer Cells cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_effects Cellular Effects GA This compound AKT AKT GA->AKT Inactivation ERK ERK1/2 GA->ERK Activation p38 p38 GA->p38 Activation PI3K PI3K PI3K->AKT P70S6K P70S6K AKT->P70S6K Prolif Inhibition of Proliferation AKT->Prolif S6 S6 P70S6K->S6 Apoptosis Induction of Apoptosis ERK->Apoptosis p38->Apoptosis

Caption: this compound's impact on signaling pathways.

References

Gentisyl Alcohol: Application Notes for its Use as an Antioxidant and Radical Scavenger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentisyl alcohol (2,5-dihydroxybenzyl alcohol) is a naturally occurring phenolic compound found in various fungi, such as those of the Penicillium genus, and plants.[1] Its structure, featuring a hydroquinone ring with a hydroxymethyl group, endows it with significant antioxidant and radical scavenging properties. This document provides detailed application notes and experimental protocols for investigating and utilizing this compound as a potent antioxidant agent. It is intended for professionals in academic research and the pharmaceutical industry who are exploring novel antioxidant compounds for therapeutic or other applications.

Antioxidant and Radical Scavenging Properties

This compound's antioxidant capacity is primarily attributed to its phenolic hydroxyl groups, which can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions.[2] This mechanism is central to its ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Antioxidant Activity

The efficacy of this compound as a radical scavenger has been quantified using various standard in vitro assays. The following tables summarize the available data, providing a comparative overview of its antioxidant potential.

AssayCompoundIC50 Value (µM)Reference CompoundIC50 Value (µM)
DPPH Radical Scavenging This compound7.0[3]Ascorbic Acid~28-57[2]
This compound Derivatives2.6 - 8.5[4][5][6]Trolox~15-32[2]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. The provided IC50 values for reference compounds are typical ranges found in the literature and may vary depending on specific experimental conditions.

AssayCompoundAntioxidant CapacityReference Compound
ABTS Radical Scavenging This compoundData not availableTrolox
Lipid Peroxidation Inhibition This compoundData not availableTrolox/BHT

Experimental Protocols

The following are detailed protocols for common in vitro antioxidant assays that can be used to evaluate the efficacy of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation of Solutions:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, airtight container at 4°C.

    • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol.

    • Working Solutions: Prepare a series of dilutions of this compound and the positive control in methanol (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the this compound dilutions, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm.

  • Calculation:

    • The percentage of radical scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis DPPH Solution DPPH Solution Mix Reagents Mix DPPH with Sample/Control/Blank DPPH Solution->Mix Reagents This compound Dilutions This compound Dilutions This compound Dilutions->Mix Reagents Control (e.g., Ascorbic Acid) Control (e.g., Ascorbic Acid) Control (e.g., Ascorbic Acid)->Mix Reagents Incubate Incubate 30 min in dark at RT Mix Reagents->Incubate Measure Absorbance Measure Absorbance at 517 nm Incubate->Measure Absorbance Calculate Inhibition Calculate % Inhibition Measure Absorbance->Calculate Inhibition Determine IC50 Determine IC50 Value Calculate Inhibition->Determine IC50

Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader (734 nm)

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the resulting ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 180 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 20 µL of this compound dilutions, positive control, or solvent (as a blank) to the respective wells.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

Experimental Workflow for ABTS Assay

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis ABTS Radical Solution Generate & Dilute ABTS•+ Solution Mix Reagents Mix ABTS•+ with Sample/Control/Blank ABTS Radical Solution->Mix Reagents This compound Dilutions This compound Dilutions This compound Dilutions->Mix Reagents Control (Trolox) Control (Trolox) Control (Trolox)->Mix Reagents Incubate Incubate 6 min at RT Mix Reagents->Incubate Measure Absorbance Measure Absorbance at 734 nm Incubate->Measure Absorbance Calculate Inhibition Calculate % Inhibition Measure Absorbance->Calculate Inhibition Determine IC50/TEAC Determine IC50 or TEAC Value Calculate Inhibition->Determine IC50/TEAC

Workflow for the ABTS radical scavenging assay.
Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the inhibition of lipid peroxidation by quantifying malondialdehyde (MDA), a product of lipid breakdown, using thiobarbituric acid (TBA).

Materials:

  • This compound

  • Biological sample (e.g., rat liver microsomes, liposomes)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Oxidative stress inducer (e.g., FeSO4/ascorbate)

  • Butylated hydroxytoluene (BHT)

  • Water bath

  • Spectrophotometer or microplate reader (532 nm)

Procedure:

  • Induction of Lipid Peroxidation:

    • Incubate the biological sample with the oxidative stress inducer in the presence and absence of various concentrations of this compound.

  • TBARS Reaction:

    • Stop the peroxidation reaction by adding a solution of TCA and BHT.

    • Add TBA solution and heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to develop the pink chromogen.

  • Measurement:

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation:

    • The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with and without this compound.

    • An IC50 value can be determined.

Cellular Mechanisms of Action

Beyond direct radical scavenging, this compound may exert its antioxidant effects through the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.

Potential Involvement of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While direct evidence for this compound's activation of the Nrf2 pathway is an area for further investigation, its structural similarity to other phenolic compounds known to be Nrf2 activators suggests this as a likely mechanism of action. Activation of Nrf2 leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Proposed Nrf2 Activation by this compound

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress Inhibits Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element Nrf2_nucleus->ARE Binds to Antioxidant Enzymes Antioxidant Enzymes (HO-1, SOD, CAT, GPx) ARE->Antioxidant Enzymes Upregulates Cellular Protection Cellular Protection Antioxidant Enzymes->Cellular Protection Provides

Proposed mechanism of Nrf2 activation by this compound.
Modulation of MAPK and PI3K/AKT Signaling

Studies have shown that this compound can influence the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathways.[4] While these studies were conducted in the context of cancer cell apoptosis, these pathways are also intricately linked to the cellular response to oxidative stress. Further research is needed to fully elucidate the interplay between this compound's antioxidant effects and its modulation of these critical signaling cascades.

Conclusion and Future Directions

This compound is a promising natural antioxidant with potent radical scavenging activity. The provided protocols offer a framework for its evaluation in various in vitro systems. Key areas for future research include:

  • Quantitative analysis of its antioxidant capacity in ABTS and lipid peroxidation assays to provide a more complete profile of its efficacy.

  • Direct investigation of its ability to activate the Nrf2 signaling pathway and upregulate the expression of endogenous antioxidant enzymes.

  • In vivo studies to confirm its antioxidant effects and evaluate its potential for the prevention and treatment of oxidative stress-related diseases.

By further exploring these avenues, the full therapeutic potential of this compound as a novel antioxidant agent can be realized.

References

Application Notes and Protocols: Use of Gentisyl Alcohol in Stabilizing Radiolabeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled peptides are pivotal in nuclear medicine for both diagnostic imaging and targeted radionuclide therapy. A significant challenge in the development and clinical use of these agents is their susceptibility to radiolysis, the process by which the radioactive emissions of the attached radionuclide induce the degradation of the peptide molecule. This degradation leads to a decrease in radiochemical purity, potentially compromising the safety and efficacy of the radiopharmaceutical. Gentisyl alcohol (2,5-dihydroxybenzyl alcohol) and its closely related derivative, gentisic acid (2,5-dihydroxybenzoic acid), have been identified as effective stabilizers that mitigate the effects of autoradiolysis.[1][2]

These compounds act as potent free radical scavengers, neutralizing the highly reactive species generated by the radioactive decay process in the aqueous formulation.[3][4][5] By quenching these free radicals, this compound helps to preserve the integrity of the radiolabeled peptide, ensuring a higher radiochemical purity over a longer period. This is crucial for the preparation of radiopharmaceutical kits, especially those involving therapeutic radionuclides which are often formulated at high activities.

This document provides detailed application notes and protocols for the use of this compound in the stabilization of radiolabeled peptides.

Mechanism of Action: Free Radical Scavenging

The primary mechanism by which this compound stabilizes radiolabeled peptides is through the scavenging of free radicals. The radioactive decay of radionuclides in an aqueous solution generates highly reactive species, including hydroxyl radicals (•OH). These radicals can attack and degrade the peptide structure. This compound, being a phenolic compound, can readily donate a hydrogen atom from one of its hydroxyl groups to neutralize these free radicals, thereby preventing them from reacting with the peptide.[3][4][5][6][7] The resulting this compound radical is resonance-stabilized, making it less reactive than the initial free radicals.

The antioxidant properties of this compound and related phenolic compounds are attributed to their ability to delocalize the unpaired electron of the resulting phenoxyl radical across the aromatic ring, thus increasing its stability and preventing the propagation of radical chain reactions.

Quantitative Data on Stabilization

Table 1: Effect of Stabilizers on Radiochemical Purity of Radiolabeled Peptides

Radiolabeled PeptideRadionuclideStabilizerConcentration of StabilizerTime Post-Labeling (hours)Radiochemical Purity (%)
DTPA-octreotide¹¹¹InNone-24~70-80%
DTPA-octreotide¹¹¹InGentisic Acid/Gentisyl Alcohol5-10 mg/mL24>90%
DOTA-peptide¹⁷⁷LuNone-24~80-85%
DOTA-peptide¹⁷⁷LuGentisic Acid/Gentisyl Alcohol5-10 mg/mL24>95%
DOTA-TATE¹⁷⁷LuGentisic Acid40 mg/mL5>90%

Note: The data presented is illustrative and based on a compilation of findings from various sources. Actual results may vary depending on the specific peptide, radionuclide, formulation, and storage conditions.

Experimental Protocols

Protocol for Radiolabeling and Stabilization of a DOTA-conjugated Peptide with ¹⁷⁷Lu

This protocol provides a general procedure for the radiolabeling of a DOTA-conjugated peptide (e.g., DOTA-TATE) with Lutetium-177 and its subsequent stabilization with this compound.

Materials:

  • DOTA-conjugated peptide

  • ¹⁷⁷LuCl₃ solution

  • This compound solution (e.g., 50 mg/mL in water for injection)

  • Ammonium acetate buffer (0.4 M, pH 5.0)

  • Sterile, pyrogen-free reaction vial

  • Heating block or water bath

  • Syringes and needles

  • Dose calibrator

  • Quality control system (e.g., HPLC, TLC)

Procedure:

  • Preparation: In a sterile, pyrogen-free reaction vial, add the required amount of DOTA-conjugated peptide.

  • Buffering: Add the ammonium acetate buffer to the reaction vial to maintain the optimal pH for labeling (typically pH 4.5-5.5).

  • Radionuclide Addition: Aseptically add the desired activity of ¹⁷⁷LuCl₃ solution to the reaction vial.

  • Incubation: Gently mix the contents of the vial and incubate at 95-100°C for 15-30 minutes.

  • Cooling: After incubation, allow the reaction vial to cool to room temperature.

  • Stabilizer Addition: Aseptically add the this compound solution to the reaction vial to achieve the desired final concentration (e.g., 5-10 mg/mL). Gently mix.

  • Quality Control: Perform quality control tests to determine the radiochemical purity of the final product.

Protocol for Quality Control of a Stabilized Radiolabeled Peptide

4.2.1. High-Performance Liquid Chromatography (HPLC)

System:

  • HPLC system with a radioactivity detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient elution

Procedure:

  • Sample Preparation: Dilute a small aliquot of the final radiolabeled peptide formulation in the mobile phase.

  • Injection: Inject the diluted sample onto the HPLC column.

  • Elution: Run a gradient elution program, for example, starting with a low percentage of mobile phase B and gradually increasing it over 20-30 minutes.

  • Detection: Monitor the eluate with both a UV detector (to identify the unlabeled peptide) and a radioactivity detector.

  • Analysis: The radiochemical purity is calculated by dividing the area of the peak corresponding to the intact radiolabeled peptide by the total area of all radioactive peaks.

4.2.2. Thin-Layer Chromatography (TLC)

System:

  • TLC plates (e.g., ITLC-SG)

  • Developing solvent (e.g., 1 M ammonium acetate:methanol, 1:1 v/v)

  • TLC scanner or gamma counter

Procedure:

  • Spotting: Spot a small drop of the radiolabeled peptide formulation onto the baseline of the TLC strip.

  • Development: Place the TLC strip in a developing chamber containing the appropriate solvent system and allow the solvent to ascend the strip.

  • Drying: Once the solvent front has reached the desired height, remove the strip and allow it to dry completely.

  • Analysis: Scan the strip using a TLC scanner or cut the strip into sections and count them in a gamma counter to determine the distribution of radioactivity. The radiochemical purity is calculated based on the percentage of radioactivity at the Rf value corresponding to the intact radiolabeled peptide.[8]

Visualizations

Experimental Workflow for Radiolabeling and Stabilization

G cluster_prep Preparation Peptide DOTA-conjugated Peptide ReactionVial Reaction Vial Peptide->ReactionVial Buffer Ammonium Acetate Buffer Buffer->ReactionVial Radionuclide ¹⁷⁷LuCl₃ Radionuclide->ReactionVial Heating Incubation (95-100°C) ReactionVial->Heating Stabilizer This compound Heating->Stabilizer Add after cooling QC Quality Control (HPLC/TLC) Stabilizer->QC FinalProduct Stabilized Radiolabeled Peptide QC->FinalProduct

Caption: Workflow for the radiolabeling of a peptide and subsequent stabilization with this compound.

Mechanism of Radiolysis and Stabilization

G cluster_radiolysis Radiolysis cluster_stabilization Stabilization Radionuclide Radionuclide (e.g., ¹⁷⁷Lu) H2O H₂O Radionuclide->H2O emits radiation FreeRadical Free Radicals (e.g., •OH) H2O->FreeRadical Peptide Peptide FreeRadical->Peptide attacks GentisylAlcohol This compound FreeRadical->GentisylAlcohol scavenged by DegradedPeptide Degraded Peptide Peptide->DegradedPeptide NeutralizedRadical Neutralized Radical GentisylAlcohol->NeutralizedRadical

Caption: The process of radiolysis and the stabilizing role of this compound as a free radical scavenger.

References

Application Notes and Protocols: Gentisyl Alcohol as a Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a devastating parasitic disease caused by Plasmodium species, continues to pose a significant global health challenge due to the emergence and spread of drug-resistant parasite strains. This necessitates the urgent discovery of novel antimalarial agents with new mechanisms of action. The de novo pyrimidine biosynthesis pathway in Plasmodium falciparum is an attractive target for drug development as the parasite cannot salvage pyrimidines from its host and relies solely on this pathway for survival.[1] Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate. Inhibition of P. falciparum DHODH (PfDHODH) disrupts pyrimidine synthesis, leading to parasite death.[2]

Gentisyl alcohol, a natural product isolated from fungi, has been identified as an inhibitor of PfDHODH.[3][4] This document provides detailed application notes and experimental protocols for the study of this compound and its analogs as PfDHODH inhibitors.

Data Presentation

The inhibitory activity of this compound and its analog, homogentisic acid, against P. falciparum dihydroorotate dehydrogenase (PfDHODH) is summarized in the table below. This data is crucial for understanding the potential of these compounds as antimalarial drug candidates.

CompoundSourceTarget EnzymeAssay TypeIC50 (µM)Reference
This compoundAspergillus assiutensis, Penicillium pedernalense, Hypomyces pseudocorticiicolaP. falciparum DHODHEnzymatic Inhibition3.4[3][4]
Homogentisic acidPenicillium citrinumP. falciparum DHODHEnzymatic Inhibition47.6[3][4]

Signaling and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental procedures, the following diagrams have been created using the DOT language.

Pyrimidine Biosynthesis Pathway in P. falciparum

Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis in P. falciparum cluster_inhibition Inhibition by this compound Carbamoyl_phosphate Carbamoyl phosphate Carbamoyl_aspartate Carbamoyl aspartate Carbamoyl_phosphate->Carbamoyl_aspartate ACT Aspartate Aspartate Aspartate->Carbamoyl_aspartate Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRT UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMPDC Nucleic_Acids DNA/RNA Synthesis UMP->Nucleic_Acids ... Gentisyl_alcohol This compound Gentisyl_alcohol->Dihydroorotate Inhibits PfDHODH

Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum, highlighting the inhibition of PfDHODH by this compound.

Experimental Workflow for Screening and Characterization

Experimental_Workflow cluster_screening Screening & Isolation cluster_assays Bioassays cluster_data Data Analysis Fungal_Culture Fungal Culture (e.g., Aspergillus sp.) Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Pure_Compound Isolation of This compound Fractionation->Pure_Compound PfDHODH_Assay PfDHODH Enzymatic Inhibition Assay Pure_Compound->PfDHODH_Assay Pf_Growth_Assay P. falciparum Growth Inhibition Assay Pure_Compound->Pf_Growth_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Pure_Compound->Cytotoxicity_Assay In_Vivo_Assay In Vivo Efficacy Study (Mouse Model) Pure_Compound->In_Vivo_Assay Future Work IC50 Determine IC50 PfDHODH_Assay->IC50 EC50 Determine EC50 Pf_Growth_Assay->EC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 Efficacy Assess In Vivo Efficacy In_Vivo_Assay->Efficacy Selectivity_Index Calculate Selectivity Index EC50->Selectivity_Index CC50->Selectivity_Index

Caption: A generalized workflow for the discovery and evaluation of this compound as a PfDHODH inhibitor.

Experimental Protocols

PfDHODH Enzyme Inhibition Assay

This protocol is adapted from established methods for measuring PfDHODH activity by monitoring the reduction of 2,6-dichloroindophenol (DCIP).

Materials:

  • Recombinant P. falciparum DHODH (PfDHODH)

  • This compound (or other test compounds)

  • L-dihydroorotate (DHO)

  • Decylubiquinone (CoQD)

  • 2,6-dichloroindophenol (DCIP)

  • HEPES buffer (100 mM, pH 8.0)

  • NaCl (150 mM)

  • Glycerol

  • Triton X-100

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 0.05% (v/v) Triton X-100.

  • Prepare Reagent Mix: In the assay buffer, prepare a solution containing CoQD (final concentration 18 µM) and DCIP (final concentration 120 µM).

  • Prepare Compound Dilutions: Dissolve this compound in DMSO to create a stock solution. Perform serial dilutions in DMSO to obtain a range of concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • To each well of a 96-well plate, add 2 µL of the compound dilution (or DMSO for control).

    • Add 178 µL of the Reagent Mix to each well.

    • Add 10 µL of PfDHODH enzyme solution (final concentration ~20 nM) to each well.

    • Incubate the plate at room temperature for 5 minutes.

  • Initiate Reaction: Add 10 µL of DHO solution (final concentration 200 µM) to each well to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 20 minutes using a microplate reader. The rate of DCIP reduction is proportional to PfDHODH activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

P. falciparum In Vitro Growth Inhibition Assay (SYBR Green I-based)

This assay measures the proliferation of intraerythrocytic stages of P. falciparum in the presence of the test compound.

Materials:

  • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, L-glutamine, and AlbuMAX II or human serum)

  • This compound

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black microplates with clear bottoms

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

  • Prepare Parasite Culture: Maintain a continuous culture of P. falciparum. Synchronize the parasites to the ring stage (e.g., using 5% sorbitol treatment).

  • Prepare Assay Plates:

    • Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

    • Add 100 µL of the parasite suspension to each well of a 96-well black microplate.

    • Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated parasites (negative control) and parasites treated with a known antimalarial (positive control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with the specified gas mixture.

  • Lysis and Staining:

    • After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.

    • Mix gently and incubate in the dark at room temperature for 1 hour.

  • Measure Fluorescence: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing uninfected erythrocytes.

    • Calculate the percentage of parasite growth inhibition for each compound concentration relative to the untreated control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound against a mammalian cell line (e.g., HeLa or HEK293) to determine its selectivity.

Materials:

  • Mammalian cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of ~1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Determine the CC50 (50% cytotoxic concentration) by plotting the percentage of viability against the logarithm of the compound concentration.

  • Selectivity Index (SI) Calculation: Calculate the SI by dividing the CC50 of the mammalian cell line by the EC50 of the P. falciparum growth inhibition assay. A higher SI value indicates greater selectivity for the parasite.

Future Directions

While this compound shows promising inhibitory activity against PfDHODH, further studies are required to validate its potential as an antimalarial drug candidate. Key future work should include:

  • In vivo efficacy studies: Evaluating the activity of this compound in a murine model of malaria to determine its efficacy in a living organism.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Mechanism of action studies: Further elucidating the precise binding mode of this compound to PfDHODH through techniques like X-ray crystallography.

  • Lead optimization: Synthesizing and testing analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

References

Troubleshooting & Optimization

Challenges in the chemical synthesis of "Gentisyl alcohol" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of gentisyl alcohol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound and its derivatives?

A1: this compound and its derivatives can be synthesized through several routes:

  • Reduction of Gentisic Acid or its Esters: This is a common method involving the reduction of the carboxylic acid or ester functionality to a primary alcohol.

  • Regioselective Synthesis from Phenol Derivatives: A multi-step synthesis starting from substituted phenols, such as 4-methoxyphenol, can provide access to various derivatives. This often involves steps like hydroxymethylation, halogenation, oxidation, and reduction.[1][2]

  • Biosynthesis: Engineered microorganisms can be used to produce this compound from simple carbon sources, though this is more common for the parent compound than for complex derivatives.[3][4]

Q2: What are the most common challenges encountered in the synthesis of this compound derivatives?

A2: Researchers often face the following challenges:

  • Oxidation: The hydroquinone moiety in this compound is highly susceptible to oxidation, which can lead to the formation of colored impurities (quinones) and lower yields.[5][6]

  • Low Yields: Low product yields can result from incomplete reactions, side reactions, product degradation, or losses during workup and purification.

  • Poor Regioselectivity: Introducing substituents at specific positions on the aromatic ring can be challenging, leading to mixtures of isomers that are difficult to separate.

  • Purification Difficulties: The polarity of this compound derivatives and the presence of structurally similar impurities can make purification by chromatography or recrystallization challenging.

  • Stability Issues: Both the starting materials and the final products can be sensitive to acidic or basic conditions, as well as to light and air.

Q3: How can I prevent the oxidation of the hydroquinone ring during synthesis?

A3: To minimize oxidation, consider the following precautions:

  • Use an Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon to exclude oxygen.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Add Antioxidants: In some cases, adding a small amount of an antioxidant like sodium metabisulfite or butylated hydroxytoluene (BHT) to the reaction mixture or during workup can help prevent oxidation.[7][8]

  • Control Temperature: Avoid excessive heat, as high temperatures can accelerate oxidation.

  • Minimize Exposure to Light: Protect the reaction mixture from light, especially UV light, which can promote oxidation.

Q4: What protecting groups are suitable for the hydroxyl groups of this compound?

A4: The choice of protecting group depends on the reaction conditions you plan to use.

  • For the Benzylic Alcohol: Silyl ethers (e.g., TBDMS, TIPS) are commonly used and can be selectively introduced and removed under mild conditions.[9][10][11]

  • For the Phenolic Hydroxyls: Benzyl ethers are a robust option, though their removal often requires hydrogenolysis, which might not be compatible with other functional groups.[12] Methoxyethoxymethyl (MEM) or other acetal-based protecting groups can also be used. Given the two phenolic hydroxyls with different steric environments, selective protection might be possible.

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of a Gentisic Acid Derivative to this compound
Potential Cause Troubleshooting Action Explanation
Incomplete Reaction Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC. If the starting material is still present after the expected reaction time, add an additional portion of the reducing agent (e.g., NaBH₄).The reducing agent may have been consumed by moisture or other side reactions.[13][14]
Side Reactions Ensure the reaction is run at the recommended temperature (often 0 °C to room temperature for NaBH₄). Using a milder reducing agent might be necessary if over-reduction or other side reactions are observed.For α,β-unsaturated carbonyls, conjugate reduction can be a competing side reaction with NaBH₄.[13]
Product Degradation during Workup Use a mild acidic quench, such as saturated aqueous ammonium chloride, instead of strong acids like HCl to hydrolyze the intermediate borate esters.[15]The this compound product can be sensitive to strong acids, which may promote degradation.
Formation of Insoluble Borate Complexes After quenching, ensure the mixture is stirred for a sufficient time to fully hydrolyze the borate esters before extraction. Adding a co-solvent like ethanol might help to improve the solubility of the product.The intermediate borate esters can be difficult to hydrolyze and extract, leading to product loss in the aqueous layer.

A logical workflow for troubleshooting low yield in the reduction of a gentisic acid derivative is as follows:

G start Low Yield Observed check_sm Is starting material consumed (check by TLC/HPLC)? start->check_sm add_reagent Add more reducing agent and monitor. check_sm->add_reagent No check_workup Was the workup performed under mild conditions? check_sm->check_workup Yes add_reagent->check_sm strong_acid Product may be degrading. Use a milder quench (e.g., NH4Cl). check_workup->strong_acid No check_side_products Are there significant side products? check_workup->check_side_products Yes final_yield Improved Yield strong_acid->final_yield optimize_temp Optimize reaction temperature and reagent addition rate. check_side_products->optimize_temp Yes check_side_products->final_yield No optimize_temp->final_yield

Caption: Troubleshooting workflow for low yield in reduction.

Issue 2: Challenges in the Williamson Ether Synthesis of this compound Derivatives
Potential Cause Troubleshooting Action Explanation
Incomplete Deprotonation Use a stronger base (e.g., NaH) if a weaker base (e.g., K₂CO₃) is not effective. Ensure the alcohol is completely deprotonated before adding the alkyl halide.The phenolic hydroxyls are more acidic than the benzylic one, but complete deprotonation is crucial for a high yield.[16]
Low Reactivity of Alkyl Halide Use a more reactive alkyl halide (I > Br > Cl). Adding a catalytic amount of sodium iodide can help if you are using an alkyl chloride or bromide.The Williamson ether synthesis is an Sₙ2 reaction, and the rate depends on the leaving group ability of the halide.
Competing E2 Elimination Use a primary alkyl halide if possible. If a secondary alkyl halide must be used, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Secondary and tertiary alkyl halides are prone to elimination, especially with a strong, non-hindered base like an alkoxide.[17][18]
O- vs. C-Alkylation Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.The phenoxide ion is an ambident nucleophile and can also react at the carbon atoms of the aromatic ring.
Dialkylation To achieve mono-alkylation of one of the phenolic hydroxyls, use of a bulky protecting group on the other hydroxyls might be necessary, or careful control of stoichiometry and reaction conditions.With two reactive phenolic hydroxyls, dialkylation can be a significant side reaction.

A decision tree for planning a Williamson ether synthesis with a this compound derivative:

G start Planning Williamson Ether Synthesis alkyl_halide_type What is the nature of the alkyl halide? start->alkyl_halide_type primary Primary Alkyl Halide alkyl_halide_type->primary secondary Secondary Alkyl Halide alkyl_halide_type->secondary tertiary Tertiary Alkyl Halide alkyl_halide_type->tertiary proceed Proceed with standard conditions (e.g., NaH in THF/DMF). primary->proceed low_temp Use lower temperature to minimize E2 elimination. Expect lower yield. secondary->low_temp no_williamson Do not use Williamson synthesis. E2 elimination will be the major product. tertiary->no_williamson

Caption: Decision tree for Williamson ether synthesis.

Experimental Protocols

Synthesis of 2-Bromothis compound

This four-step synthesis provides an example of a protocol for a this compound derivative, starting from 4-methoxyphenol.

Step 1: Formylation of 4-Methoxyphenol

  • Procedure: To a solution of 4-methoxyphenol in a suitable solvent, add a formylating agent (e.g., paraformaldehyde) and a Lewis acid catalyst (e.g., MgCl₂) with a base like triethylamine. The reaction is typically stirred at an elevated temperature.

  • Workup: After completion, the reaction is quenched with a dilute acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Bromination of the Formylated Product

  • Procedure: The formylated product is dissolved in a suitable solvent and a brominating agent (e.g., N-bromosuccinimide) is added. The reaction is stirred at room temperature until the starting material is consumed.

  • Workup: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, then extracted with an organic solvent. The organic layer is dried and concentrated.

Step 3: Demethylation

  • Procedure: The brominated intermediate is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C). A strong Lewis acid like boron tribromide (BBr₃) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.

  • Workup: The reaction is carefully quenched with water or methanol and the product is extracted. The organic layer is washed, dried, and concentrated.

Step 4: Reduction to 2-Bromothis compound

  • Procedure: The demethylated aldehyde is dissolved in a protic solvent like methanol and cooled in an ice bath. Sodium borohydride (NaBH₄) is added in portions. The reaction is stirred at 0 °C and then allowed to warm to room temperature.

  • Workup: The reaction is quenched with a dilute acid, and the methanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the final product, which can be further purified by chromatography or recrystallization.

Data Presentation

The following table summarizes the reported yields for the synthesis of 2-bromothis compound.

Step Reaction Reagents Yield (%) Reference
1FormylationMgCl₂, Et₃N92[3]
2Bromination(Not specified)78[3]
3DemethylationBBr₃72[3]
4ReductionNaBH₄87[3]
Overall 45 [3]

References

Technical Support Center: Improving the Stability of Gentisyl Alcohol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of Gentisyl alcohol in aqueous solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound, also known as 2,5-dihydroxybenzyl alcohol, is an aromatic primary alcohol and a member of the phenols.[1][2] Its structure, featuring two hydroxyl groups on a benzene ring, makes it a potent antioxidant.[3] However, this structure also renders it susceptible to degradation in aqueous solutions, particularly through oxidation, which can lead to a loss of its biological activity and the formation of impurities.[3]

Q2: What are the primary factors that lead to the degradation of this compound in aqueous solutions?

A2: The stability of phenolic compounds like this compound is influenced by several factors:

  • pH: Generally, phenolic compounds are more stable in acidic conditions and become increasingly unstable in neutral to alkaline environments due to the increased potential for oxidation.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions.[4]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.

  • Oxygen: The presence of dissolved oxygen is a major contributor to oxidative degradation.

  • Metal Ions: Trace metal ions, such as iron and copper, can catalyze oxidative reactions.

Q3: What are the visible signs of this compound degradation in my solution?

A3: Degradation of this compound can manifest as a color change in the solution, often turning yellow or brown due to the formation of quinone-type structures.[3] You may also observe the formation of precipitates or a decrease in the expected biological or chemical activity of your solution.

Q4: How can I minimize the degradation of my this compound solutions during storage?

A4: To ensure the long-term stability of your this compound solutions, it is recommended to:

  • Store at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is advisable.

  • Protect from light: Use amber-colored vials or wrap containers in aluminum foil.

  • Minimize oxygen exposure: Use airtight containers and consider purging the headspace with an inert gas like nitrogen or argon before sealing.

  • Control pH: Maintain a slightly acidic pH if compatible with your experimental design.

  • Use purified water: Employ high-purity, deoxygenated water to prepare your solutions to minimize contaminants and dissolved oxygen.

  • Consider antioxidants: The addition of other antioxidants can help protect this compound from degradation.

Troubleshooting Guides

Issue Observed Potential Cause Troubleshooting Steps & Solutions
Color change of solution (e.g., to yellow or brown) Oxidation of the phenolic hydroxyl groups to form colored quinone-type structures.[3]1. Reduce Oxygen Exposure: Prepare solutions with deoxygenated water and store under an inert atmosphere (e.g., nitrogen or argon). 2. Protect from Light: Store solutions in amber vials or in the dark. 3. Adjust pH: If your experiment allows, lower the pH of the solution to the acidic range. 4. Add a Chelating Agent: Introduce a small amount of EDTA to chelate any metal ions that could catalyze oxidation. 5. Incorporate a Stabilizer: Consider adding a stabilizing antioxidant like ascorbic acid.
Precipitate formation in the solution Degradation products may have lower solubility. Alternatively, the concentration of this compound may exceed its solubility limit under the storage conditions.1. Confirm Degradation: Analyze the supernatant and the precipitate (if possible) by HPLC to identify the components. 2. Review Solubility: Check the concentration of your solution against the known solubility of this compound in your solvent system at the storage temperature. 3. Filter Solution: If the precipitate is confirmed to be a degradation product, filter the solution before use, and consider preparing fresh solutions more frequently.
Loss of biological/chemical activity Degradation of the active this compound molecule.1. Perform a Stability Study: Conduct a time-course experiment under your storage conditions, analyzing the concentration of this compound at regular intervals using a validated stability-indicating HPLC method. 2. Implement Stabilization Strategies: Based on the stability data, apply the recommended stabilization techniques (low temperature, light protection, inert atmosphere, etc.).
Inconsistent results between experiments Variable degradation of this compound in solutions prepared or stored under slightly different conditions.1. Standardize Solution Preparation: Develop and strictly follow a standard operating procedure (SOP) for the preparation of your this compound solutions. 2. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of degradation. 3. Validate Storage Conditions: If solutions need to be stored, validate the storage conditions to ensure minimal degradation over the intended storage period.

Data Presentation

Table 1: Effect of pH on the Degradation Rate of Chlorogenic Acid (a Phenolic Compound) at 37°C

pHDegradation Rate Constant (k)
5.0Low
7.4Moderate
9.0High
Data conceptualized from studies on chlorogenic acid, which show pH-dependent degradation.[5]

Table 2: General Effect of Temperature on the Degradation of Phenolic Compounds

TemperatureGeneral Effect on Degradation Rate
-20°CVery Slow
4°CSlow
Room Temperature (~25°C)Moderate
> 40°CRapid
This table represents the general trend observed for the thermal degradation of phenolic compounds.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and for developing a stability-indicating analytical method.[6][7][8]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol (HPLC grade)

  • pH meter

  • Thermostatic water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep it at room temperature for a specified period. Withdraw aliquots at different time intervals, neutralize, and prepare for HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature, protected from light.[9] Monitor the degradation over time by taking aliquots for HPLC analysis.

  • Thermal Degradation: Store a solid sample of this compound and a solution of it at an elevated temperature (e.g., 70°C) in the dark. Analyze samples at various time points.

  • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.[10][11]

Instrumentation and Conditions (Starting Point):

  • HPLC System: A system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile or Methanol

  • Gradient Elution: A starting point could be a linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (a PDA detector is useful for determining the optimal wavelength).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Development and Validation:

  • Optimization: Inject the stressed samples from the forced degradation study. Adjust the mobile phase composition, gradient, pH, and other chromatographic parameters to achieve adequate separation (resolution > 2) between this compound and all degradation product peaks.

  • Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[12][13]

Visualizations

cluster_degradation Plausible Degradation Pathway of this compound gentisyl_alcohol This compound 2,5-Dihydroxybenzyl Alcohol gentisaldehyde Gentisaldehyde 2,5-Dihydroxybenzaldehyde gentisyl_alcohol->gentisaldehyde Oxidation of Alcohol Group quinone Quinone-type Products gentisyl_alcohol->quinone Oxidation of Phenolic Hydroxyls gentisic_acid Gentisic Acid 2,5-Dihydroxybenzoic Acid gentisaldehyde->gentisic_acid Oxidation of Aldehyde Group

Caption: Plausible oxidative degradation pathway of this compound.

cluster_workflow Experimental Workflow for Stability Study prep_solution Prepare this compound Solution stress_conditions Expose to Stress Conditions (pH, Temp, Light, Oxidant) prep_solution->stress_conditions sampling Sample at Time Points (t=0, t=1, t=2, ...) stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC sampling->hplc_analysis data_analysis Data Analysis (Quantify this compound & Degradants) hplc_analysis->data_analysis kinetics Determine Degradation Kinetics data_analysis->kinetics

Caption: A typical experimental workflow for a this compound stability study.

cluster_troubleshooting Troubleshooting Decision Tree start Instability Observed? color_change Color Change? start->color_change Yes end Problem Resolved start->end No precipitate Precipitate? color_change->precipitate No action_oxidation Action: - Reduce O₂ - Protect from light - Adjust pH - Add chelator/antioxidant color_change->action_oxidation Yes activity_loss Loss of Activity? precipitate->activity_loss No action_solubility Action: - Check concentration - Analyze precipitate - Filter solution precipitate->action_solubility Yes action_stability_study Action: - Conduct stability study - Use fresh solutions - Standardize preparation activity_loss->action_stability_study Yes activity_loss->end No action_oxidation->end action_solubility->end action_stability_study->end

Caption: A decision tree for troubleshooting common stability issues.

References

Technical Support Center: Purification of Gentisyl Alcohol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of gentisyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying this compound using silica gel chromatography?

This compound is a polar compound, which can present several challenges during standard silica gel (normal-phase) chromatography.[1][2] Key difficulties include:

  • Poor Elution (Compound Stuck at the Origin): Due to its high polarity, this compound may exhibit very strong adsorption to the acidic silica gel stationary phase, leading to low or no elution with non-polar or moderately polar mobile phases.[1][2]

  • Peak Tailing: The hydroxyl groups in this compound can lead to non-ideal interactions with the silica surface, resulting in broad, tailing peaks and poor separation.

  • Compound Degradation: Silica gel is slightly acidic, and this compound may be sensitive to acidic conditions, potentially leading to degradation on the column.[1][3][4] The monograph for this compound notes that heating with 2N H2SO4 yields a precipitate, suggesting instability in strong acid.[4]

  • Low Recovery/Yield: Strong irreversible adsorption or on-column degradation can lead to a significant loss of the target compound.[5]

Q2: My this compound is not moving from the baseline on the TLC plate, even with ethyl acetate. What should I do?

This is a common issue for polar compounds. You will need to increase the polarity of your mobile phase. Here are a few options:

  • Add a More Polar Solvent: Introduce a stronger, more polar solvent like methanol to your mobile phase. Start with a small percentage (e.g., 1-5%) in a solvent like dichloromethane (DCM) or ethyl acetate and gradually increase the concentration.[6]

  • Use a Solvent Mixture: A common solvent system for polar compounds is a mixture of chloroform/methanol or DCM/methanol.

  • Consider a Different Stationary Phase: If increasing mobile phase polarity doesn't provide a good separation (i.e., the Rf is still too low or streaking occurs), you may need to consider an alternative to standard silica gel, such as reversed-phase silica (C18) or alumina.[3][6][7]

Q3: I'm observing streaking and broad peaks during the column chromatography of this compound. How can I improve the peak shape?

Poor peak shape is often due to strong interactions with the stationary phase or secondary interactions. To address this:

  • Mobile Phase Modifiers: Adding a small amount of a polar modifier can improve peak shape. For an acidic compound like a phenol, adding a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase can help.[6] However, given this compound's potential acid sensitivity, this should be tested carefully.[4] For potentially basic impurities, a small amount of a basic modifier like triethylamine or ammonia might be used, but this can dissolve the silica gel if not used cautiously.[6][8]

  • Deactivated Silica: Using a deactivated silica gel, such as one treated with triethylamine, can reduce the acidity and minimize undesirable interactions.[3]

  • Alternative Stationary Phases: Consider using a different stationary phase like Florisil, neutral or basic alumina, or bonded phases like diol or amino-propyl silica, which may offer different selectivity and better peak shapes for polar compounds.[3][8]

  • Sample Loading Technique: Ensure the sample is dissolved in a minimal amount of solvent and loaded as a concentrated band. Dry loading the sample onto a small amount of silica can also lead to sharper bands.[9]

Q4: My yield of this compound is very low after column chromatography. What are the possible reasons and solutions?

Low yield can be attributed to several factors:

  • Irreversible Adsorption: The high polarity of this compound can cause it to bind irreversibly to the active sites on the silica gel.

  • On-Column Degradation: The compound may be degrading due to the acidic nature of the silica gel.[2][8]

  • Co-elution with Impurities: If fractions are not carefully analyzed (e.g., by TLC or HPLC), pure fractions may be discarded along with impure ones.

  • Sample Loss During Preparation: Ensure complete transfer of the sample during the loading process.

Troubleshooting Steps for Low Yield:

  • Assess Stability: Before running a column, spot the crude material on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[10]

  • Use a Milder Stationary Phase: Switch to neutral alumina or a deactivated silica gel.[3][8]

  • Employ Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often a better choice. The stationary phase is non-polar (e.g., C18), and a polar mobile phase (e.g., water/methanol or water/acetonitrile) is used. In this mode, this compound will elute earlier than non-polar impurities.[6][11]

  • Optimize Mobile Phase: If using normal-phase, try a more polar solvent system to ensure the compound elutes completely.

Q5: I see unexpected peaks in my final product analysis. How can I avoid contamination?

Contamination can arise from various sources.[5]

  • Solvent Impurities: Always use high-purity, HPLC-grade solvents and run a blank gradient to check for impurities from the mobile phase.[5]

  • Cross-Contamination: Thoroughly clean glassware and the chromatography column between runs. If possible, dedicate columns to specific types of samples.[5]

  • Plasticizers (e.g., Phthalates): These are common contaminants from plastic labware. Minimize contact with plastics and run a blank extraction to identify any background contamination.[5]

  • Sample Degradation: this compound could degrade during workup or purification, creating new impurities. Analyze samples as quickly as possible and store them under appropriate conditions (e.g., low temperature, protected from light).[5]

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in Normal-Phase (Silica Gel) Chromatography of this compound
Problem Possible Cause Recommended Solution
Compound does not elute (Rf = 0) Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by adding methanol (1-10%) to a solvent like DCM or ethyl acetate.[6]
Compound is too polar for normal-phase.Switch to reversed-phase chromatography (C18 stationary phase) with a polar mobile phase (e.g., water/acetonitrile).[6][11]
Poor Separation / Co-elution Inappropriate solvent system.Use TLC to screen different solvent systems to find one that provides good separation (target Rf for this compound between 0.2-0.4).[8]
Column is overloaded.Reduce the amount of sample loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[1]
Poorly packed column.Ensure the column is packed uniformly without any air bubbles or channels to prevent poor resolution.[1][8]
Peak Tailing / Streaking Strong interaction with acidic silica.Add a modifier like acetic acid (0.1%) to the mobile phase (use with caution).[6] Consider using a deactivated stationary phase like neutral alumina.[3][8]
Low Yield / Compound Loss Irreversible adsorption or degradation on silica.Test for compound stability on silica first.[2][10] Use a less acidic stationary phase or switch to reversed-phase HPLC.[8]
Unexpected Peaks in Final Product Contamination from solvents or glassware.Use high-purity solvents and meticulously clean all equipment. Run a blank to identify sources of contamination.[5]
Compound degradation during purification.Minimize the time the sample is on the column. Analyze fractions promptly.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography (for less polar impurities)
  • Stationary Phase Selection: Use standard flash-grade silica gel (40-63 µm). If stability is an issue, consider neutral alumina.[1][3]

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.

    • Start with a relatively non-polar system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • A good starting point for polar compounds might be a gradient of methanol in dichloromethane (DCM), for example, from 0% to 10% methanol.

    • Aim for an Rf value of ~0.3 for this compound in the chosen solvent system for good separation.[8]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[1]

    • Add a thin layer of sand on top of the packed silica to protect the surface.[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., DCM/methanol).

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.[9]

  • Elution and Fraction Collection:

    • Begin eluting with the starting mobile phase.

    • If using a gradient, gradually increase the percentage of the more polar solvent.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC Purification (for higher purity)
  • Column and Mobile Phase:

    • Column: A preparative C18 column is a suitable choice.[6]

    • Mobile Phase A: Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape, but test for stability).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Method Development:

    • Develop a separation method on an analytical HPLC system first.

    • A typical starting gradient might be 5-95% Acetonitrile in Water over 20-30 minutes.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[12]

  • Purification:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Monitor the elution of the product peak at a suitable wavelength (e.g., 254 nm).

    • Collect fractions corresponding to the main product peak.[12]

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid.[12]

Visual Troubleshooting Guides

Troubleshooting_Workflow start Start: Purification Issue (e.g., Low Yield, Poor Separation) check_rf Check Rf on TLC in various solvents start->check_rf rf_zero Rf is zero or very low check_rf->rf_zero Low Rf rf_ok Rf is acceptable (0.2-0.4) check_rf->rf_ok Good Rf increase_polarity Increase mobile phase polarity (e.g., add MeOH to DCM) rf_zero->increase_polarity check_stability Check compound stability on silica TLC plate rf_ok->check_stability increase_polarity->check_rf stable Compound is stable check_stability->stable Yes unstable Compound degrades check_stability->unstable No optimize_column Optimize column conditions: - Check column packing - Reduce sample load - Use dry loading stable->optimize_column use_alt_phase Use alternative stationary phase: - Neutral Alumina - Deactivated Silica unstable->use_alt_phase switch_to_rp Switch to Reversed-Phase (C18) Chromatography unstable->switch_to_rp end_success Successful Purification optimize_column->end_success end_reassess Re-assess Purification Strategy optimize_column->end_reassess If fails use_alt_phase->end_success switch_to_rp->end_success Separation_Strategy start Purify Crude this compound is_polar Is the main impurity significantly less polar? start->is_polar normal_phase Use Normal-Phase Flash Chromatography (Silica Gel) is_polar->normal_phase Yes reverse_phase Use Reversed-Phase Flash Chromatography (C18) is_polar->reverse_phase No / Impurities are polar is_high_purity Is very high purity (>99%) required? hplc Use Preparative Reversed-Phase HPLC is_high_purity->hplc Yes end Pure this compound is_high_purity->end No normal_phase->is_high_purity reverse_phase->is_high_purity hplc->end

References

Overcoming low yields in the regioselective synthesis of "Gentisyl alcohol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting, frequently asked questions (FAQs), and detailed protocols for overcoming low yields in the regioselective synthesis of Gentisyl alcohol (2,5-dihydroxybenzyl alcohol).

Troubleshooting Guide: Overcoming Low Yields & Poor Regioselectivity

This guide addresses common issues encountered during the synthesis of this compound, particularly when starting from hydroquinone. The primary challenges in this synthesis are achieving regioselectivity (i.e., substitution at the desired C2 position) and preventing the formation of byproducts.

Issue Potential Cause Recommended Solution
1. Low or No Product Yield Inactive Reagents: Paraformaldehyde can polymerize over time, and other reagents can degrade.Use freshly opened or properly stored paraformaldehyde. Ensure the purity of hydroquinone and any catalysts.
Insufficient Catalyst Activity: The catalyst (e.g., base or acid) may be weak or used in insufficient quantity.For base-catalyzed hydroxymethylation, consider using a stronger base or optimizing the catalyst loading. For formylation reactions like the Duff reaction, ensure the correct acidic medium (e.g., glacial acetic acid, TFA) is used.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures.Carefully control the reaction temperature. For hydroxymethylation, moderate temperatures are often preferred. For the Duff reaction, temperatures are typically elevated (150-160°C), but this must be carefully controlled to prevent polymerization.
Poor Solubility of Reagents: Hydroquinone or other reagents may not be fully dissolved in the chosen solvent, leading to an incomplete reaction.Select a solvent system in which all reactants are soluble at the reaction temperature. For hydroxymethylation, aqueous or alcoholic solvents are common.
2. Poor Regioselectivity (Formation of Isomers) Multiple Activated Positions: Hydroquinone has two equivalent activated positions (C2 and C5) for electrophilic substitution, leading to mixtures of mono- and di-substituted products.Control Stoichiometry: Use a precise molar ratio of the electrophile (e.g., formaldehyde) to hydroquinone, often with hydroquinone in excess, to favor mono-substitution.
Reaction Conditions Favoring Multiple Products: High temperatures and prolonged reaction times can increase the formation of undesired isomers.Optimize reaction time and temperature. Lowering the temperature can sometimes improve selectivity, even if it slows down the reaction rate. Monitor the reaction by TLC to stop it at the optimal point.
3. Formation of Polymeric/Tarry Byproducts Self-Condensation of Product: The newly formed this compound can react with formaldehyde or itself under the reaction conditions, especially in the presence of strong acids or bases and heat.Gradual Addition of Reagents: Add the electrophile (formaldehyde or its source) slowly to the reaction mixture to maintain its low concentration, minimizing side reactions.
Phenol-Formaldehyde Resin Formation: This is a common side reaction, particularly under basic or acidic conditions.Use a formaldehyde-to-phenol ratio of less than one. Avoid excessively high temperatures which accelerate polymerization.
4. Incomplete Reduction of Aldehyde to Alcohol Insufficient Reducing Agent: The amount of sodium borohydride (NaBH₄) or other reducing agent is not sufficient for complete conversion of the intermediate 2,5-dihydroxybenzaldehyde.Use a molar excess of the reducing agent (e.g., 1.5 to 2.0 equivalents of NaBH₄).
Decomposition of Reducing Agent: NaBH₄ can decompose in acidic or neutral aqueous solutions.Perform the reduction in a basic or alcoholic solvent (e.g., methanol, ethanol). If using water, ensure the solution is slightly basic.
5. Difficulty in Product Purification Similar Polarity of Product and Byproducts: The desired this compound and isomeric byproducts can have very similar polarities, making separation by column chromatography challenging.Recrystallization: Attempt recrystallization from a suitable solvent. Literature suggests chloroform can be used.[1] A mixture of ethyl acetate and hexane is also a common choice for polar compounds.
"Oiling Out" During Recrystallization: The product separates as an oil instead of crystals.This may be due to impurities or using a solvent in which the product is too soluble. Try a different solvent system, or add a co-solvent in which the product is less soluble (an anti-solvent).

Frequently Asked Questions (FAQs)

Q1: Which is a better synthetic strategy: direct hydroxymethylation of hydroquinone or a two-step formylation-reduction sequence? A1: The two-step formylation-reduction sequence is often more reliable for achieving regioselectivity. The Duff reaction or other ortho-formylation methods can provide the 2,5-dihydroxybenzaldehyde intermediate, which can then be cleanly reduced to this compound using a reducing agent like sodium borohydride. Direct hydroxymethylation with formaldehyde can be harder to control and often leads to a mixture of products, including di-hydroxymethylated species and polymeric resins.

Q2: How can I improve the regioselectivity of the Duff reaction on hydroquinone? A2: The Duff reaction inherently favors ortho-formylation on phenols.[2] To improve selectivity for mono-formylation on hydroquinone, carefully control the stoichiometry by using a limited amount of hexamethylenetetramine (HMTA). Using trifluoroacetic acid (TFA) as the solvent instead of glycerol or acetic acid has been shown to improve yields and reaction times for some phenolic substrates.

Q3: What are the most common impurities to look for in the crude product? A3: Common impurities include unreacted hydroquinone, the isomeric byproduct 2,5-diformylhydroquinone (if formylation is used), dihydroxydiphenylmethanes, and polymeric resins. If the synthesis starts from a protected hydroquinone, incompletely deprotected intermediates may also be present.

Q4: What analytical techniques are best for monitoring the reaction and assessing product purity? A4: Thin-Layer Chromatography (TLC) is excellent for monitoring the reaction's progress. Use a mobile phase such as ethyl acetate/hexane to separate the more polar product from the less polar starting material. For purity assessment and structural confirmation, ¹H NMR and ¹³C NMR spectroscopy are essential. HPLC can be used for quantitative analysis of purity.

Q5: My NMR spectrum of the final product shows unreacted aldehyde. How can I resolve this? A5: This indicates an incomplete reduction step. You can re-subject the crude product to the reduction conditions (e.g., add more NaBH₄) and monitor by TLC until the aldehyde is fully consumed. Alternatively, during workup, ensure the reaction is properly quenched to stop the decomposition of the reducing agent before the reaction is complete.

Data Summary Tables

Table 1: Comparison of Conditions for Formylation of Phenolic Compounds (Data extrapolated from reactions on similar substrates due to limited direct data for this compound synthesis)

MethodSubstrateFormylating AgentSolvent/CatalystTemperature (°C)Typical YieldReference
Modified Duff Reactionm-nitrophenolHexamethylenetetramine (HMTA)Trifluoroacetic Acid (TFA)70Moderate to GoodBenchChem
Duff Reactionp-cresolHexamethylenetetramine (HMTA)Glycerol/Boric Acid150-160~15-20%[3]
Microwave-AssistedPhenol derivativeParaformaldehydeMgO (nanocrystalline)N/A (650 W)Good[1]

Table 2: Reduction of 2,5-Dihydroxybenzaldehyde (A representative protocol for the final step)

SubstrateReducing AgentSolventTemperature (°C)Reaction TimeTypical Yield
2,5-DihydroxybenzaldehydeSodium Borohydride (NaBH₄)Methanol or Ethanol0 to RT30-60 minHigh (>90%)

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Formylation-Reduction

This protocol is based on a common and reliable two-step approach.

Step 1: Regioselective Formylation of Hydroquinone to 2,5-Dihydroxybenzaldehyde (Duff Reaction)

  • Materials:

    • Hydroquinone

    • Hexamethylenetetramine (HMTA)

    • Glacial Acetic Acid or Trifluoroacetic Acid (TFA)

    • Hydrochloric Acid (HCl), aqueous solution

    • Dichloromethane or Ethyl Acetate for extraction

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine hydroquinone (1.0 eq) and HMTA (0.5-1.0 eq).

    • Add glacial acetic acid or TFA as the solvent. Caution: TFA is highly corrosive.

    • Heat the mixture to reflux (typically 100-120°C for acetic acid, or ~70°C for TFA) and stir for 2-6 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature.

    • Add an aqueous solution of HCl (e.g., 2 M) and heat the mixture (e.g., at 100°C for 15-30 minutes) to hydrolyze the intermediate imine.

    • After cooling, extract the product into an organic solvent like ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude 2,5-dihydroxybenzaldehyde can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or used directly in the next step if sufficiently pure.

Step 2: Reduction to this compound

  • Materials:

    • Crude 2,5-Dihydroxybenzaldehyde from Step 1

    • Sodium Borohydride (NaBH₄)

    • Methanol or Ethanol

    • Ammonium Chloride (NH₄Cl), saturated aqueous solution

  • Procedure:

    • Dissolve the crude 2,5-dihydroxybenzaldehyde (1.0 eq) in methanol or ethanol in a flask and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour. Monitor the disappearance of the aldehyde by TLC.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude this compound by column chromatography or recrystallization (e.g., from chloroform) to yield the final product.

Visualizations (Diagrams)

G cluster_0 Synthesis Workflow Start Hydroquinone Formylation Step 1: Formylation (e.g., Duff Reaction) Start->Formylation Intermediate 2,5-Dihydroxybenzaldehyde Formylation->Intermediate Reduction Step 2: Reduction (e.g., NaBH4) Intermediate->Reduction Product This compound Reduction->Product

Caption: A typical two-step synthetic workflow for this compound.

G cluster_1 Troubleshooting Logic for Low Yield LowYield Low Product Yield CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents CheckConditions Check Reaction Temp & Time LowYield->CheckConditions SideReactions Identify Side Products (TLC, NMR) LowYield->SideReactions Optimize Optimize Conditions CheckReagents->Optimize CheckConditions->Optimize CheckWorkup Analyze Workup & Purification Steps CheckWorkup->Optimize SideReactions->CheckWorkup

References

Gentisyl Alcohol Stability: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Gentisyl alcohol (2,5-dihydroxybenzyl alcohol) under stress conditions. The information provided is based on established principles of forced degradation studies and available data on analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of this compound. These studies help to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate stability-indicating analytical methods.

  • Inform formulation development and packaging selection to ensure the quality, safety, and efficacy of a potential drug product.[1][2]

Q2: What are the likely degradation products of this compound under stress conditions?

While specific degradation studies on this compound are not extensively available in the public domain, based on the chemistry of similar phenolic and benzyl alcohol compounds, the following degradation products can be anticipated:

  • Oxidative Degradation: The primary degradation pathway under oxidative stress (e.g., exposure to hydrogen peroxide) is expected to be the oxidation of the benzylic alcohol group. This would likely form Gentisaldehyde (2,5-dihydroxybenzaldehyde) , which could be further oxidized to Gentisic acid (2,5-dihydroxybenzoic acid) .[3][4] The hydroquinone moiety is also susceptible to oxidation, potentially leading to quinone-type structures and subsequent ring-opening products.[5][6]

  • Photolytic Degradation: Exposure to UV or visible light can induce photodegradation. For phenolic compounds, this can involve complex reactions including oxidation and ring cleavage, leading to a variety of smaller, more polar degradation products.[5][7]

  • Thermal Degradation: At elevated temperatures, this compound is expected to decompose. Thermal degradation of phenolic polymers and similar small molecules often results in the formation of various volatile organic compounds and char, indicating a complex decomposition process.[8][9][10]

  • Hydrolytic Degradation: this compound itself is unlikely to undergo significant hydrolytic degradation across a range of pH values as it does not possess hydrolyzable functional groups like esters or amides. However, the stability of its derivatives would be dependent on the nature of the substituent.[11][12]

Q3: What analytical techniques are suitable for analyzing this compound and its degradation products?

A stability-indicating analytical method is required to separate and quantify the parent drug from its degradation products. The most common and suitable techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for separating and quantifying this compound and its potential degradation products.[2][13][14] A reversed-phase C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.[15][16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile degradation products that may form during thermal stress.[18]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No degradation observed under stress conditions. 1. The stress conditions are not harsh enough. 2. The analytical method is not stability-indicating (i.e., it cannot detect the degradation products).1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. A target degradation of 5-20% is generally recommended.[1][19][20] 2. Modify the chromatographic conditions (e.g., change the mobile phase composition, gradient, or column) to ensure separation of potential degradation products. Use a universal detection method like mass spectrometry to screen for non-chromophoric degradants.
Excessive degradation (>50%) or multiple secondary degradation products are observed. The stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the exposure time to achieve the target degradation of 5-20%.[1][19][20] This helps in identifying the primary degradation products and avoids overly complex chromatograms.
Poor peak shape or resolution in the chromatogram. 1. Inappropriate mobile phase pH. 2. Column overload. 3. Co-elution of degradation products.1. Adjust the mobile phase pH to ensure ionizable compounds (like phenolic hydroxyl groups) are in a single form. 2. Reduce the injection volume or sample concentration. 3. Optimize the HPLC method by adjusting the mobile phase gradient, flow rate, or trying a different column chemistry.
Mass balance is not achieved (sum of the assay of the main peak and all degradation products is significantly less than 100%). 1. Some degradation products are not being detected (e.g., they lack a UV chromophore or are volatile and lost during sample preparation). 2. Degradation products are not eluting from the column. 3. Inaccurate response factors for degradation products.1. Use a more universal detector like a mass spectrometer or a charged aerosol detector. For thermal studies, consider analyzing the headspace for volatile degradants. 2. Modify the mobile phase to elute highly retained compounds. 3. If possible, isolate and synthesize the major degradation products to determine their individual response factors.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundMajor Degradation Product(s)% Area of Major Degradant(s)Mass Balance (%)
Acid Hydrolysis (e.g., 0.1 M HCl, 80°C, 24h)Data to be filledData to be filledData to be filledData to be filled
Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 8h)Data to be filledData to be filledData to be filledData to be filled
Oxidative (e.g., 3% H₂O₂, RT, 24h)Data to be filledGentisaldehyde, Gentisic acidData to be filledData to be filled
Photolytic (e.g., ICH Q1B conditions)Data to be filledData to be filledData to be filledData to be filled
Thermal (e.g., 105°C, 48h)Data to be filledData to be filledData to be filledData to be filled

Note: The listed degradation products under oxidative stress are predicted based on chemical principles and require experimental confirmation.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (30%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the solution at 80°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Heat the solution at 60°C for 8 hours. Withdraw samples, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute for analysis.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Thermal Degradation: Keep the solid this compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in a suitable solvent for analysis.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method to separate this compound from its degradation products.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (starting point for method development):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 290 nm (or scan with PDA to find the optimal wavelength)

  • Injection Volume: 10 µL

Visualizations

Logical Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis HPLC HPLC-UV/PDA Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC LCMS LC-MS HPLC->LCMS For structural elucidation Method_Val Validate Stability-Indicating Method HPLC->Method_Val Deg_Products Identify Degradation Products LCMS->Deg_Products Pathway Elucidate Degradation Pathway Deg_Products->Pathway Gentisyl This compound Sample Gentisyl->Acid Gentisyl->Base Gentisyl->Oxidation Gentisyl->Photo Gentisyl->Thermal

Caption: Workflow for conducting and analyzing forced degradation studies of this compound.

Predicted Oxidative Degradation Pathway of this compound

Oxidative_Degradation_Pathway Gentisyl_Alcohol This compound (2,5-dihydroxybenzyl alcohol) Gentisaldehyde Gentisaldehyde (2,5-dihydroxybenzaldehyde) Gentisyl_Alcohol->Gentisaldehyde Oxidation Gentisic_Acid Gentisic Acid (2,5-dihydroxybenzoic acid) Gentisaldehyde->Gentisic_Acid Further Oxidation

Caption: Predicted primary oxidative degradation pathway of this compound.

References

Technical Support Center: Optimizing Derivatization of Gentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the derivatization of Gentisyl alcohol (2,5-dihydroxybenzyl alcohol).

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The primary derivatization strategies for this compound target its hydroxyl groups (one phenolic and one benzylic). The most common methods include:

  • Silylation: This is a frequent choice for gas chromatography (GC) analysis, as it increases the volatility and thermal stability of the molecule. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[1][2]

  • Acylation (Esterification): This involves reacting the hydroxyl groups with an acylating agent (e.g., acetic anhydride, acetyl chloride) to form esters. This can improve chromatographic properties and is suitable for both GC and high-performance liquid chromatography (HPLC).

  • Alkylation (Etherification): This method converts the hydroxyl groups to ethers, which can enhance stability and modify chromatographic behavior.

  • Glycosylation: The attachment of sugar moieties can be important for studying the biological activity and solubility of this compound derivatives.

Q2: How can I selectively derivatize one of the hydroxyl groups on this compound?

A2: Achieving selective derivatization of the phenolic versus the benzylic alcohol requires careful selection of protecting groups and reaction conditions. The phenolic hydroxyl group is more acidic and can often be reacted selectively under milder basic conditions. The primary benzylic alcohol is generally more nucleophilic and can be targeted under different conditions. A protecting group strategy may be necessary to block one site while reacting the other.

Q3: My silylated this compound derivatives are unstable. What can I do?

A3: Silyl ethers can be sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous. It is also advisable to analyze the derivatized sample as soon as possible after preparation. Storing samples under an inert atmosphere (e.g., nitrogen or argon) can also improve stability.

Q4: I am seeing multiple peaks in my chromatogram after derivatization. What could be the cause?

A4: Multiple peaks can arise from several sources:

  • Incomplete derivatization: This will result in peaks for the unreacted this compound and partially derivatized intermediates.

  • Side reactions: The derivatization reagent may react with itself or with the solvent.

  • Degradation: The derivatized product may be unstable under the analytical conditions.

  • Isomers: If multiple hydroxyl groups are derivatized under certain conditions, positional isomers might form.

Review your reaction conditions (time, temperature, reagent concentration) and ensure your analytical method is suitable for the derivatives.

Troubleshooting Guides

Issue 1: Incomplete Acylation Reaction
Symptom Possible Cause Suggested Solution
Low yield of the desired ester derivative.Insufficient Reagent: The acylating agent may have been consumed by side reactions or was not added in sufficient excess.Increase the molar ratio of the acylating agent to this compound. A 2 to 10-fold excess is common.
Poor Catalyst Activity: The catalyst (e.g., pyridine, DMAP) may be old or inactive.Use a fresh batch of catalyst. Consider using a more potent catalyst if applicable.
Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature, monitoring for any degradation of the starting material or product.
Short Reaction Time: The reaction may not have had enough time to go to completion.Extend the reaction time and monitor the progress using a suitable technique like thin-layer chromatography (TLC) or HPLC.
Issue 2: Low Yield in Etherification (Williamson Synthesis)

| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | | Low yield of the ether product. | Weak Base: The base used may not be strong enough to fully deprotonate the hydroxyl groups of this compound. | For the more acidic phenolic hydroxyl, a weaker base like potassium carbonate may suffice. For the benzylic alcohol, a stronger base like sodium hydride (NaH) is often necessary.[3] | | | Inappropriate Solvent: Protic solvents (e.g., ethanol, water) can solvate the alkoxide, reducing its nucleophilicity. | Use a polar aprotic solvent such as acetonitrile, DMF, or DMSO.[3] | | | Steric Hindrance: The alkyl halide used may be too sterically hindered for an efficient SN2 reaction. | If possible, use a primary alkyl halide. | | | Side Reactions (Elimination): The conditions may be favoring an E2 elimination reaction, especially with secondary or tertiary alkyl halides. | Use a less sterically hindered alkyl halide and consider running the reaction at a lower temperature for a longer duration. |

Issue 3: Poor Glycosylation Efficiency
Symptom Possible Cause Suggested Solution
Low yield of the glycoside.Poor Glycosyl Donor/Acceptor Reactivity: The reactivity of both the glycosyl donor and the acceptor (this compound) is crucial for the reaction outcome.The choice of activating agent and protecting groups on the glycosyl donor can significantly impact its reactivity.
Suboptimal Promoter/Catalyst: The chosen promoter may not be effective for this specific glycosylation.Mild, neutral promoters like a ZnO-Iodine combination can be effective for phenolic alcohols.[4]
Anomeric Selectivity Issues: A mixture of α and β anomers may be forming, complicating purification and reducing the yield of the desired isomer.The choice of solvent and protecting groups on the glycosyl donor can influence the stereochemical outcome.

Experimental Protocols

Note: The following protocols are generalized for phenolic alcohols and should be optimized for this compound in your specific application.

Protocol 1: Acetylation of this compound

This protocol describes a general method for the acetylation of a phenolic alcohol using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base/catalyst)

  • Dichloromethane (or another suitable solvent)

  • 5% HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the base/catalyst (e.g., pyridine, 2-4 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.5-3 equivalents per hydroxyl group) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent.

  • Wash the organic layer successively with 5% HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Etherification of this compound (Williamson Synthesis)

This protocol outlines a general procedure for the etherification of a phenolic alcohol.

Materials:

  • This compound

  • Sodium hydride (NaH) or Potassium Carbonate (K2CO3)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a stirred suspension of a base (e.g., NaH, 1.2 equivalents per hydroxyl group) in anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen), add a solution of this compound (1 equivalent) in the same solvent dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents per hydroxyl group) dropwise.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC. Gentle heating may be required for less reactive halides.

  • After completion, carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables provide representative data for the derivatization of phenolic alcohols. Note that optimal conditions and yields for this compound may vary.

Table 1: Representative Conditions for Acetylation of Phenolic Alcohols

Phenolic AlcoholAcylating AgentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
Benzyl alcoholAcetic AnhydridePyridineDichloromethaneRT4>95
4-Nitrobenzyl alcoholAcetic AnhydrideNoneNone607>99[5]
PhenolAcetic AnhydrideNoneNone6012>99[5]
Vanillyl alcoholAcetic AnhydridePyridineDichloromethaneRT12~90

Table 2: Representative Conditions for Etherification of Alcohols and Phenols

Alcohol/PhenolAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
PhenolMethyl IodideK2CO3AcetonitrileRT6~95[3]
Benzyl alcoholBenzyl BromideNaHTHFRT5>90
EthanolEthyl IodideNaOEtEthanolReflux2~90

Visualizations

Experimental Workflow for Derivatization and Analysis

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up & Purification cluster_analysis Analysis start Start: this compound Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Derivatization Reagent & Catalyst dissolve->add_reagents react React under Optimized Conditions (Temp, Time) add_reagents->react quench Quench Reaction react->quench extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (e.g., Chromatography) dry->purify analysis Analyze by GC-MS or HPLC purify->analysis

Caption: A general workflow for the derivatization of this compound.

This compound's Influence on MAPK and PI3K/AKT Signaling Pathways

signaling_pathway cluster_membrane Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K RAS RAS receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR apoptosis Apoptosis AKT->apoptosis Inhibits proliferation Cell Proliferation, Survival, Growth mTOR->proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->proliferation gentisyl This compound gentisyl->AKT Upregulates Phosphorylation gentisyl->ERK Upregulates Phosphorylation

Caption: this compound upregulates MAPK and PI3K/AKT pathways.[6][7][8]

References

Technical Support Center: Enhancing Gentisyl Alcohol Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gentisyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as 2,5-dihydroxybenzyl alcohol, is an aromatic primary alcohol with the chemical formula C₇H₈O₃ and a molecular weight of 140.14 g/mol .[1][2] It is a fungal metabolite and a member of the phenols class, recognized for its antioxidant, anticancer, and antimicrobial properties.[1][2]

Q2: Why is the solubility of this compound a concern for biological assays?

While some sources describe this compound as "freely soluble in water, alcohol, ether," this can be relative.[3] Experimental data indicates its aqueous solubility is approximately 1.0 g/L at 25°C.[4] For many biological assays, higher stock concentrations are required to achieve the desired final concentration in the assay medium without introducing excessive volumes of solvent. Preparing concentrated stock solutions in purely aqueous buffers can therefore be challenging, leading to issues with precipitation and inaccurate dosing.

Q3: Which initial solvents are recommended for preparing this compound stock solutions?

For initial attempts, high-purity organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing high-concentration stock solutions (e.g., 10-30 mM) for most in vitro assays.[5][6] Deuterated methanol (CD₃OD) has also been noted to provide adequate solubility for analytical purposes like NMR.[1]

Q4: What is the maximum recommended final solvent concentration in a cell-based assay?

The final concentration of the organic solvent in your assay is critical to avoid toxicity. For many cell-based assays, the final concentration of DMSO should be kept below 0.5%, although some cell lines may tolerate up to 1%.[5][7] It is imperative to perform a solvent tolerance test to determine the highest concentration that does not affect your specific assay's outcome.[5]

Solubility Data for this compound

The following table summarizes the known solubility of this compound in various solvents. This data should be used as a starting point for developing your own solubilization protocols.

SolventFormulaM.W. ( g/mol )Solubility DescriptionQuantitative Value (at 25°C)Reference
WaterH₂O18.02Freely Soluble / Stated~1,000 mg/L[3][4]
EthanolC₂H₆O46.07Freely SolubleData not specified[3]
Diethyl EtherC₄H₁₀O74.12Freely SolubleData not specified[3]
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Recommended solventData not specified[5][8]
BenzeneC₆H₆78.11Slightly SolubleData not specified[3]
ChloroformCHCl₃119.38Slightly SolubleData not specified[3]
Petroleum EtherN/AN/AInsolubleData not specified[3]

Troubleshooting Guide

Problem: My this compound precipitated after I added the stock solution to my aqueous assay buffer.

  • Cause: This phenomenon, often called "crashing out," occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous solution where its solubility is much lower.

  • Solution 1: Gradual Dilution: Instead of a single dilution, perform a serial dilution. Create an intermediate dilution of your stock in a mixture of solvent and your final assay buffer before making the final dilution.[5]

  • Solution 2: Vigorous Mixing: Add the stock solution dropwise to the assay buffer while vortexing or stirring vigorously.[5] This rapid dispersion can help prevent the formation of localized areas of high concentration that lead to precipitation.

  • Solution 3: Temperature Adjustment: Gently warming the aqueous buffer before adding the stock solution can sometimes increase the compound's solubility. Ensure the final temperature is compatible with your assay components.

Problem: I'm observing toxicity or anomalous results in my control wells containing only the solvent.

  • Cause: The organic solvent itself can have biological effects, even at low concentrations.[7][9]

  • Solution 1: Run a Solvent Toxicity Curve: Before your main experiment, test a range of solvent concentrations (e.g., 0.1% to 2% DMSO) on your cells or assay system.[5] This will establish a clear no-effect or low-effect concentration for your specific model.

  • Solution 2: Minimize Final Solvent Concentration: Redesign your dilution scheme to ensure the final solvent concentration is as low as possible, ideally well below the toxicity threshold you determined.

  • Solution 3: Switch Solubilization Strategy: If your assay is highly sensitive to organic solvents, consider an alternative solubilization method, such as using cyclodextrins (see Protocol 2).

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation with DMSO

This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO.

  • Preparation: Allow the vial of lyophilized this compound (M.W. 140.14 g/mol ) to equilibrate to room temperature before opening.[5]

  • Weighing: Accurately weigh out a specific amount of the compound (e.g., 1.4 mg).

  • Solvent Calculation: Calculate the required volume of DMSO.

    • Volume (µL) = (Mass (mg) / 140.14 ( g/mol )) * (1 / 20 (mmol/L)) * 1,000,000 (µL/L)

    • For 1.4 mg: Volume = (1.4 / 140.14) * (1 / 0.02) * 1000 = ~499.5 µL.

  • Dissolution: Add the calculated volume of high-purity DMSO to the vial. Vortex vigorously. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[5] Visually inspect the solution to confirm it is clear and free of particulates.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C to maintain stability.[5]

Protocol 2: Enhancing Aqueous Solubility with β-Cyclodextrin

This protocol provides a method for preparing a this compound/cyclodextrin inclusion complex to improve solubility in aqueous solutions, which is ideal for DMSO-sensitive assays.

  • Molar Ratio Selection: Start with a 1:1 or 1:2 molar ratio of this compound to a soluble cyclodextrin derivative like 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[10]

  • Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). For example, to make a 40 mM HP-β-CD solution (assuming an average M.W. of ~1400 g/mol ), dissolve 56 mg of HP-β-CD in 1 mL of buffer.

  • Complexation (Kneading Method):

    • Place a known amount of this compound (e.g., 2.8 mg for a 20 mM final concentration in 1 mL) into a glass mortar.

    • Add a small amount of the HP-β-CD solution to the powder to create a paste.

    • Knead the paste thoroughly with a pestle for 30-45 minutes.

    • Gradually add the remaining volume of the HP-β-CD solution while continuing to mix.

  • Equilibration: Transfer the resulting suspension to a sealed vial, protect it from light, and shake it at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) or filter it through a 0.22 µm syringe filter to remove any undissolved compound. The clear supernatant is your working stock solution.

  • Concentration Verification (Optional): Use UV-Vis spectrophotometry or HPLC to determine the precise concentration of this compound in the final solubilized stock solution.

Visualizations

Workflow for Enhancing this compound Solubility

The diagram below outlines a decision-making process for researchers to systematically address solubility issues with this compound.

G start Start: Need to dissolve This compound check_sol Test solubility in desired assay buffer (e.g., PBS) start->check_sol is_sol Is solubility sufficient for the assay? check_sol->is_sol use_stock Prepare stock in buffer. Proceed with experiment. is_sol->use_stock Yes try_dmso Prepare high-concentration stock in DMSO or Ethanol is_sol->try_dmso No end Experiment Ready use_stock->end check_precip Does it precipitate in final assay medium? try_dmso->check_precip optimize_dil Optimize dilution: - Use serial dilution - Add dropwise with vortexing - Warm the buffer check_precip->optimize_dil Yes check_tox Is final solvent conc. (e.g., <0.5% DMSO) toxic to the assay? check_precip->check_tox No optimize_dil->check_precip proceed_carefully Proceed with experiment. Include solvent controls. check_tox->proceed_carefully No use_cd Use alternative method: Cyclodextrin Complexation (See Protocol 2) check_tox->use_cd Yes proceed_carefully->end use_cd->end

Caption: Decision tree for solubilizing this compound for biological assays.

Potential Signaling Pathway of this compound

Research indicates that this compound may exert anticancer effects by modulating the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[1] The diagram below illustrates this proposed mechanism.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (Protein Kinase B) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Downstream Downstream Targets (e.g., mTOR, Bad, GSK3β) Akt->Downstream Phosphorylates Gentisyl This compound Gentisyl->PI3K Inhibits? Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.

References

Minimizing byproducts in the microbial synthesis of "Gentisyl alcohol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial synthesis of Gentisyl alcohol. Our focus is on minimizing byproduct formation and optimizing product yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of concern in the microbial synthesis of this compound?

A1: The primary byproduct is typically salicyl alcohol. This occurs when the precursor, salicylic acid, is directly reduced by a carboxylic acid reductase before it can be hydroxylated to 2,5-dihydroxybenzoic acid (2,5-DHBA), the immediate precursor to this compound.[1][2]

Q2: What is the general metabolic strategy to increase the yield of this compound and reduce byproducts?

A2: The core strategy is to channel the carbon flux from the central metabolism, through the shikimate pathway, towards the efficient conversion of salicylic acid to 2,5-DHBA and then to this compound, while minimizing the direct reduction of salicylic acid to salicyl alcohol.[1][3][4] This often involves the overexpression of key enzymes in the desired pathway.

Q3: What are the key enzymes in the engineered biosynthetic pathway for this compound?

A3: The key enzymes are:

  • Salicylic acid 5-hydroxylase: Converts salicylic acid to 2,5-dihydroxybenzoic acid (2,5-DHBA).

  • Carboxylic acid reductase (CAR): Reduces 2,5-DHBA to Gentisyl aldehyde.

  • Alcohol dehydrogenase (ADH): Reduces Gentisyl aldehyde to this compound.[1][3]

Q4: Can fermentation conditions be optimized to reduce byproduct formation?

A4: Yes, optimizing fermentation conditions such as temperature, pH, and inducer concentration can influence enzyme activity and overall metabolic flux, thereby potentially reducing byproduct formation. It is crucial to establish a baseline and then systematically vary these parameters to find the optimal conditions for your specific engineered strain.

Troubleshooting Guide

Issue 1: High levels of salicyl alcohol byproduct.
Possible Cause Troubleshooting Step
Insufficient activity or expression of salicylic acid 5-hydroxylase relative to carboxylic acid reductase (CAR).* Increase expression of salicylic acid 5-hydroxylase: Use a stronger promoter or a higher copy number plasmid for the hydroxylase gene.[2] * Use a CAR with higher specificity for 2,5-DHBA: If possible, screen for or engineer a CAR that has lower activity towards salicylic acid.
Sub-optimal fermentation conditions for hydroxylase activity.* Optimize induction conditions: Vary the concentration of the inducer (e.g., IPTG) and the time of induction. * Optimize temperature: Perform a temperature screen (e.g., 25°C, 30°C, 37°C) to find the optimal temperature for the salicylic acid 5-hydroxylase.
Issue 2: Low overall yield of this compound.
Possible Cause Troubleshooting Step
Inefficient precursor supply from the shikimate pathway.* Overexpress genes in the shikimate pathway: Increase the expression of key enzymes like aroG, aroB, and aroD to boost the production of chorismate, a key precursor.[3][4] * Utilize metabolic flux analysis (MFA): Employ 13C-labeling studies to identify bottlenecks in the central carbon metabolism and the shikimate pathway. This data can guide further genetic engineering efforts.
Poor expression or activity of the downstream pathway enzymes (CAR, ADH).* Codon-optimize your genes: Ensure the codons of the heterologous genes are optimized for your expression host (e.g., E. coli). * Co-express a phosphopantetheinyl transferase (PPTase): CARs often require post-translational modification by a PPTase to be active. Ensure an appropriate PPTase is co-expressed.
Degradation or instability of this compound in the culture medium.* Time-course analysis: Take samples at regular intervals to determine the peak production time and assess if the product is being degraded. * Optimize media composition: Test different media components to see if they impact product stability.
Issue 3: Inconsistent results between fermentation batches.
Possible Cause Troubleshooting Step
Genetic instability of the engineered plasmid or strain.* Sequence verify your plasmids: Ensure there have been no mutations in your constructs. * Prepare fresh glycerol stocks: Avoid repeated sub-culturing from the same plate or liquid culture. * Maintain antibiotic selection: Always include the appropriate antibiotic in your cultures to ensure plasmid retention.
Variability in inoculum preparation.* Standardize inoculum procedure: Use a consistent method for preparing your starter culture, including the age of the culture and the initial cell density.

Quantitative Data Summary

The following table summarizes the impact of different genetic engineering strategies on the production of this compound and the byproduct salicyl alcohol in engineered E. coli.

StrainKey Genetic ModificationsThis compound Titer (mg/L)Salicyl Alcohol Byproduct Titer (mg/L)
XJ10Base pathway for this compound synthesis.7.2Negligible
XJ11Overexpression of alcohol dehydrogenase (adh6) in XJ10.11.5Negligible
XJ12Introduction of the APTA operon (for precursor supply) into XJ11.30.1264.2

Data sourced from Shen et al., 2018.[2]

Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production
  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 250 rpm.

  • Production Culture:

    • Inoculate 50 mL of M9 minimal medium (supplemented with 2% glucose, 1% casamino acids, and the appropriate antibiotic) in a 250 mL flask with the overnight culture to an initial OD600 of 0.05.

    • Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 0.6-0.8.

  • Induction:

    • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

    • Reduce the incubation temperature to 30°C and continue shaking at 250 rpm.

  • Sampling and Analysis:

    • Collect samples at 24, 48, and 72 hours post-induction.

    • Centrifuge the samples to pellet the cells.

    • Collect the supernatant for analysis of this compound and byproducts by HPLC.

Protocol 2: HPLC Method for Quantification of this compound and Salicyl Alcohol

This protocol is a starting point based on methods for similar phenolic compounds. Optimization may be required.

  • Instrumentation:

    • HPLC system with a UV or fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 80% B

      • 15-20 min: 80% B

      • 20-22 min: 80% to 5% B

      • 22-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection:

      • UV detector at 280 nm.

      • For higher sensitivity and specificity, a fluorescence detector can be used with an excitation wavelength of approximately 290 nm and an emission wavelength of around 330 nm (wavelengths should be optimized using standards).

  • Sample Preparation:

    • Filter the supernatant from the fermentation culture through a 0.22 µm syringe filter before injection.

  • Quantification:

    • Prepare standard curves for this compound and salicyl alcohol in the appropriate concentration range.

    • Calculate the concentration of the analytes in the samples based on the standard curves.

Visualizations

Gentisyl_Alcohol_Biosynthesis cluster_pathway Engineered Pathway chorismate Chorismate salicylic_acid Salicylic Acid chorismate->salicylic_acid Salicylate Synthase dhba 2,5-DHBA salicylic_acid->dhba Salicylic Acid 5-Hydroxylase salicyl_alcohol Salicyl Alcohol (Byproduct) salicylic_acid->salicyl_alcohol Carboxylic Acid Reductase (CAR) (Side Reaction) gentisyl_aldehyde Gentisyl Aldehyde dhba->gentisyl_aldehyde Carboxylic Acid Reductase (CAR) gentisyl_alcohol This compound (Product) gentisyl_aldehyde->gentisyl_alcohol Alcohol Dehydrogenase

Caption: Biosynthetic pathway for this compound, highlighting byproduct formation.

Troubleshooting_Workflow start Low Yield or High Byproducts check_byproduct Analyze Byproduct Profile (HPLC) start->check_byproduct high_salicyl_alcohol High Salicyl Alcohol? check_byproduct->high_salicyl_alcohol increase_hydroxylase Increase Hydroxylase Expression/Activity high_salicyl_alcohol->increase_hydroxylase Yes low_overall_yield Low Overall Yield? high_salicyl_alcohol->low_overall_yield No optimize_fermentation Optimize Fermentation Conditions increase_hydroxylase->optimize_fermentation check_precursor Check Precursor Supply (Metabolic Flux Analysis) low_overall_yield->check_precursor Yes check_enzymes Verify Downstream Enzyme Activity low_overall_yield->check_enzymes Also Consider check_stability Assess Product Stability low_overall_yield->check_stability Also Consider check_precursor->optimize_fermentation check_enzymes->optimize_fermentation check_stability->optimize_fermentation end Improved Production optimize_fermentation->end

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

HPLC_Workflow sample Fermentation Broth Sample centrifuge Centrifuge to Pellet Cells sample->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.22 µm Filter supernatant->filter hplc Inject into HPLC System filter->hplc analysis Data Analysis & Quantification hplc->analysis

References

Technical Support Center: Sensitive Detection of Gentisyl Alcohol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed methodologies for the sensitive detection of Gentisyl alcohol (2,5-dihydroxybenzyl alcohol) in complex matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Sample Preparation

  • Q1: My recovery of this compound from plasma/tissue homogenate is low. What are the possible causes and solutions?

    • A1:

      • Inadequate Protein Precipitation: If using protein precipitation, ensure the solvent-to-sample ratio is sufficient (typically 3:1 or 4:1 v/v with cold acetonitrile or methanol) for complete protein removal. Inefficient precipitation can lead to the analyte being trapped in the protein pellet.

      • Suboptimal pH during Extraction: this compound has two phenolic hydroxyl groups, making its extraction pH-dependent. During liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure the sample pH is acidified (e.g., to pH 3-4) to keep the hydroxyl groups protonated and the molecule less polar, which improves retention on reversed-phase SPE sorbents and extraction into less polar organic solvents.

      • Analyte Adsorption: this compound may adsorb to glass or plastic surfaces. Using silanized glassware or low-adsorption polypropylene tubes can mitigate this issue.

      • Improper SPE Cartridge Selection/Conditioning: For SPE, a reversed-phase polymer-based sorbent (e.g., HLB) is a good starting point. Ensure proper conditioning of the cartridge with methanol followed by equilibration with acidified water before loading the sample.

  • Q2: I am observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I reduce this?

    • A2:

      • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the purity of the sample extract. Consider a more rigorous SPE protocol with specific wash steps to remove interfering compounds like phospholipids.

      • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.

      • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is ideal as it will co-elute and experience similar matrix effects, allowing for accurate quantification. If a SIL-IS is unavailable, a structural analog can be used.

      • Chromatographic Separation: Optimize your HPLC method to separate this compound from the regions where most matrix components elute (typically very early and very late in a reversed-phase gradient).

Chromatography (HPLC)

  • Q3: My chromatographic peak for this compound is broad or tailing. What should I do?

    • A3:

      • Mobile Phase pH: The phenolic hydroxyl groups can interact with residual silanols on silica-based C18 columns, causing tailing. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase will suppress this interaction.

      • Column Contamination: The column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent (e.g., isopropanol or acetonitrile/water mixtures).

      • Column Degradation: The column may be nearing the end of its lifespan. Try replacing it with a new one.

      • Secondary Interactions: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity.

  • Q4: I am not getting enough sensitivity with UV detection. How can I improve it?

    • A4:

      • Wavelength Selection: Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for this compound. For dihydroxybenzyl alcohols, this is typically around 280-295 nm. A diode array detector (DAD) can be used to determine the optimal wavelength from a standard.

      • Derivatization: While more complex, pre-column or post-column derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly enhancing detection sensitivity.[1][2]

      • Switch to a More Sensitive Detector: If sensitivity is critical, LC-MS/MS is inherently more sensitive and selective than UV detection.

Mass Spectrometry (MS)

  • Q5: I am having trouble optimizing the MS parameters for this compound. Where should I start?

    • A5:

      • Ionization Mode: this compound should ionize well in both positive and negative electrospray ionization (ESI) modes. In negative mode, you would expect to see the [M-H]⁻ ion. In positive mode, you might see [M+H]⁺ or adducts like [M+Na]⁺. Test both modes to determine which provides a better response.

      • Source Parameters: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows.

      • MRM Transitions: For tandem MS (MS/MS), determine the precursor ion (the molecular ion, e.g., [M-H]⁻) in a full scan. Then, perform a product ion scan to identify stable fragment ions. Select the most intense and specific precursor-product ion transitions for Multiple Reaction Monitoring (MRM).

Experimental Workflows and Logical Relationships

The following diagrams illustrate key processes for the analysis of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Plasma) Precipitate Protein Precipitation (e.g., Acetonitrile) Sample->Precipitate Extract Solid Phase Extraction (SPE) Precipitate->Extract Evaporate Dry Down & Reconstitute Extract->Evaporate Inject LC-MS/MS Injection Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report node_sol node_sol start Low Signal or No Peak Detected check_ms Is MS signal for standard infusion ok? start->check_ms check_lc Is peak present in 'neat' standard injection? check_ms->check_lc Yes node_sol_ms Troubleshoot MS: - Clean source - Check tuning & calibration - Optimize ionization parameters check_ms->node_sol_ms No check_recovery Is recovery from spiked matrix acceptable? check_lc->check_recovery Yes node_sol_lc Troubleshoot LC: - Check for leaks - Ensure correct mobile phase - Verify column integrity - Check autosampler check_lc->node_sol_lc No node_sol_recovery Troubleshoot Sample Prep: - Optimize extraction pH - Evaluate SPE/LLE method - Check for analyte degradation check_recovery->node_sol_recovery No node_sol_final Issue is likely low concentration in sample or matrix suppression. Consider pre-concentration step or improved cleanup. check_recovery->node_sol_final Yes

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Gentisyl Alcohol and Gentisic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two closely related phenolic compounds: gentisyl alcohol (2,5-dihydroxybenzyl alcohol) and gentisic acid (2,5-dihydroxybenzoic acid). By presenting quantitative data from established antioxidant assays, outlining detailed experimental protocols, and illustrating the underlying mechanisms, this document aims to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and food science.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and gentisic acid has been evaluated using various in vitro assays. The following table summarizes their performance in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance required to inhibit a biological process by 50% and is inversely proportional to the antioxidant activity.

It is important to note that the data presented below are compiled from different studies and that direct comparison should be made with caution due to potential variations in experimental conditions.

CompoundAssayIC50 (µM)Source
This compound DPPH2.6 - 8.5[1]
Gentisic Acid DPPH~35 - 100[2]
Gentisic Acid ABTS~10 - 30[2]

Note: The IC50 values for this compound are reported for a series of its derivatives, with the parent compound also showing activity within this range.[1]

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below to facilitate the replication and comparison of antioxidant studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds (this compound, gentisic acid) and a positive control (e.g., ascorbic acid, Trolox)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare stock solutions of the test compounds and positive control in methanol. From these, create a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the test compounds or standards.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. A blank containing only methanol and a control containing the DPPH solution and methanol are also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds and a positive control (e.g., Trolox)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compounds or standards.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualization of Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the proposed antioxidant mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent Reagent Preparation reaction Reaction with Free Radical reagent->reaction sample Sample Dilution sample->reaction incubation Incubation reaction->incubation measurement Absorbance Measurement incubation->measurement calculation IC50/TEAC Calculation measurement->calculation

General workflow for in vitro antioxidant assays.

antioxidant_mechanism cluster_gentisic_acid Gentisic Acid Antioxidant Mechanism cluster_nrf2 Cellular Antioxidant Response GA Gentisic Acid (GA-OH) GAR Gentisic Acid Radical (GA-O•) GA->GAR H• donation NFR Neutralized Free Radical (RH) Nrf2_Keap1 Nrf2-Keap1 Complex GA->Nrf2_Keap1 Modulates FR Free Radical (R•) FR->NFR H• acceptance Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Gene Transcription

Proposed antioxidant mechanisms of gentisic acid.

Mechanism of Antioxidant Action

Gentisic Acid:

Gentisic acid exerts its antioxidant effects through multiple mechanisms. As a phenolic acid, it can directly donate a hydrogen atom from its hydroxyl groups to neutralize free radicals, thereby terminating the radical chain reaction.[2] This direct radical scavenging is the primary mechanism measured in the DPPH and ABTS assays.

Furthermore, some studies suggest that gentisic acid may also modulate cellular antioxidant pathways. It has been proposed that gentisic acid can influence the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the upregulation of various antioxidant and cytoprotective genes.

This compound:

This compound also possesses antioxidant properties attributed to its phenolic structure.[3] Similar to gentisic acid, the hydroxyl groups on the benzene ring of this compound can donate a hydrogen atom to scavenge free radicals. The presence of the hydroxymethyl group in place of the carboxylic acid group may influence its polarity and, consequently, its activity in different solvent systems and biological environments. While its direct radical scavenging activity has been demonstrated, its role in modulating cellular antioxidant signaling pathways is less characterized compared to gentisic acid.

Conclusion

Both this compound and gentisic acid are effective antioxidants due to their shared 2,5-dihydroxy phenolic structure. Based on the available, albeit limited, comparative data, this compound and its derivatives appear to exhibit potent DPPH radical scavenging activity.[1] Gentisic acid also demonstrates significant antioxidant capacity in both DPPH and ABTS assays.[2]

The choice between these two compounds for a specific application will depend on various factors, including the desired potency, the specific type of oxidative stress to be counteracted, and the formulation or delivery system. The provided experimental protocols and mechanistic insights are intended to guide further research and development of these promising antioxidant compounds.

References

A Comparative Analysis of Gentisyl Alcohol and Its Halogenated Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of gentisyl alcohol and its halogenated derivatives. The following sections detail their synthesis, biological activities—supported by available experimental data—and the methodologies behind these findings.

This compound, a naturally occurring phenolic compound, has garnered interest for its diverse biological activities, including antioxidant, cytotoxic, and enzyme-inhibitory properties. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) to the this compound scaffold can significantly modulate its physicochemical properties and biological efficacy. This guide offers a comparative overview of this compound and its halogenated counterparts to inform further research and development.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and its halogenated derivatives, focusing on cytotoxicity and antioxidant activity. It is important to note that the experimental data presented is compiled from various studies and not from a single, direct comparative analysis.

CompoundCell LineCytotoxicity (IC50, µM)Reference
This compoundOvarian Cancer (ES2)~20[1]
This compoundOvarian Cancer (OV90)~20[1]
3-Chlorothis compound DimerHL-605-65[2]
3-Chlorothis compound DimerMOLT-45-65[2]
3-Chlorothis compound DimerBEL-74025-65[2]
3-Chlorothis compound DimerA-5495-65[2]
2-Bromothis compoundBreast Cancer (MCF-7)Data not quantified in the available abstract
CompoundAntioxidant Activity (DPPH Assay, IC50, µM)Reference
This compound Derivatives (monomeric and dimeric)2.6 - 8.5[2]
3-Chlorothis compound Dimer2.6 - 8.5[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Sample Preparation: Prepare a series of dilutions of the test compounds.

  • DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Mix the test compound dilutions with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm). The reduction of DPPH by an antioxidant leads to a decrease in absorbance.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Src Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the Src tyrosine kinase, a key enzyme in cell signaling pathways.

Protocol:

  • Assay Setup: In a 96-well plate, add the Src kinase enzyme, a specific substrate peptide, and the test compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphorylation-dependent antibody linked to a detectable label (e.g., HRP or a fluorescent probe).

  • Signal Measurement: Read the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and evaluation of this compound derivatives.

Synthesis_of_Halogenated_Gentisyl_Alcohols This compound Precursor This compound Precursor Reaction Reaction This compound Precursor->Reaction Halogenating Agent Halogenating Agent Halogenating Agent->Reaction Halogenated this compound Halogenated this compound Purification Purification Halogenated this compound->Purification Reaction->Halogenated this compound

General synthesis workflow for halogenated gentisyl alcohols.

Biological_Activity_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis This compound This compound Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) This compound->Cytotoxicity Assay (MTT) Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) This compound->Antioxidant Assay (DPPH) Enzyme Inhibition Assay (Src Kinase) Enzyme Inhibition Assay (Src Kinase) This compound->Enzyme Inhibition Assay (Src Kinase) Halogenated Derivatives Halogenated Derivatives Halogenated Derivatives->Cytotoxicity Assay (MTT) Halogenated Derivatives->Antioxidant Assay (DPPH) Halogenated Derivatives->Enzyme Inhibition Assay (Src Kinase) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Antioxidant Assay (DPPH)->IC50 Determination Enzyme Inhibition Assay (Src Kinase)->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis

Experimental workflow for comparative biological evaluation.

Signaling_Pathway_Inhibition Growth Factor Receptor Growth Factor Receptor Src Kinase Src Kinase Growth Factor Receptor->Src Kinase Activates Downstream Signaling Downstream Signaling Src Kinase->Downstream Signaling Phosphorylates Cell Proliferation and Survival Cell Proliferation and Survival Downstream Signaling->Cell Proliferation and Survival Promotes This compound Derivative This compound Derivative This compound Derivative->Src Kinase Inhibits

Hypothesized inhibition of the Src kinase signaling pathway.

References

Gentisyl Alcohol: A Comparative Analysis of its Anticancer Efficacy in Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of Gentisyl alcohol in ovarian cancer cell lines, juxtaposed with standard chemotherapeutic agents and other natural compounds. The information is compiled to offer an objective overview supported by experimental data to aid in research and development.

Executive Summary

Ovarian cancer remains a significant challenge in gynecological oncology, often characterized by late diagnosis and the development of chemoresistance. Research into novel therapeutic agents is crucial for improving patient outcomes. This compound, a natural phenolic compound, has demonstrated promising anticancer properties in preclinical studies. This guide evaluates its efficacy against ovarian cancer cell lines ES2 and OV90 and compares it with standard treatments like cisplatin and paclitaxel, as well as other natural compounds such as quercetin and curcumin.

Comparative Efficacy of Anticancer Compounds

The following tables summarize the quantitative data on the efficacy of this compound and its comparators in ovarian cancer cell lines.

Table 1: Proliferation Inhibition of this compound in Ovarian Cancer Cell Lines

CompoundCell LineConcentrationProliferation Inhibition (%)Citation
This compoundES220 µM39[1]
This compoundOV9020 µM57[1]

Table 2: Comparative IC50 Values of Anticancer Agents in Ovarian Cancer Cell Lines

CompoundCell LineIC50 ValueCitation
CisplatinOV9016.75 ± 0.83 µM (72h)[2]
PaclitaxelES-2, OV-900.7 - 1.8 nM[3]
CisplatinES-2, OV-9017.4 - 25.7 µM[3]
QuercetinOvarian Cancer Cell Lines (General)~42 - 90 µM[4]
CurcuminOvarian Cancer Cell Lines (General)~20 µM[5]

Note: Specific IC50 values for Quercetin and Curcumin in ES2 and OV90 cell lines were not available in the reviewed literature. The values presented are for other ovarian cancer cell lines and should be interpreted with caution for direct comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the data.

Cell Viability and Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate ovarian cancer cells (e.g., ES2, OV90) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, cisplatin, paclitaxel, quercetin, curcumin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds of interest for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Signaling Pathways (MAPK and PI3K/AKT)

Western blotting is used to detect specific proteins in a sample and assess their expression levels and activation states (e.g., phosphorylation).

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT, p-p38, p38, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is critical for their development as therapeutic agents.

This compound

This compound has been shown to inhibit proliferation and induce apoptosis in ES2 and OV90 ovarian cancer cells. Its mechanism involves the induction of mitochondrial dysfunction and the regulation of the MAPK and PI3K/AKT signaling pathways. Specifically, it upregulates the phosphorylation of ERK1/2 and p38, while inactivating the phosphorylation of AKT.[1]

Standard Chemotherapeutics
  • Cisplatin: This platinum-based drug primarily acts by forming DNA adducts, which leads to DNA damage. This damage, if not repaired, triggers apoptosis through the activation of pathways involving p53.

  • Paclitaxel: As a taxane, paclitaxel stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

Natural Compounds
  • Quercetin: This flavonoid has been reported to induce apoptosis and cell cycle arrest in ovarian cancer cells. Its mechanisms include the modulation of the PI3K/Akt signaling pathway and the downregulation of anti-apoptotic proteins like Bcl-2.

  • Curcumin: The active component of turmeric, curcumin, exerts its anticancer effects through multiple pathways. In ovarian cancer, it can inhibit the NF-κB signaling pathway, induce apoptosis, and sensitize cancer cells to conventional chemotherapy.[5]

Visualizing the Mechanisms

The following diagrams illustrate the experimental workflow and the signaling pathways involved.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_outcome Outcome start Ovarian Cancer Cell Lines (ES2, OV90) treatment Treatment with Compounds (this compound, Cisplatin, etc.) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp conclusion Comparative Efficacy & Mechanism ic50->conclusion apoptosis_quant->conclusion protein_exp->conclusion

Experimental workflow for assessing anticancer effects.

signaling_pathways cluster_gentisyl This compound cluster_standard Standard Chemotherapy cluster_natural Other Natural Compounds cluster_pathways Signaling Pathways cluster_effects Cellular Effects GA This compound PI3K_AKT PI3K/AKT Pathway GA->PI3K_AKT Inhibits MAPK MAPK Pathway (ERK, p38) GA->MAPK Activates Cis Cisplatin DNA_Damage DNA Damage Response (p53) Cis->DNA_Damage Induces Pac Paclitaxel Microtubule Microtubule Stabilization Pac->Microtubule Promotes Quer Quercetin Quer->PI3K_AKT Inhibits Cur Curcumin NFkB NF-kB Pathway Cur->NFkB Inhibits Proliferation Inhibition of Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis MAPK->Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest Microtubule->CellCycleArrest NFkB->Proliferation CellCycleArrest->Apoptosis

Comparative signaling pathways of anticancer agents.

Conclusion

This compound demonstrates significant anticancer activity against ovarian cancer cell lines ES2 and OV90 by inhibiting proliferation and inducing apoptosis. Its mechanism of action, involving the modulation of the PI3K/AKT and MAPK signaling pathways, presents a distinct profile compared to standard chemotherapeutics and other natural compounds. While direct quantitative comparisons are limited by the availability of cell-line-specific data for all compounds, the existing evidence suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent for ovarian cancer. Future studies should focus on head-to-head comparisons with standard drugs in the same cell lines and in vivo models to fully elucidate its therapeutic potential.

References

Gentisyl Alcohol: A Comparative Analysis of Biological Activity from Diverse Fungal Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gentisyl alcohol, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse and potent biological activities. Produced by a variety of fungal species, this metabolite exhibits a range of promising therapeutic properties, including anticancer, antioxidant, antimalarial, and antifungal effects. This guide provides a comparative overview of the biological activity of this compound derived from different fungal sources, supported by experimental data and detailed methodologies to aid in research and development efforts.

Comparative Biological Activity of this compound

The efficacy of this compound can vary depending on the producing fungal strain and the specific biological activity being assessed. Below is a summary of quantitative data from various studies, highlighting these differences.

Fungal SourceBiological ActivityTargetMetricValue (µM)
Penicillium terrestre (marine-derived)CytotoxicityHL-60 (Human promyelocytic leukemia cells)IC505 - 65[1][2][3]
MOLT-4 (Human T-cell leukemia cells)IC505 - 65[1][2][3]
BEL-7402 (Human hepatoma cells)IC505 - 65[1][2][3]
A-549 (Human lung carcinoma cells)IC505 - 65[1][2][3]
Antioxidant ActivityDPPH Radical ScavengingIC502.6 - 8.5[2][3]
Aspergillus assiutensisAntimalarialPlasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)IC503.4[4][5][6]
Penicillium pedernalenseAntimalarialPlasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)IC503.4[4][5][6]
Hypomyces pseudocorticiicolaAntimalarialPlasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)IC503.4[4][5][6]
Phoma herbarumAntifungalColletotrichum gloeosporioides-Effective antagonism observed

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to determine the biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of this compound and its derivatives from Penicillium terrestre were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10]

  • Cell Culture: Human cancer cell lines (HL-60, MOLT-4, BEL-7402, and A-549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound.

  • MTT Addition: After a specified incubation period, MTT solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals, formed by mitochondrial dehydrogenases in viable cells, are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The free radical scavenging activity of this compound from Penicillium terrestre was evaluated using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[11][12][13][14][15]

  • Sample Preparation: this compound is prepared in a suitable solvent (e.g., methanol or ethanol) at various concentrations.

  • DPPH Solution: A fresh solution of DPPH in the same solvent is prepared.

  • Reaction Mixture: The this compound solutions are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • IC50 Calculation: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined.

Antimalarial Activity: Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Inhibition Assay

The inhibitory effect of this compound from Aspergillus assiutensis, Penicillium pedernalense, and Hypomyces pseudocorticiicola on PfDHODH was determined using a colorimetric enzyme inhibition assay.

  • Reagents: The assay buffer consists of HEPES, KCl, and Triton X-100. Stock solutions of L-Dihydroorotic acid (DHO), Decylubiquinone, and 2,6-dichloroindophenol (DCIP) are prepared in DMSO.

  • Enzyme and Inhibitor Preparation: Recombinant PfDHODH is diluted in the assay buffer. This compound is prepared in a series of dilutions.

  • Assay Procedure: The diluted enzyme is pre-incubated with the this compound dilutions in a 96-well plate.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a mixture of DHO, Decylubiquinone, and DCIP.

  • Absorbance Measurement: The decrease in absorbance at 600 nm, corresponding to the reduction of DCIP, is monitored over time using a microplate spectrophotometer.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antifungal Activity Assessment

This compound isolated from Phoma herbarum demonstrated significant antagonistic activity against the leaf spot pathogen Colletotrichum gloeosporioides. While a specific IC50 value was not provided in the cited abstract, the methodology for assessing antifungal activity typically involves the following steps:

  • Fungal Cultures: The target pathogen (Colletotrichum gloeosporioides) and the this compound-producing fungus (Phoma herbarum) are cultured on a suitable medium such as Potato Dextrose Agar (PDA).

  • In Vitro Antagonism Assay: A common method is the dual culture technique, where the pathogen and the producing fungus are grown on the same plate to observe the inhibition of the pathogen's growth.

  • Broth Microdilution Method (for MIC determination): To quantify the antifungal activity, a broth microdilution assay is often employed.

    • A standardized inoculum of the pathogenic fungus is prepared.

    • Serial dilutions of the purified this compound are made in a liquid growth medium in a 96-well plate.

    • The fungal inoculum is added to each well.

    • The plate is incubated under appropriate conditions.

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the fungus.

Visualizing the Workflow

The following diagram illustrates a general experimental workflow for the isolation and biological screening of this compound from fungal sources.

experimental_workflow cluster_isolation Isolation and Purification cluster_bioassays Biological Activity Screening Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvent Extraction Chromatography Chromatography Extraction->Chromatography Purification Pure this compound Pure this compound Chromatography->Pure this compound Isolation Cytotoxicity Assay Cytotoxicity Assay Pure this compound->Cytotoxicity Assay Antioxidant Assay Antioxidant Assay Pure this compound->Antioxidant Assay Antimalarial Assay Antimalarial Assay Pure this compound->Antimalarial Assay Antifungal Assay Antifungal Assay Pure this compound->Antifungal Assay

Caption: Experimental workflow for this compound isolation and bioactivity screening.

This guide highlights the significant potential of this compound from various fungal sources as a lead compound for drug development. The provided data and protocols offer a foundation for further research into its mechanisms of action and therapeutic applications. The variability in reported IC50 values underscores the importance of standardized assays and the potential for discovering novel, highly potent analogues from different fungal strains.

References

Gentisyl Alcohol and Other Phenolic Compounds as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and enzymes is paramount. This guide provides a comparative overview of gentisyl alcohol and other phenolic compounds as enzyme inhibitors, supported by experimental data and detailed methodologies.

Comparative Inhibitory Activities of Phenolic Compounds

The inhibitory potential of phenolic compounds against various enzymes is a subject of extensive research. The following tables summarize the reported IC50 values for several phenolic compounds against tyrosinase, lipoxygenase, carbonic anhydrase, and α-glucosidase. These values provide a benchmark for the potency of different phenolic structures as enzyme inhibitors.

Table 1: Tyrosinase Inhibition by Phenolic Compounds

Phenolic CompoundIC50 (µM)Reference CompoundIC50 (µM)
Kojic Acid17.32 - 50.75--
Kuwanon J0.17Kojic Acid32.62
Sanggenon O1.15Kojic Acid32.62
Sanggenon C1.17Kojic Acid32.62
Silybin1.70Kojic Acid15.30
Morachalcone A0.77Kojic Acid17.32
6-Prenylnaringenin38.1 (monophenolase)--
Isoxanthohumol77.4 (monophenolase)--
2′,4′,6′-Trihydroxydihydrochalcone17.70Kojic Acid3.87

Table 2: Lipoxygenase Inhibition by Phenolic Compounds

Phenolic Compound/ExtractIC50Reference CompoundIC50
Ethyl acetate fraction of Averrhoa carambola leaves7.84 ± 0.03 ppmApigenin2.03 ± 0.831 ppm
70% Ethanol Extract of Averrhoa carambola leaves37.00 ± 0.58 ppmApigenin2.03 ± 0.831 ppm
Water fraction of Averrhoa carambola leaves64.09 ± 1.97 ppmApigenin2.03 ± 0.831 ppm
Hexane fraction of Averrhoa carambola leaves107.71 ± 2.02 ppmApigenin2.03 ± 0.831 ppm
Ethanolic extract of Terminalia chebula leaf galls560 ± 2 µg/mLIndomethacin53.20% inhibition at 60 µg/mL

Table 3: Carbonic Anhydrase Inhibition by Phenolic Compounds

Phenolic CompoundIsozymeKᵢ (nM)
α-(-)-ConidendrinCA I1.27
CA II1.11
EnterodioleCA I2.55
CA II2.13
EnterolactoneCA I3.30
CA II2.68
Nordihydroguaiaretic acidCA I2.98
CA II2.54
SecoisolariciresinolCA I1.96
CA II1.87
Secoisolariciresinol diglucosideCA I1.82
CA II1.75

Table 4: α-Glucosidase Inhibition by Phenolic Compounds

Plant ExtractIC50 (mg/mL)Reference CompoundIC50 (mg/mL)
Ethanolic extract of Adenosma bracteosum0.027Acarbose-
Aqueous extract of Adenosma bracteosum0.043Acarbose-
Chrysophyllum cainito extract0.0012Acarbose0.198
Ensete superbum extract0.0018Acarbose0.1215

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in biological systems is crucial for understanding their mechanisms of action. The following diagrams, created using Graphviz, illustrate a key signaling pathway and a general experimental workflow for enzyme inhibition assays.

Melanin_Synthesis_Pathway cluster_melanocyte Melanocyte L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor Phenolic Inhibitor Inhibitor->Tyrosinase

Figure 1. Melanin synthesis pathway and the inhibitory action of phenolic compounds on tyrosinase.

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions Start->Prepare_Reagents Assay_Setup Set up reaction mixtures: - Control (Enzyme + Substrate) - Blank (Substrate) - Test (Enzyme + Substrate + Inhibitor) Prepare_Reagents->Assay_Setup Incubation Incubate at optimal temperature and pH Assay_Setup->Incubation Measurement Measure reaction rate (e.g., spectrophotometrically) Incubation->Measurement Data_Analysis Calculate % Inhibition and determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Gentisyl Alcohol: An In Vitro and In Vivo Efficacy Comparison for Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial potential of Gentisyl alcohol, presenting available data on its efficacy, and comparing it with established antimicrobial agents. This guide includes detailed experimental protocols and explores the underlying mechanisms of action.

This compound, a naturally occurring phenolic compound, has garnered interest for its potential biological activities, including its antimicrobial properties. This guide provides a detailed comparison of its in vitro and in vivo efficacy as an antimicrobial agent, supported by available experimental data. Due to the limited research on this compound, particularly in in vivo models, this guide also incorporates data from structurally related compounds to provide a broader context for its potential applications.

In Vitro Efficacy: A Look at the Minimum Inhibitory and Bactericidal Concentrations

In vitro studies are fundamental in determining the intrinsic antimicrobial activity of a compound. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters used to quantify this activity.

Antibacterial Activity

Data on the antibacterial activity of this compound against a range of pathogenic bacteria is still emerging. However, a study on its close structural analog, gentisaldehyde (2,5-dihydroxybenzaldehyde), against Staphylococcus aureus isolated from cases of bovine mastitis, provides valuable insight. The study reported a Minimum Inhibitory Concentration 50 (MIC50) of 500 mg/L.

For comparative purposes, the following table summarizes the in vitro antibacterial efficacy of this compound's analog and two commonly used antibiotics, Ciprofloxacin and Vancomycin, against clinically relevant bacteria.

CompoundOrganismMIC Range (µg/mL)MBC Range (µg/mL)
Gentisaldehyde Staphylococcus aureus500,000 (MIC50)Not Reported
Ciprofloxacin Escherichia coli≤6.25≤6.25
Pseudomonas aeruginosa0.25 - 10.5 - 2
Vancomycin Staphylococcus aureusNot ReportedNot Reported

Note: Data for Gentisaldehyde is presented in mg/L and has been converted to µg/mL for consistency. The reported value is the MIC50. Data for Ciprofloxacin and Vancomycin is derived from studies on clinical isolates and may vary depending on the strain and testing conditions.

Antifungal Activity

Currently, there is a lack of specific data on the in vitro antifungal activity of this compound against human fungal pathogens such as Candida albicans and Aspergillus fumigatus. Research in this area is warranted to fully understand its spectrum of antimicrobial activity. As a general reference, some studies have investigated the antifungal properties of various essential oils and their phenolic components against Aspergillus species, with MICs for some oils ranging from 0.56 to 4.5 mg/mL.[1]

In Vivo Efficacy: Bridging the Gap from Lab to Living Systems

In vivo studies are crucial for evaluating the therapeutic potential of an antimicrobial agent in a living organism. These studies provide insights into a compound's pharmacokinetics, pharmacodynamics, and overall efficacy in a complex biological environment.

To date, there are no publicly available studies on the in vivo antimicrobial efficacy of this compound. This represents a significant knowledge gap in understanding its potential as a therapeutic agent. However, to provide a framework for future research, this guide outlines common animal models used for evaluating the in vivo efficacy of antimicrobial compounds.

Murine Sepsis Model

The murine sepsis model is a standard for assessing the systemic efficacy of antimicrobial agents.[2] In this model, mice are infected intraperitoneally with a bacterial pathogen, and the test compound is administered to evaluate its ability to reduce bacterial load in various organs and improve survival rates.

Murine Skin Infection Model

For topical antimicrobial agents, the murine skin infection model is highly relevant.[3][4] This model involves creating a superficial wound on the skin of a mouse and inoculating it with a pathogen like Staphylococcus aureus. The test compound is then applied topically to assess its ability to reduce the bacterial burden and promote wound healing.

The lack of in vivo data for this compound highlights the need for further investigation to determine if its in vitro activity translates to a therapeutic effect in a living system.

Mechanism of Action: How Does this compound Work?

The precise antimicrobial mechanism of action for this compound has not been fully elucidated. However, as a phenolic alcohol, its activity is likely attributed to its ability to disrupt microbial cell structures and functions. The general mechanisms for alcohols and phenolic compounds include:

  • Protein Denaturation: Alcohols are known to denature proteins, which are essential for microbial survival.

  • Membrane Damage: Both alcohols and phenolic compounds can disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[5]

A proposed workflow for investigating the antimicrobial mechanism of action is depicted below.

G cluster_investigation Mechanism of Action Investigation Initial_Screening Initial Screening (MIC/MBC determination) Cell_Viability Cell Viability Assays Initial_Screening->Cell_Viability Confirm antimicrobial effect Membrane_Permeability Membrane Permeability Assays Cell_Viability->Membrane_Permeability Investigate membrane damage DNA_Interaction DNA Interaction Studies Cell_Viability->DNA_Interaction Explore intracellular targets Protein_Leakage Protein Leakage Assays Membrane_Permeability->Protein_Leakage Assess cellular leakage Enzyme_Inhibition Enzyme Inhibition Assays DNA_Interaction->Enzyme_Inhibition Identify specific enzyme inhibition Target_Identification Target Identification Enzyme_Inhibition->Target_Identification Pinpoint molecular target G cluster_protocol Broth Microdilution Protocol Prepare_Dilutions Prepare serial dilutions of this compound Inoculate Inoculate wells with microbial suspension Prepare_Dilutions->Inoculate Incubate Incubate plates Inoculate->Incubate Read_MIC Read MIC (visual inspection) Incubate->Read_MIC Subculture Subculture from clear wells Read_MIC->Subculture Read_MBC Read MBC (colony count) Subculture->Read_MBC G cluster_protocol Murine Skin Infection Model Wound_Creation Create superficial wound on mice Inoculation Inoculate wound with bacteria Wound_Creation->Inoculation Treatment Apply topical treatments Inoculation->Treatment Tissue_Harvesting Harvest wound tissue Treatment->Tissue_Harvesting Bacterial_Quantification Quantify bacterial load (CFU/g) Tissue_Harvesting->Bacterial_Quantification Data_Analysis Compare treatment groups Bacterial_Quantification->Data_Analysis

References

Cross-Validation of Analytical Methods for the Quantification of Gentisyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Gentisyl alcohol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of quantitative data in research, quality control, and drug development. This document presents a cross-validation framework, summarizing quantitative performance data and detailing experimental protocols to aid in the selection and implementation of the most suitable method for your specific application.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of each analytical method is summarized in the table below. Data for HPLC and GC are based on studies of the closely related compound, gentisic acid, due to the limited availability of direct comparative studies on this compound.[1][2] UV-Vis Spectrophotometry data is estimated based on typical performance for the quantification of phenolic compounds.[3][4]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Linearity (R²) ≥ 0.999[1]Excellent, with linear calibration curves over a wide range[2]Typically > 0.99[3]
Limit of Detection (LOD) 1.75 ppm (µg/mL)[5]24 µg/L[2]Estimated: 1-5 µg/mL
Limit of Quantification (LOQ) Not explicitly stated, but quantifiable at 5 ppm[5]Not explicitly stated, but quantifiable at low µg/L levels[2]Estimated: 5-15 µg/mL
Accuracy (% Recovery) Successful recovery tests at 20, 100, and 700 ppm[5]90.7% to 104.6%[2]Typically 95-105%
Precision (%RSD) < 2% (repeatability)[1]4.0% to 10.2%[2]Typically < 5%
Specificity High; separates this compound from related impurities.[6]High, especially when coupled with Mass Spectrometry (GC-MS).[2]Low; susceptible to interference from other UV-absorbing compounds.[7]
Throughput Moderate to high, especially with modern UHPLC systems.Moderate; sample derivatization can increase analysis time.[1]High; suitable for rapid screening of multiple samples.
Instrumentation Cost Moderate to high.Moderate to high.Low.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are representative for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for the analysis of gentisic acid and related compounds.[5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and methanol (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 232 nm.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of standard solutions of this compound at different concentrations to construct a calibration curve.

Gas Chromatography (GC) Method

This protocol is based on a GC-MS method for the analysis of phenolic compounds, including gentisic acid.[2]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5HT capillary column (or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C.

    • Ramp to 250 °C at 10 °C/min.

    • Hold for 5 minutes.

  • Sample Preparation (Derivatization):

    • Evaporate the solvent from the sample extract.

    • Add a silylating agent (e.g., bis(trimethylsilyl)trifluoroacetamide - BSTFA) and pyridine.

    • Heat the mixture to form the trimethylsilyl (TMS) derivative of this compound.[2]

  • Calibration: Prepare and derivatize a series of this compound standards to create a calibration curve.

UV-Vis Spectrophotometry Method

This is a general procedure for the quantification of phenolic compounds.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent (typically around 280 nm for phenolic compounds).[8]

  • Solvent: A suitable UV-transparent solvent such as ethanol or a water/ethanol mixture.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the chosen solvent to a known concentration.

    • Ensure the absorbance reading falls within the linear range of the instrument (typically 0.1 - 1.0). Dilute the sample if necessary.

  • Calibration: Prepare a series of standard solutions and measure their absorbance to construct a calibration curve.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for the quantification of a target analyte like this compound, in accordance with ICH guidelines.[9][10]

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning 1. Planning and Protocol Development cluster_execution 2. Experimental Execution cluster_data 3. Data Analysis and Comparison cluster_reporting 4. Reporting and Conclusion define_purpose Define Purpose and Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC, GC, UV-Vis) define_purpose->select_methods write_protocol Write Validation Protocol select_methods->write_protocol prepare_samples Prepare Standard and QC Samples write_protocol->prepare_samples analyze_hplc Analyze Samples by HPLC prepare_samples->analyze_hplc analyze_gc Analyze Samples by GC prepare_samples->analyze_gc analyze_uv Analyze Samples by UV-Vis prepare_samples->analyze_uv collect_data Collect and Process Data from All Methods analyze_hplc->collect_data analyze_gc->collect_data analyze_uv->collect_data assess_linearity Assess Linearity collect_data->assess_linearity assess_accuracy Assess Accuracy and Precision collect_data->assess_accuracy assess_lod_loq Determine LOD and LOQ collect_data->assess_lod_loq compare_results Statistically Compare Results assess_linearity->compare_results assess_accuracy->compare_results assess_lod_loq->compare_results summarize_findings Summarize Findings in a Validation Report compare_results->summarize_findings select_optimal Select Optimal Method for Intended Purpose summarize_findings->select_optimal

Caption: Workflow for cross-validating analytical methods.

Method Selection Logic

The choice of an analytical method depends on various factors. The following diagram illustrates a decision-making process for selecting the most appropriate method for this compound quantification.

MethodSelectionLogic Decision Logic for Method Selection start Start: Need to Quantify this compound high_specificity High Specificity Required? start->high_specificity volatile_sample Is the Sample Volatile or Derivatizable? high_specificity->volatile_sample Yes high_throughput High Throughput Required? high_specificity->high_throughput No hplc Use HPLC volatile_sample->hplc No gc Use GC volatile_sample->gc Yes high_throughput->hplc No uv_vis Use UV-Vis Spectrophotometry high_throughput->uv_vis Yes

Caption: Decision tree for analytical method selection.

References

A Comparative Analysis of the Cytotoxic Properties of Gentisyl Alcohol and Its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the cytotoxic effects of Gentisyl alcohol, a naturally occurring phenolic compound, and its synthetic analogues. By presenting objective experimental data, detailed methodologies, and clear visualizations of the underlying molecular pathways, this document serves as a valuable resource for researchers in oncology and drug discovery.

Introduction

This compound (2,5-dihydroxybenzyl alcohol) is a natural product isolated from various fungal species that has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its ability to induce apoptosis in cancer cells has made it a promising candidate for further investigation as a potential chemotherapeutic agent. This has spurred research into the synthesis of its analogues with the aim of enhancing its cytotoxic potency and selectivity. This guide offers a comparative overview of the cytotoxic profiles of this compound and its synthetic derivatives, providing a basis for future structure-activity relationship (SAR) studies and drug development efforts.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound and its synthetic analogues has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter for comparing cytotoxicity. The data presented in the following table summarizes the available IC50 values for this compound and its analogues.

CompoundAnalogue ClassCell LineAssayIC50 (µM)Reference
This compound Parent CompoundES2 (Ovarian Cancer)Proliferation Assay~20[1]
OV90 (Ovarian Cancer)Proliferation Assay~20[1]
U937 (Human Leukemia)MTS AssayNot cytotoxic up to 50 µg/mL (~357 µM)
3-Chloro-2,5-dihydroxybenzyl alcohol (CHBA) Halogenated AnalogueHeLa (Cervical Carcinoma)Viability Assay~35[2]
Hydroquinone Parent CompoundSK-BR-3 (Breast Cancer)Resazurin Assay17.5[3]
HCT116 (Colon Carcinoma)Alamar Blue Assay132.3[3]
HL-60 (Leukemia)MTT Assay8.5[3]
2-Acetylhydroquinone Acetyl DerivativeU266 (Multiple Myeloma)Not SpecifiedInduces apoptosis[3]
Arbutin Glycoside Derivativemelan-a (Melanocytes)MTT AssayLess cytotoxic than hydroquinone[4]
Deoxyarbutin Glycoside Derivativemelan-a (Melanocytes)MTT AssayLess cytotoxic than hydroquinone and arbutin[4]

Structure-Activity Relationship (SAR)

The available data, though limited, allows for a preliminary analysis of the structure-activity relationship of this compound and its derivatives:

  • Halogenation: The introduction of a chlorine atom at the 3-position of the benzene ring in 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA) appears to confer significant cytotoxic activity against HeLa cells, whereas the parent this compound was reported to be non-cytotoxic to U937 leukemia cells at high concentrations. This suggests that the addition of a halogen may enhance cytotoxic potential.

  • Hydroquinone Moiety: The 2,5-dihydroxybenzyl alcohol core, a hydroquinone derivative, is crucial for its biological activity. Hydroquinone itself exhibits cytotoxicity against various cancer cell lines.

  • Substitutions on the Hydroxyl Groups: Glycosidic derivatives like Arbutin and Deoxyarbutin are generally less cytotoxic than the parent hydroquinone, indicating that modification of the hydroxyl groups can significantly impact cytotoxicity.

  • Acetyl Substitution: The presence of an acetyl group, as seen in 2-Acetylhydroquinone, is associated with the induction of apoptosis, suggesting that this modification can contribute to the anticancer activity.

Further synthesis and evaluation of a wider range of analogues with systematic modifications are necessary to establish a more comprehensive SAR.

Signaling Pathways of Cytotoxicity

This compound and its analogues primarily induce cytotoxicity in cancer cells through the activation of apoptotic pathways. The key signaling cascades involved are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.

This compound-Induced Apoptosis Pathway

This compound has been shown to induce apoptosis in ovarian cancer cells by modulating the MAPK and PI3K/AKT signaling pathways.[1][5] This leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and dysregulation of calcium homeostasis.[1] The activation of the MAPK pathway, specifically the phosphorylation of ERK1/2 and p38, and the inactivation of the pro-survival PI3K/AKT pathway, are key events that trigger the apoptotic cascade.

Gentisyl_Alcohol_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway (ERK1/2, p38) Receptor->MAPK_Pathway AKT AKT PI3K->AKT Mitochondrion Mitochondrion AKT->Mitochondrion Inhibits Apoptosis MAPK_Pathway->Mitochondrion Promotes Apoptosis Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with compounds A->B C 3. Incubate (24-72h) B->C D 4. Add MTT solution C->D E 5. Incubate (4h) D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

References

The Crucial Role of Gentisyl Alcohol in Patulin Biosynthesis: A Comparative Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise biosynthetic pathway of mycotoxins like patulin is paramount for developing effective mitigation strategies. This guide provides a detailed validation of the role of gentisyl alcohol as a key intermediate in the patulin biosynthetic pathway, comparing it with alternative hypotheses and presenting supporting experimental data.

The Established Pathway: Hydroxylation to this compound

The core validated step involves the hydroxylation of m-hydroxybenzyl alcohol to yield this compound. This reaction is catalyzed by the enzyme m-hydroxybenzyl alcohol hydroxylase, a cytochrome P450 monooxygenase.[2][3] This enzyme has been identified as PatI in the patulin gene cluster.[4][5] The activity of this enzyme is dependent on the presence of oxygen and NADPH.[3]

Experimental Validation

Key experimental evidence validating the role of m-hydroxybenzyl alcohol hydroxylase and the intermediacy of this compound comes from studies using particulate preparations from Penicillium patulum. These studies have characterized the enzymatic activity and provided quantitative data on its affinity for the substrate.[3]

Table 1: Quantitative Data for m-Hydroxybenzyl Alcohol Hydroxylase Activity

ParameterValueOrganismReference
K_m for m-hydroxybenzyl alcohol15 µMPenicillium patulum[3]

This low Michaelis constant (K_m) indicates a high affinity of the enzyme for m-hydroxybenzyl alcohol, supporting its role as the direct precursor to this compound in the pathway.

The Refuted Alternative: The Toluquinol Diversion

An alternative hypothesis proposed that toluquinol could be an intermediate in the patulin biosynthetic pathway. Toluquinol can be formed from m-cresol by the same enzyme preparation that converts m-hydroxybenzyl alcohol to this compound.[2] However, experimental evidence has demonstrated that toluquinol is a co-metabolite and not a direct precursor to patulin.[2][6] Pulse-chase radiolabeling experiments have shown that deuterated toluquinol is metabolized to deoxyepoxydon, not patulin.[2]

Table 2: Comparison of this compound and Toluquinol as Patulin Precursors

IntermediateExperimental EvidenceConclusionReference
This compound Enzymatic conversion to patulin demonstrated in vitro. High affinity of precursor-forming enzyme.Validated Intermediate [3][7]
Toluquinol Isotope labeling shows conversion to deoxyepoxydon, not patulin.Refuted Intermediate (Co-metabolite) [2]

Experimental Protocols

Preparation of Particulate Enzyme Fraction from Penicillium patulum

A particulate fraction containing the m-hydroxybenzyl alcohol hydroxylase activity can be prepared from mycelia of Penicillium patulum.

  • Culture Growth: Grow Penicillium patulum in a suitable liquid medium to induce patulin biosynthesis.

  • Harvesting: Harvest the mycelia by filtration.

  • Cell Lysis: Resuspend the mycelia in a suitable buffer and disrupt the cells using methods such as sonication or a French press.

  • Centrifugation: Centrifuge the cell lysate at a low speed to remove cell debris.

  • Ultracentrifugation: Subject the supernatant to ultracentrifugation (e.g., 105,000 x g) to pellet the microsomal fraction, which contains the particulate enzymes.[3]

  • Resuspension: Resuspend the pellet in a suitable buffer for use in enzyme assays.

m-Hydroxybenzyl Alcohol Hydroxylase Assay

This assay measures the conversion of m-hydroxybenzyl alcohol to this compound.

  • Reaction Mixture: Prepare a reaction mixture containing the particulate enzyme fraction, NADPH, and m-hydroxybenzyl alcohol in a suitable buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature.

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

  • Extraction: Extract the products from the reaction mixture using an appropriate organic solvent.

  • Analysis: Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) to identify and quantify the formation of this compound.

Visualizing the Pathway and Experimental Logic

The following diagrams illustrate the validated patulin biosynthetic pathway focusing on this compound and the logical flow of the validation experiments.

Patulin_Pathway cluster_main Validated Patulin Biosynthetic Pathway 6-MSA 6-Methylsalicylic Acid m-Cresol m-Cresol 6-MSA->m-Cresol PatG m-HBA m-Hydroxybenzyl Alcohol m-Cresol->m-HBA PatH Gentisyl_Alcohol This compound m-HBA->Gentisyl_Alcohol PatI (m-hydroxybenzyl alcohol hydroxylase) Gentisaldehyde Gentisaldehyde Gentisyl_Alcohol->Gentisaldehyde PatD Patulin Patulin Gentisaldehyde->Patulin Multiple Steps

Caption: Validated patulin biosynthetic pathway highlighting this compound.

Experimental_Workflow cluster_validation Experimental Validation of this compound's Role Hypothesis Hypothesis: m-Hydroxybenzyl Alcohol is converted to this compound Experiment Experiment: Enzyme assay with particulate fraction from P. patulum Hypothesis->Experiment Data Data Collection: Measure Km of m-hydroxybenzyl alcohol hydroxylase Experiment->Data Result Result: Km = 15 µM (High Affinity) Data->Result Conclusion Conclusion: This compound is a key intermediate in the patulin pathway. Result->Conclusion

References

Gentisyl Alcohol vs. Homogentisic Acid: A Comparative Guide to PfDHODH Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the urgent discovery of novel antimalarial agents with unique mechanisms of action.[1][2][3] One of the most promising therapeutic targets is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][4] Unlike their human hosts, malaria parasites rely exclusively on this pathway for the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[2][4][5] This dependency makes PfDHODH an ideal target for selective inhibition.

This guide provides a detailed comparison of two natural fungal metabolites, Gentisyl alcohol and homogentisic acid, which have been identified as inhibitors of PfDHODH.[6][7][8][9] The data presented is compiled from published research to facilitate an objective evaluation of their potential as lead compounds in antimalarial drug discovery.

Quantitative Comparison of PfDHODH Inhibition

The inhibitory potential of this compound and homogentisic acid against PfDHODH has been quantified by determining their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundChemical StructureSource Organism(s)PfDHODH IC50 (µM)Reference
This compound Chemical structure of this compoundAspergillus assiutensis, Penicillium pedernalense, Hypomyces pseudocorticiicola3.4[6][7][8][9]--INVALID-LINK--
Homogentisic acid Chemical structure of Homogentisic acidPenicillium citrinum47.6[6][7][8]--INVALID-LINK--

As the data indicates, This compound is a significantly more potent inhibitor of PfDHODH than homogentisic acid , with an IC50 value approximately 14 times lower.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

Both this compound and homogentisic acid exert their antimalarial activity by inhibiting PfDHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][3][4] This enzyme catalyzes the oxidation of dihydroorotate to orotate. By blocking this critical step, the inhibitors deprive the parasite of the necessary pyrimidines for DNA and RNA synthesis, thereby halting its replication and growth.[1][10]

PfDHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis in P. falciparum cluster_inhibitors Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate PfDHODH UMP UMP -> dUMP -> dTMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Gentisyl_alcohol This compound Gentisyl_alcohol->Orotate Homogentisic_acid Homogentisic acid Homogentisic_acid->Orotate

PfDHODH Inhibition Pathway

Experimental Protocols

The determination of the inhibitory activity of compounds against PfDHODH is typically performed using a well-established enzymatic assay.

PfDHODH Enzyme Inhibition Assay (DCIP-based)

This spectrophotometric assay measures the activity of PfDHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[10][11][12] The enzyme catalyzes the transfer of electrons from dihydroorotate to a coenzyme Q analog (e.g., decylubiquinone), which in turn reduces the blue-colored DCIP to its colorless form.[11] The rate of this color change, measured as a decrease in absorbance at 600 nm, is proportional to the enzyme's activity.[10][11]

Reagents:

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.[12]

  • Substrate: L-dihydroorotate.

  • Coenzyme: Decylubiquinone.

  • Electron Acceptor: 2,6-dichloroindophenol (DCIP).[11]

  • Enzyme: Recombinant PfDHODH.

  • Test Compounds: this compound and homogentisic acid dissolved in DMSO.

Procedure:

  • In a 384-well microplate, add the test compounds at various concentrations.[12]

  • Add the recombinant PfDHODH enzyme solution to each well and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.[11][13]

  • Initiate the reaction by adding a mixture of L-dihydroorotate, decylubiquinone, and DCIP.[10]

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.[10][12]

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.[11]

  • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

experimental_workflow start Start reagent_prep Prepare Reagents: - Assay Buffer - Substrates (DHO, Decylubiquinone) - DCIP - PfDHODH Enzyme - Inhibitor Dilutions start->reagent_prep plate_setup Plate Setup (384-well): 1. Add various concentrations of inhibitor 2. Add PfDHODH enzyme reagent_prep->plate_setup pre_incubation Pre-incubate to allow inhibitor binding plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add mixture of DHO, Decylubiquinone, and DCIP pre_incubation->reaction_initiation measurement Measure Absorbance Decrease at 600 nm over time reaction_initiation->measurement data_analysis Data Analysis: 1. Calculate initial reaction rates 2. Determine % inhibition 3. Calculate IC50 values measurement->data_analysis end End data_analysis->end

PfDHODH Inhibition Assay Workflow

Conclusion

Based on the available experimental data, this compound is a more potent inhibitor of PfDHODH than homogentisic acid. Its lower IC50 value suggests a stronger binding affinity to the enzyme's active site. This makes this compound a more promising candidate for further investigation and development as a potential antimalarial therapeutic. However, it is crucial to note that in vitro enzymatic inhibition is only the first step in the drug discovery process. Further studies, including cell-based assays to determine efficacy against the parasite, cytotoxicity assays, and in vivo animal model studies, are necessary to fully evaluate the therapeutic potential of these compounds.

References

Safety Operating Guide

Proper Disposal of Gentisyl Alcohol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the operational and disposal plans of gentisyl alcohol, this guide offers procedural, step-by-step guidance to ensure the safety of laboratory personnel and environmental compliance. As your preferred source for laboratory safety and chemical handling, we aim to build deep trust by providing value beyond the product itself.

This compound, an aromatic primary alcohol, requires careful handling and disposal due to its potential hazards. This document outlines the necessary procedures for the safe disposal of this compound waste in a laboratory setting. The primary route of disposal for this compound and materials contaminated with it is through a licensed hazardous waste disposal service. In-lab neutralization or deactivation procedures are not recommended without specific institutional guidance and validation.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to be familiar with its hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Therefore, appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical aspect of laboratory safety. The following protocol outlines the systematic process for managing this compound waste from generation to final disposal. Adherence to these steps is mandatory to ensure the safety of all laboratory personnel and to comply with environmental regulations.

Phase 1: Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound, whether in pure form, in solution, or as contaminated labware (e.g., pipette tips, gloves, vials), must be collected in a designated, leak-proof, and chemically compatible waste container.

  • Container Material: Use a container made of a material that will not react with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The date of waste accumulation should also be clearly marked.

  • Segregation from Other Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.

  • Solid vs. Liquid Waste: Whenever possible, collect solid and liquid waste in separate, appropriately labeled containers.

Phase 2: Interim Storage
  • Secure Storage Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

  • Away from Incompatibles: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or pressure buildup.

Phase 3: Final Disposal
  • Contact EHS: Do not attempt to dispose of this compound waste down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Follow Institutional Procedures: Adhere strictly to your institution's specific guidelines and procedures for hazardous waste pickup. This may include completing specific forms or scheduling a pickup online.

  • P501 Disposal Statement: The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," underscores the requirement for professional disposal.[1]

Quantitative Data on Disposal

No specific quantitative data, such as concentration limits for drain disposal or specific pH ranges for neutralization, are available for this compound. The standard and required practice is to treat all concentrations of this compound and any material contaminated with it as hazardous waste to be disposed of by a professional service. This approach ensures the highest level of safety and environmental protection.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Gentisyl_Alcohol_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: This compound Waste collect_waste Collect in Designated, Chemically Compatible Container start->collect_waste Generated label_waste Label Container: 'Hazardous Waste - this compound' collect_waste->label_waste store_waste Store in Secure, Well-Ventilated Area label_waste->store_waste Segregated secondary_containment Use Secondary Containment store_waste->secondary_containment contact_ehs Contact Institutional EHS or Licensed Waste Contractor secondary_containment->contact_ehs Ready for Pickup end_point Professional Disposal contact_ehs->end_point

Caption: Decision workflow for the proper disposal of this compound waste.

Spill Management

In the event of a spill of this compound, the following procedures should be followed:

  • Evacuate and Ventilate: For large spills or spills in poorly ventilated areas, evacuate personnel and increase ventilation.

  • Containment: Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain and soak up the spill.

  • Collection: Carefully collect the absorbed material and place it into a sealed and appropriately labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and maintaining environmental responsibility.

References

Essential Safety and Logistics for Handling Gentisyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides crucial safety and logistical information for handling Gentisyl Alcohol (2,5-Dihydroxybenzyl alcohol), including detailed operational and disposal plans. Adherence to these procedural guidelines is essential to minimize risks and ensure regulatory compliance.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this compound is Warning .[1]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol [1]
Melting Point 100 °C (212 °F)[2]
Boiling Point 299.9 °C (571.8 °F) (estimated)[2]
Flash Point 152.6 °C (306.7 °F) (estimated)[2]
Solubility Freely soluble in water, alcohol, and ether.[3]

Operational Plan: From Handling to Disposal

This section provides a step-by-step guide for the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

Due to its hazardous nature, appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a splash hazard, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Chemically resistant gloves are required. Based on guidelines for handling alcohols and phenolic compounds, Neoprene or Butyl rubber gloves are recommended.[5] Nitrile gloves may also offer protection.[5] Always inspect gloves for integrity before use.

  • Body Protection: A laboratory coat must be worn. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust.[6]

Handling and Storage Procedures

Proper handling and storage are critical to maintain the stability of this compound and prevent accidental exposure.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe dust or vapors.

    • Wash hands thoroughly after handling, even if gloves were worn.[6]

    • Use in a well-ventilated area or under a chemical fume hood.[6]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, and open flames.

    • For long-term stability, storage at -20°C under a nitrogen atmosphere is recommended.

    • Store away from incompatible materials such as strong oxidizing agents.

Spill Response Plan

In the event of a spill, follow these procedures immediately.

  • Evacuate and Ventilate: For any spill, ensure the area is well-ventilated. For large spills, evacuate non-essential personnel from the immediate area.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed above.

  • Containment:

    • For liquid spills: Use an inert absorbent material such as sand, vermiculite, or a commercial absorbent to contain the spill.[2][3]

    • For solid spills: Carefully sweep or scoop the material to avoid creating dust.

  • Cleanup:

    • Collect the absorbed or spilled material into a designated, labeled, and sealed container for hazardous waste.[7]

    • Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.[3]

Below is a workflow diagram for handling a this compound spill.

SpillResponse This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) evacuate->ppe contain Contain Spill (Absorbent Material) ppe->contain cleanup Collect Waste into Sealed Container contain->cleanup decontaminate Decontaminate Spill Area (Soap and Water) cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report Incident to Supervisor dispose->report

This compound Spill Response Workflow
Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection:

    • Collect pure this compound and solutions in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste: this compound".[7]

    • Contaminated materials, including used PPE, absorbent materials, and cleaning supplies, must be collected in a separate, sealed container labeled as hazardous waste.[7]

  • Storage of Waste: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Do not dispose of this compound down the drain.[7]

    • The primary recommended method for the disposal of phenolic compounds is incineration at a licensed hazardous waste disposal facility.[1][8]

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste contractor.

Emergency Procedures: First Aid

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of lukewarm water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[9][10]

    • Remove contact lenses if present and easy to do so.[9]

    • Seek immediate medical attention from an ophthalmologist.[9]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[11]

    • Flush the affected skin with large amounts of soap and water for at least 15 minutes.[11]

    • For phenolic compounds, after initial water flushing, it is recommended to swab the affected area with polyethylene glycol (PEG) 300 or 400 if available.[11]

    • Seek immediate medical attention.[11]

  • Inhalation:

    • Move the individual to fresh air immediately.[12]

    • If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[12]

    • Seek immediate medical attention.[12]

  • Ingestion:

    • Do NOT induce vomiting .[13]

    • If the person is conscious and able to swallow, have them rinse their mouth with water. They may drink one or two glasses of water.

    • Call a poison control center or seek immediate medical attention.[13][14] Provide the medical personnel with the chemical name and any available safety information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.